molecular formula C3H7NO3 B155222 Isopropyl nitrate CAS No. 1712-64-7

Isopropyl nitrate

Cat. No.: B155222
CAS No.: 1712-64-7
M. Wt: 105.09 g/mol
InChI Key: GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Description

Isopropyl nitrate (iPN, CAS 1712-64-7) is a simple alkyl nitrate ester of significant interest in combustion science and chemical synthesis due to its comparatively weak N–O bond, which facilitates its role as a radical source and nitrating agent. Its primary research value lies in its application as a cetane-improving ignition promoter for diesel fuels and as a well-defined surrogate fuel for studying the low-temperature auto-ignition chemistry of larger nitrate compounds . Experimental studies in systems like Rapid Compression Machines (RCMs) utilize this compound to understand two-stage ignition processes and the complex interactions between released nitrogen oxides (NO x ) and hydrocarbon radicals at low temperatures (e.g., 560–600 K) . Beyond combustion research, it serves as a versatile reagent. It acts as a solvent and nitrating agent in chemical synthesis for introducing nitro groups into organic molecules, which is a critical step in producing specialty chemicals, and is also employed as a stabilizer and solvent additive in formulations for paints and coatings . This product is strictly For Research Use Only (RUO) and is intended for use by qualified professionals in controlled laboratory or industrial settings. It is not for personal, household, medicinal, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl nitrate
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InChI

InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3
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InChI Key

GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O[N+](=O)[O-]
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Molecular Formula

C3H7NO3
Record name ISOPROPYL NITRATE
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DSSTOX Substance ID

DTXSID5061908
Record name Nitric acid, 1-methylethyl ester
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Molecular Weight

105.09 g/mol
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Physical Description

Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO]
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Vapor Pressure

34.1 [mmHg]
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CAS No.

1712-64-7
Record name ISOPROPYL NITRATE
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Foundational & Exploratory

Isopropyl Nitrate: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), with the chemical formula (CH₃)₂CHONO₂, is a colorless liquid organic nitrate ester.[1][2] It is recognized for its pleasant, ethereal odor.[1][2] While it has applications as a cetane improver in diesel fuels and as a monopropellant, its energetic nature and chemical reactivity warrant a thorough understanding of its properties, particularly for safe handling and use in research and development settings.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of isopropyl nitrate, detailed experimental protocols for their determination, and visual representations of its decomposition pathway and relevant experimental workflows.

Physical Properties of this compound

This compound is a volatile and flammable liquid.[1] Its key physical properties are summarized in the table below. It is important to note that values for certain properties, such as the flash point, may vary across different sources, reflecting potential differences in experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₃[4]
Molecular Weight 105.09 g/mol [5]
Appearance Colorless liquid with a pleasant odor[1][2][6]
Density 1.036 - 1.040 g/mL at 20 °C[4][7]
Boiling Point 101-102 °C[7]
Melting Point Approximately -80 °C[8]
Vapor Pressure 34.1 mmHg[6]
Vapor Density 3.62 (Air = 1)[4]
Flash Point 11.1 °C to 22.8 °C (52 °F to 73 °F)[2][7]
Solubility Insoluble or partly miscible in water. Miscible with many organic solvents.[1][6][7]
Detonation Velocity Approximately 5400 m/s[1][2]
Upper Explosive Limit (UEL) No data available[4]
Lower Explosive Limit (LEL) No data available[4]
UN Number 1222[8]
DOT Hazard Class 3 (Flammable Liquid)[6]

Chemical Properties and Reactivity

This compound is a highly flammable and energetic compound, primarily due to the presence of the nitrate ester group.[1] It is classified as a strong oxidizing agent and can undergo vigorous or explosive reactions when in contact with reducing agents, strong acids, finely powdered metals, and other incompatible materials.[2][7]

Thermal Decomposition

The thermal decomposition of this compound has been studied to understand its stability and reaction mechanism. The primary and initial step in its decomposition is the homolytic cleavage of the O-NO₂ bond.[9] This bond fission results in the formation of an isopropoxy radical and a nitrogen dioxide molecule.[9] The isopropoxy radical is unstable and rapidly decomposes to form acetaldehyde (B116499) and a methyl radical.[9]

G IPN This compound ((CH₃)₂CHONO₂) TransitionState Heat (O-NO₂ Bond Cleavage) IPN->TransitionState Products1 Isopropoxy Radical ((CH₃)₂CHO•) TransitionState->Products1 Products2 Nitrogen Dioxide (NO₂) TransitionState->Products2 Decomp Decomposition Products1->Decomp FinalProduct1 Acetaldehyde (CH₃CHO) Decomp->FinalProduct1 FinalProduct2 Methyl Radical (•CH₃) Decomp->FinalProduct2

Figure 1: Thermal Decomposition Pathway of this compound.
Combustion

This compound is extremely flammable and burns with a nearly invisible flame, which can present a significant handling hazard.[1] The flame is reported to be less luminous than that of hydrogen or methanol.[1] Combustion of this compound produces toxic oxides of nitrogen (NOx).[2]

Experimental Protocols

Determination of Thermal Decomposition Kinetics

The kinetics of the thermal decomposition of this compound can be investigated using a low-pressure flow reactor coupled with a quadrupole mass spectrometer.[9]

Methodology:

  • Reactor Setup: A temperature-controlled flow reactor is used, typically operating at pressures between 1 and 12.5 Torr with helium as a carrier gas.[9]

  • Reactant Introduction: A known concentration of this compound is introduced into the reactor.

  • Kinetics of Reactant Loss: The concentration of this compound is monitored at the reactor outlet as a function of reaction time. The first-order rate constant of decomposition is determined from the decay of the this compound signal.[9]

  • Kinetics of Product Formation: The formation of a key decomposition product, such as the methyl radical (•CH₃), is monitored by the mass spectrometer. The rate of formation of this product is used to determine the decomposition rate constant, especially at lower temperatures where the consumption of the parent molecule is minimal.[9]

  • Data Analysis: The rate constants are measured at various temperatures to determine the Arrhenius parameters (pre-exponential factor and activation energy) for the decomposition reaction.

G cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Analysis IPN_source This compound in Helium Carrier Gas FlowReactor Low-Pressure Flow Reactor (Heated) IPN_source->FlowReactor Introduction MassSpec Quadrupole Mass Spectrometer FlowReactor->MassSpec Sampling Data Data Acquisition & Analysis MassSpec->Data Signal Processing

Figure 2: Experimental Workflow for Thermal Decomposition Kinetics Study.
Flash Point Determination

The flash point of a volatile liquid like this compound is determined using a closed-cup method to ensure safety and accuracy. Standard methods include ASTM D56 (Tag Closed Cup Tester) for low-viscosity liquids and ASTM D93 (Pensky-Martens Closed Cup Tester).[10]

General Procedure (Closed-Cup Method):

  • Sample Preparation: A specified volume of the liquid sample is placed into the test cup of the apparatus.[10] For volatile liquids, the sample and cup may be pre-cooled to prevent the loss of volatile components.[11]

  • Heating: The sample is heated at a slow, constant rate.[10]

  • Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[10]

  • Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash.[12] This observation is corrected for barometric pressure.[10]

Determination of Explosive Limits

The lower and upper explosive limits (LEL and UEL) define the concentration range in air within which a flammable substance can produce an explosion. The standard method for determining these limits is ASTM E681.[13]

Methodology (ASTM E681):

  • Test Apparatus: A closed, pressure-resistant chamber is used for the test.[13]

  • Mixture Preparation: A known concentration of the vaporized liquid is mixed with air inside the chamber.

  • Ignition: An electrical ignition source is activated within the chamber.

  • Observation: A visual observation is made to determine if flame propagation occurs.

  • Limit Determination: The concentration of the substance is varied incrementally. The LEL is the lowest concentration at which flame propagation is observed, and the UEL is the highest concentration.[13]

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal stability and decomposition of energetic materials.

General Procedure:

  • Sample Preparation: A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum).[14] An empty, sealed pan is used as a reference.[14]

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.[15]

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[15]

  • Data Analysis: Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram. The onset temperature of the exotherm provides an indication of the temperature at which decomposition begins. The area under the peak is proportional to the enthalpy of decomposition.

Conclusion

This compound is a chemically reactive and energetic material with well-defined physical properties. Its high flammability, potential for explosive decomposition, and reactivity with other chemical classes necessitate careful handling and a thorough understanding of its characteristics. The experimental protocols outlined in this guide provide standardized methods for evaluating its key safety-related properties. This information is crucial for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and to accurately assess the potential hazards associated with the use of this compound.

References

The Thermal Decomposition of Isopropyl Nitrate: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), a significant organic nitrate, finds applications ranging from a cetane improver in diesel fuels to a monopropellant. A thorough understanding of its thermal decomposition mechanism is paramount for optimizing its applications and ensuring safe handling. This technical guide provides an in-depth analysis of the core thermal decomposition mechanism of isopropyl nitrate, supported by a comprehensive review of experimental data and methodologies.

Core Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the relatively weak O-NO2 bond. This unimolecular dissociation is the rate-determining step, leading to the formation of an isopropoxy radical and nitrogen dioxide. The isopropoxy radical is highly unstable and rapidly undergoes β-scission to yield acetaldehyde (B116499) and a methyl radical.

The primary reaction pathway can be summarized as follows:

  • Initiation: (CH₃)₂CHONO₂ → (CH₃)₂CHO• + NO₂

  • β-Scission: (CH₃)₂CHO• → CH₃CHO + CH₃•

At higher temperatures and varying pressures, a network of secondary reactions involving the initial products and their subsequent breakdown species occurs, leading to a more complex product mixture.

Visualized Primary Decomposition Pathway

G IPN This compound ((CH₃)₂CHONO₂) Isopropoxy Isopropoxy Radical ((CH₃)₂CHO•) IPN->Isopropoxy O-NO₂ Fission NO2 Nitrogen Dioxide (NO₂) IPN->NO2 O-NO₂ Fission Acetaldehyde Acetaldehyde (CH₃CHO) Isopropoxy->Acetaldehyde β-Scission Methyl Methyl Radical (CH₃•) Isopropoxy->Methyl β-Scission

Caption: Primary thermal decomposition pathway of this compound.

Experimental Protocols

The elucidation of the this compound decomposition mechanism has been achieved through various experimental techniques, each providing unique insights under different conditions.

Low-Pressure Flow Reactor with Mass Spectrometry

This method, employed by Morin and Bedjanian, allows for the study of elementary reactions in a controlled environment.

  • Apparatus: A temperature-controlled quartz reactor coupled to a quadrupole mass spectrometer via a modulated molecular beam sampling system.

  • Procedure: A dilute mixture of this compound in a helium carrier gas is introduced into the flow reactor. The temperature and pressure are systematically varied. The concentrations of the reactant and products are monitored by the mass spectrometer as a function of reaction time.

  • Data Acquisition: Rate constants are determined by monitoring the decay of the this compound signal or the formation of product signals over time.

Visualized Low-Pressure Flow Reactor Workflow

G cluster_prep Sample Preparation cluster_reactor Low-Pressure Flow Reactor cluster_analysis Analysis IPN_He_Mixture This compound + He Mixture Flow_Reactor Quartz Reactor (Heated) IPN_He_Mixture->Flow_Reactor Introduction Mass_Spec Quadrupole Mass Spectrometer Flow_Reactor->Mass_Spec Sampling Data_Analysis Kinetic Analysis Mass_Spec->Data_Analysis Data Acquisition

Caption: Experimental workflow for low-pressure flow reactor studies.

Shock Tube with Laser Schlieren Densitometry

This technique, utilized by Fuller et al., is ideal for studying high-temperature decomposition kinetics.

  • Apparatus: A diaphragmless shock tube coupled with a laser schlieren densitometry system.

  • Procedure: A mixture of this compound diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube. A shock wave is generated, rapidly heating the gas mixture to the desired temperature and pressure. The density gradient in the post-shock region, which is proportional to the reaction rate, is measured by the laser schlieren system.

  • Data Acquisition: The rate of decomposition is inferred from the measured density gradients.

Visualized Shock Tube Experimental Workflow

G Mixture_Prep Prepare IPN/Ar Mixture Shock_Tube Introduce Mixture to Shock Tube Mixture_Prep->Shock_Tube Shock_Wave Generate Shock Wave Shock_Tube->Shock_Wave Heating Rapid Heating & Compression Shock_Wave->Heating LSD Laser Schlieren Densitometry Heating->LSD Analysis Analyze Density Gradient LSD->Analysis

Caption: Workflow for shock tube laser schlieren densitometry experiments.

Tubular Reactor at Atmospheric Pressure

Nadimpalli and colleagues employed this method to investigate pyrolysis under conditions closer to practical applications.

  • Apparatus: A tubular reactor housed in a temperature-controlled furnace.

  • Procedure: A mixture of this compound in a carrier gas is passed through the heated reactor at atmospheric pressure. The residence time in the reactor is controlled by the flow rate. The effluent gas is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.

  • Data Acquisition: Product mole fractions are determined as a function of temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Product Yields from this compound Decomposition
ProductYield (Morin & Bedjanian, 2016)
Nitrogen Dioxide (NO₂)0.98 ± 0.15
Acetaldehyde (CH₃CHO)0.99 ± 0.15
Methyl Radical (CH₃•)0.96 ± 0.14
Table 2: Kinetic Parameters for the Unimolecular Decomposition of this compound
ParameterValue (Morin & Bedjanian, 2016)Value (Fuller et al., 2019)
Low-Pressure Limit Rate Constant (k₀)
A-factor (cm³ molecule⁻¹ s⁻¹)6.60 x 10⁻⁵-
Activation Energy (K)15190-
High-Pressure Limit Rate Constant (k∞)
A-factor (s⁻¹)1.05 x 10¹⁶5.70 x 10²² T⁻¹⁸⁰
Activation Energy (K)1985021287.5
O-NO₂ Bond Dissociation Energy (kcal mol⁻¹) 38.2 ± 4.0-
Table 3: Major and Minor Products Identified in this compound Pyrolysis
Major ProductsMinor Products
AcetaldehydeFormaldehyde
Nitrogen DioxideMethanol
Nitromethane
Nitric Oxide
Methane
Formamide
Methyl Nitrite

Comprehensive Reaction Network

Beyond the primary decomposition, the products can engage in a complex network of secondary reactions, especially at higher temperatures and pressures. A simplified representation of these interactions is shown below.

Visualized Secondary Reaction Pathways

G cluster_primary Primary Products cluster_secondary Secondary Products CH3CHO CH3CHO CH2O CH2O CH3CHO->CH2O Further Decomposition CH3 CH3 CH3OH CH3OH CH3->CH3OH + OH CH3NO2 CH3NO2 CH3->CH3NO2 + NO₂ CH4 CH4 CH3->CH4 + H abstraction CH3ONO CH3ONO CH3->CH3ONO + NO₂ NO2 NO2 NO NO NO2->NO + O

Caption: Simplified network of secondary reactions in IPN pyrolysis.

Conclusion

The thermal decomposition of this compound is a well-studied process, with the primary mechanism involving the fission of the O-NO₂ bond followed by the rapid decomposition of the resulting isopropoxy radical. The kinetics of this process have been quantified under various conditions, from low-pressure flow reactors to high-temperature shock tubes. While the primary products are consistently identified as nitrogen dioxide, acetaldehyde, and methyl radicals, a more complex mixture of secondary products can be formed, particularly at atmospheric pressure and elevated temperatures. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound.

Spectroscopic Data of Isopropyl Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl nitrate (B79036), including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The information is presented in a structured format to facilitate easy data comparison and interpretation, supplemented by detailed experimental protocols and a visualization of the mass spectrometric fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for isopropyl nitrate.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensity
~2980C-H stretch (sp³)Strong
~1626NO₂ asymmetric stretchStrong
~1280NO₂ symmetric stretchStrong
~1370C-H bend (isopropyl)Medium
~1160C-O stretchMedium
~850O-N stretchMedium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J)
~5.20Septet1HCH~6.2 Hz
~1.37Doublet6HCH₃~6.2 Hz

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~79CH
~21CH₃

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can be influenced by the solvent used.

Table 3: Mass Spectrometry (Electron Ionization) Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
105<1[M]⁺ (Molecular Ion)
605[C₃H₈O]⁺
46100[NO₂]⁺
4530[C₂H₅O]⁺
4395[C₃H₇]⁺ (Isopropyl cation)
4140[C₃H₅]⁺ (Allyl cation)
3920[C₃H₃]⁺
2735[C₂H₃]⁺

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Methodology:

  • Sample Preparation: A drop of pure this compound (neat liquid) is placed on the surface of a clean, dry salt plate (typically NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The prepared salt plate "sandwich" is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound. Peak positions are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

  • Data Acquisition:

    • Locking: The spectrometer "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

    • Pulse Sequence: A standard one-pulse sequence is typically used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition: The free induction decay (FID) signal is acquired over a set number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

  • Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to not only ionize the molecules but also cause them to fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

G Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound M [C₃H₇NO₃]⁺˙ m/z = 105 F1 [NO₂]⁺ m/z = 46 M->F1 - C₃H₇O• F2 [C₃H₇]⁺ m/z = 43 M->F2 - NO₃• F3 [C₃H₈O]⁺ m/z = 60 M->F3 - NO₂• + H• rearrangement F4 [C₃H₅]⁺ m/z = 41 F2->F4 - H₂

Thermodynamic Properties of Isopropyl Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), a colorless liquid with the chemical formula C₃H₇NO₃, is an organic nitrate of significant interest due to its energetic properties. It has applications as a monopropellant and as a cetane improver in diesel fuels. A thorough understanding of its thermodynamic properties is crucial for its safe handling, storage, and application, as well as for modeling its combustion and decomposition behavior. This technical guide provides a comprehensive overview of the core thermodynamic properties of isopropyl nitrate, detailed experimental protocols for their determination, and a visualization of its primary decomposition pathway.

Core Thermodynamic and Physical Properties

A compilation of the key thermodynamic and physical properties of this compound is presented in the tables below. These values have been collated from various scientific sources to provide a consolidated reference.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound
PropertyValueUnitsReference(s)
Molecular Weight105.09 g/mol [1]
Density (at 20 °C)1.040g/mL[1]
Boiling Point101-102°C[1]
Vapor Pressure (at 20 °C)34.1mmHg[1]
Standard Enthalpy of Formation (liquid, 298.15 K)-230 ± 1kJ/mol[2]
Enthalpy of Combustion (liquid, 298.15 K)-1951 ± 1kJ/mol[2]
Constant Pressure Heat Capacity (liquid)350J/(mol·K)[2]
Table 2: Thermal Decomposition Properties of this compound
PropertyValueUnitsReference(s)
O-NO₂ Bond Dissociation Energy38.2 ± 4.0kcal/mol[3]
O-NO₂ Bond Dissociation Energy (recommended)41.2 ± 1.0kcal/mol[3]
High-Pressure Limit Rate Constant (k∞)1.05 x 10¹⁶ exp(-19850/T)s⁻¹[3]
Low-Pressure Limit Rate Constant (k₀)6.60 x 10⁻⁵ exp(-15190/T)cm³molecule⁻¹s⁻¹[3]
Activation Energy for neat liquid decomposition39.3 ± 4.0kcal/mol[3]
Energy of complete combustion154.81kJ/mol[4]
Energy of thermal decomposition175kJ/mol[4]

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak O-NO₂ bond. This primary step is followed by the rapid decomposition of the resulting isopropoxy radical.

Decomposition_Pathway IPN This compound (CH₃)₂CHONO₂ Isopropoxy Isopropoxy Radical (CH₃)₂CHO• IPN->Isopropoxy O-NO₂ bond cleavage NO2 Nitrogen Dioxide NO₂ IPN->NO2 Acetaldehyde Acetaldehyde CH₃CHO Isopropoxy->Acetaldehyde C-C bond fission Methyl Methyl Radical •CH₃ Isopropoxy->Methyl

Figure 1: Thermal decomposition pathway of this compound.

The primary products of the unimolecular decomposition of this compound are nitrogen dioxide (NO₂), acetaldehyde, and a methyl radical.[3]

Experimental Protocols

The determination of the thermodynamic properties of an energetic material like this compound requires specialized experimental techniques and stringent safety protocols. Below are detailed methodologies for key experiments.

Determination of Thermal Stability and Decomposition Kinetics by Accelerating Rate Calorimetry (ARC)

Objective: To determine the onset temperature of decomposition, pressure and temperature rise rates, and kinetic parameters under adiabatic conditions.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 g) is loaded into a spherical, high-pressure sample bomb, usually made of Hastelloy or a similar inert material.[5]

  • Instrument Setup: The sample bomb is placed inside the ARC calorimeter. The system is sealed and typically purged with an inert gas like nitrogen or argon to ensure an inert atmosphere.

  • Heating and Detection: The experiment is run in a "heat-wait-search" mode.[5]

    • Heat: The sample is heated in small, discrete temperature steps (e.g., 5 °C).

    • Wait: After each heating step, the system is allowed to thermally equilibrate.

    • Search: The instrument monitors the sample's self-heat rate. If the rate is below a certain threshold (e.g., 0.02 °C/min), the next heating step is initiated.

  • Adiabatic Tracking: Once a self-sustaining exothermic reaction is detected, the calorimeter switches to adiabatic mode. The heaters in the calorimeter track the sample temperature precisely, ensuring that no heat is lost to the surroundings.

  • Data Acquisition: Temperature and pressure are recorded as a function of time throughout the exothermic decomposition.

  • Data Analysis: The collected data is used to determine the onset temperature of thermal runaway, the time to maximum rate, the adiabatic temperature rise, and to calculate kinetic parameters such as the activation energy and pre-exponential factor using appropriate models.

ARC_Workflow cluster_setup Setup cluster_run Experimental Run cluster_analysis Analysis Prep Sample Preparation (1-5g in bomb) Setup Instrument Setup (Seal & Purge) Prep->Setup Heat Heat (Stepwise) Wait Wait (Equilibrate) Heat->Wait Search Search for Exotherm (Self-heat rate > threshold?) Wait->Search Search->Heat No Adiabatic Adiabatic Tracking Search->Adiabatic Yes Acquire Data Acquisition (T, P vs. time) Adiabatic->Acquire Analyze Data Analysis (Kinetics, Onset Temp.) Acquire->Analyze

Figure 2: Workflow for Accelerating Rate Calorimetry (ARC) analysis.
Determination of Enthalpy of Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-10 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation and contain the pressure generated during decomposition. An empty, sealed crucible is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Experimental Program: The sample and reference crucibles are placed in the DSC cell. The temperature is ramped at a constant heating rate (e.g., 5-20 °C/min) over a defined temperature range that encompasses the decomposition of this compound. The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC curve will show an exothermic peak corresponding to the decomposition of this compound. The area under this peak is integrated to determine the enthalpy of decomposition (ΔHd). The onset temperature of the exotherm provides an indication of the thermal stability. For energetic materials, high-pressure DSC (HP-DSC) is often employed to suppress vaporization and isolate the decomposition event.[6]

Measurement of Vapor Pressure

Objective: To determine the vapor pressure of this compound as a function of temperature.

Methodology (Static Method):

  • Apparatus: A thermostated vessel connected to a pressure transducer and a vacuum system is used.

  • Sample Preparation: A purified sample of this compound is introduced into the vessel. The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove any dissolved air.

  • Measurement: The vessel is immersed in a constant-temperature bath. Once thermal equilibrium is reached, the pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer.

  • Data Collection: This measurement is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

  • Data Analysis: The Clausius-Clapeyron equation can be used to analyze the data and determine the enthalpy of vaporization (ΔHvap).

Kinetic Studies of Gas-Phase Decomposition using a Low-Pressure Flow Reactor with Mass Spectrometry

Objective: To measure the rate constants of the elementary reactions involved in the gas-phase decomposition of this compound.

Methodology:

  • Experimental Setup: A low-pressure flow reactor, typically a cylindrical tube made of quartz or coated with an inert material, is used. A known concentration of this compound, highly diluted in an inert carrier gas (e.g., helium), is introduced into the reactor at a controlled flow rate. The reactor is housed in a furnace to maintain a constant temperature.

  • Reaction Initiation: The thermal decomposition is initiated as the gas mixture flows through the heated reactor.

  • Detection: A mass spectrometer is coupled to the reactor via a sampling orifice. This allows for the real-time monitoring of the concentrations of the reactant (this compound) and the decomposition products as a function of reaction time (which is related to the position along the reactor axis).

  • Data Acquisition: Mass spectra are recorded at different points along the length of the reactor or by varying the flow rate to change the reaction time.

  • Data Analysis: The decay of the this compound signal and the rise of the product signals are used to determine the rate constants of the decomposition reactions. By performing experiments at various temperatures and pressures, the Arrhenius parameters (pre-exponential factor and activation energy) can be determined.

Flow_Reactor_Workflow Gas_Prep Gas Preparation (IPN in He) Flow_Reactor Low-Pressure Flow Reactor (Heated) Gas_Prep->Flow_Reactor Controlled Flow Mass_Spec Mass Spectrometer (Detection) Flow_Reactor->Mass_Spec Sampling Data_Analysis Data Analysis (Rate Constants) Mass_Spec->Data_Analysis Concentration Data

Figure 3: Experimental workflow for a low-pressure flow reactor kinetics study.

Conclusion

The thermodynamic properties of this compound are fundamental to its application and safety. This guide has provided a consolidated summary of its key thermodynamic and physical data, a detailed look at its thermal decomposition pathway, and comprehensive experimental protocols for the characterization of its properties. The provided data and methodologies serve as a valuable resource for researchers and professionals working with this energetic material, enabling a deeper understanding of its behavior and facilitating the development of safer and more efficient applications.

References

An In-Depth Technical Guide to the Solubility of Isopropyl Nitrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyl nitrate (B79036) in various organic solvents. Isopropyl nitrate, a colorless liquid with the chemical formula C₃H₇NO₃, is utilized in diverse applications, including as a fuel additive and in organic synthesis.[1] A thorough understanding of its solubility is critical for its effective use, storage, and safety management. This document consolidates available qualitative and quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the experimental workflow and the factors influencing solubility.

Introduction to this compound

This compound is an organic nitrate ester known for its high flammability and pleasant odor.[2] It is denser than water and is considered to have limited solubility in aqueous solutions while demonstrating significant solubility in many organic solvents.[1][2] The molecule's structure, featuring a polar nitrate group and a non-polar isopropyl group, governs its solubility behavior, making it a versatile compound in various chemical applications.

Solubility Data

Quantitative Solubility in Water

A single quantitative value for the solubility of this compound in water has been reported.

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.365
Qualitative and Miscibility Data in Organic Solvents

This compound is widely reported to be miscible with many common organic solvents. This high degree of solubility is attributed to the principle of "like dissolves like," where the organic nature of both the solute and the solvent facilitates dissolution.

SolventQualitative Solubility/Miscibility
EthanolMiscible
Diethyl EtherMiscible
AcetoneMiscible
BenzeneSoluble
Fats and OilsMiscible

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks, pipettes, and syringes

  • Glass vials with airtight caps

Procedure
  • Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound should be visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound. To ensure complete separation of the excess solute, centrifuge the vials at a high speed.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer containing the dissolved this compound) using a syringe. Be cautious not to disturb the layer of undissolved solute.

  • Dilution: Accurately dilute the extracted aliquot with the pure organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or as a weight/weight percentage.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Thermostatic Shaker, 24-72h) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate extract Extract Aliquot of Saturated Supernatant separate->extract dilute Dilute Sample extract->dilute analyze Analyze Concentration (e.g., GC-FID) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solubility Solubility of this compound polarity Polarity ('Like Dissolves Like') solubility->polarity temp Temperature solubility->temp pressure Pressure (Primarily for Gaseous Solutes) solubility->pressure intermolecular Intermolecular Forces (van der Waals, Dipole-Dipole) solubility->intermolecular solute_polarity Molecular Polarity (Polar -ONO2, Non-polar alkyl group) polarity->solute_polarity solvent_polarity Solvent Polarity polarity->solvent_polarity solute_polarity->intermolecular solvent_polarity->intermolecular

References

Isopropyl Nitrate: A Technical Guide to its History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nitrate (B79036) (IPN), a compound with a rich history rooted in the development of energetic materials, continues to find niche but critical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and notable uses of isopropyl nitrate. Detailed experimental protocols for its synthesis are provided, and key quantitative data are summarized for easy reference. Visual diagrams are included to illustrate the synthetic pathway.

Introduction

This compound (IPN), systematically named propan-2-yl nitrate, is a colorless liquid monopropellant with the chemical formula C₃H₇NO₃. While its primary applications have been in the aerospace and automotive industries, a thorough understanding of its properties and synthesis is valuable for researchers in various fields of chemistry. This document serves as a comprehensive technical resource on this compound.

History and Discovery

The exact date and attribution for the first synthesis of this compound are not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the intensive investigation of organic nitrates in the late 19th century. The Belgian chemist Louis Henry, known for his extensive work on the synthesis of a vast number of new organic compounds, including organic nitrates, is a likely figure to have first synthesized this compound in the late 1800s. His work on the reaction of alcohols with nitric acid laid the foundation for the synthesis of many alkyl nitrates.

Initial interest in alkyl nitrates was driven by their energetic properties. This compound, while being a low-sensitivity explosive, found more practical applications beyond its explosive potential. In the mid-20th century, it was developed as a monopropellant for jet engine starters, most notably under the name AVPIN. This application was critical for military interceptor aircraft, requiring rapid engine starts.[1][2] Versions of the Rolls-Royce Avon turbojet engine utilized a geared turbine starter motor that burned this compound.[2] The AVPIN system provided a powerful and rapid start, and despite some early issues with misfires in systems like those on the Gloster Javelin, it was later demonstrated to be a stable and effective fuel.[1] this compound was also commercially sold in the 1960s by the Turbonique company under the brand name "Thermolene" as a fuel for their turbine-powered "drag axles" and superchargers.[1] Beyond its use as a monopropellant, this compound has also been utilized as a diesel cetane improver.[1][3]

Physicochemical Properties

This compound is a colorless liquid with a pleasant, fruity odor.[4] It is highly flammable and burns with a nearly invisible flame, which presents a significant handling hazard.[1][3] It is denser than water and is insoluble in water.[4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₇NO₃[1]
Molar Mass 105.09 g/mol [1]
Appearance Colorless liquid[1]
Density 1.036 g/cm³ (at 20 °C)[1]
Melting Point -82.5 °C[1]
Boiling Point 101.5 °C[1]
Flash Point 22.2 °C[1]
Detonation Velocity ~5400 m/s[1]
Solubility in water Insoluble[4]

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of isopropyl alcohol with nitric acid. A key challenge in this synthesis is the potential for oxidative side reactions, which can lead to the formation of acetone (B3395972) and other byproducts.[3] To mitigate these side reactions, urea (B33335) is commonly added to the reaction mixture. Urea reacts with and neutralizes any nitrous acid that may be formed, thus preventing the oxidation of the alcohol.[3]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on common laboratory-scale synthesis methods.

Materials:

  • Isopropyl alcohol (anhydrous)

  • Concentrated nitric acid (e.g., 70%)

  • Urea

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, a mixture of isopropyl alcohol and urea is prepared. The flask is cooled in an ice bath to maintain a low temperature.

  • Nitrification: Concentrated nitric acid is added dropwise from the dropping funnel to the cooled and stirred alcohol-urea mixture. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C.

  • Reaction Completion: After the addition of nitric acid is complete, the mixture is stirred for an additional period while still in the ice bath to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is then poured into a separatory funnel containing cold water. The lower layer, which is the crude this compound, is separated.

  • Neutralization: The crude product is washed successively with cold water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

  • Drying: The washed this compound is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Purification: The dried product can be further purified by distillation under reduced pressure.

Industrial Production

Industrial-scale production of this compound often involves a continuous process where isopropyl alcohol and nitric acid are continuously fed into a reactor. The this compound product is continuously removed by distillation.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Isopropyl_Nitrate_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Byproducts IPA Isopropyl Alcohol Mixing Mixing & Cooling IPA->Mixing HNO3 Nitric Acid Nitration Nitration HNO3->Nitration Urea Urea Urea->Mixing Mixing->Nitration Separation Separation Nitration->Separation Crude_IPN Crude this compound Separation->Crude_IPN Byproducts Aqueous Byproducts Separation->Byproducts Washing Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Pure_IPN Pure this compound Purification->Pure_IPN Crude_IPN->Washing

References

Quantum Chemical Calculations for Isopropyl Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemical calculations applied to isopropyl nitrate (B79036). It details the theoretical background, computational methodologies, and key findings regarding the molecule's structure, vibrational properties, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of computational chemistry, materials science, and drug development.

Introduction

Isopropyl nitrate ((CH₃)₂CHONO₂) is an organic nitrate of interest due to its applications as a monopropellant, a diesel fuel additive, and its role in atmospheric chemistry. Understanding its molecular properties, conformational preferences, and reaction mechanisms at a quantum level is crucial for optimizing its performance and predicting its environmental impact. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating these characteristics. This guide summarizes the key findings from computational studies on this compound, presenting data in a structured format for easy comparison and providing detailed protocols for reproducibility.

Theoretical Background and Computational Methods

The computational investigation of this compound primarily revolves around identifying its stable conformers and characterizing their properties. Rotational isomerism around the C-O and C-C bonds gives rise to different spatial arrangements of the atoms. Quantum chemical calculations have identified two energetically most favorable conformers: the TG and GT forms.

The majority of the calculations discussed herein were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[1] The B3LYP (Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional) is a popular choice that provides a good balance between accuracy and computational cost.[2] The 6-31G(d) basis set is commonly employed for such calculations, providing a reasonable description of the electronic structure of molecules containing second-row elements.[2]

Experimental Protocols: Computational Methodology

A typical computational protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs is outlined below.

Software: Gaussian 09 or a later version.

Methodology:

  • Initial Structure Generation: The initial 3D structure of the this compound molecule can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Conformational Search: To identify the most stable conformers (TG and GT), a potential energy surface scan is performed by systematically rotating the dihedral angles around the C-O and C-C bonds.

  • Geometry Optimization: The geometries of the identified conformers are then fully optimized without any symmetry constraints using the B3LYP functional and the 6-31G(d) basis set. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a local minimum on the potential energy surface.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the infrared (IR) intensities and Raman activities, which can be compared with experimental spectra.

  • Electronic Property Calculations: Single-point energy calculations on the optimized geometries are performed to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on the TG and GT conformers of this compound.

Optimized Geometrical Parameters

The optimized bond lengths, bond angles, and dihedral angles for the TG and GT conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented in Table 1.

Table 1: Optimized Geometrical Parameters of this compound Conformers (B3LYP/6-31G(d))

ParameterTG ConformerGT Conformer
Bond Lengths (Å)
C-H1.092 - 1.0951.092 - 1.096
C-C1.5251.526
C-O1.4581.459
O-N1.4151.414
N=O (asym)1.2111.211
N=O (sym)1.2131.213
Bond Angles (º)
H-C-H108.0 - 109.2107.9 - 109.3
C-C-H110.1 - 110.8110.0 - 110.9
C-C-C112.4112.5
C-O-N115.4115.3
O-N=O117.8117.9
C-C-O107.9107.8
Dihedral Angles (º)
C-C-O-N178.979.5
C-O-N=O0.00.0
C-C-C-H60.1, -60.1, 180.060.2, -60.2, 180.0

Note: The TG conformer is found to be more stable than the GT form by approximately 11.29 kJ/mol.[3]

Vibrational Frequencies

A comparison of the calculated (B3LYP/6-31G(d)) and experimental vibrational frequencies for key modes of this compound is presented in Table 2. The calculated frequencies are typically scaled by a factor of ~0.96-0.98 to better match the experimental values.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

Vibrational ModeCalculated (TG)Calculated (GT)Experimental (IR/Raman)
νas(NO₂)163516341626
νs(NO₂)128212741280
ν(C-O)922887~900-950
ν(C-C)852808~850
ν(N-O)884876~880
δ(ONO)750745~750
νas(CH₃)2980-30002980-30002980-3000
νs(CH₃)292329252920-2940

Note: The conformational state has a noticeable influence on the C-O and C-C stretching frequencies.[3]

Electronic Properties

The calculated electronic properties of the TG and GT conformers of this compound at the B3LYP/6-31G(d) level of theory are summarized in Table 3.

Table 3: Calculated Electronic Properties of this compound Conformers (B3LYP/6-31G(d))

PropertyTG ConformerGT Conformer
HOMO Energy (eV) -7.54-7.58
LUMO Energy (eV) -1.21-1.19
Energy Gap (eV) 6.336.39
Dipole Moment (Debye) 3.253.18

Reaction Mechanisms and Pathways

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms of this compound, including its thermal decomposition and its reaction with hydroxyl radicals.

Thermal Decomposition

The thermal decomposition of this compound is initiated by the homolytic cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. This is followed by the rapid decomposition of the resulting isopropoxy radical.

The primary steps in the thermal decomposition are:

  • (CH₃)₂CHONO₂ → (CH₃)₂CHO• + •NO₂ (O-NO₂ bond fission)

  • (CH₃)₂CHO• → CH₃CHO + •CH₃ (β-scission of the isopropoxy radical)

The calculated O-NO₂ bond dissociation energy is in the range of 38-41 kcal/mol.[4]

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry. The primary reaction pathway involves the abstraction of a hydrogen atom from the tertiary carbon atom.

The main reaction channel is:

(CH₃)₂CHONO₂ + •OH → (CH₃)₂C(•)ONO₂ + H₂O

The resulting 2-nitrooxy-2-propyl radical can then decompose to form acetone (B3395972) and nitrogen dioxide:

(CH₃)₂C(•)ONO₂ → (CH₃)₂CO + •NO₂

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the quantum chemical calculations of this compound.

Computational_Workflow cluster_prep 1. Pre-processing cluster_calc 2. Quantum Chemical Calculations (Gaussian) cluster_post 3. Post-processing and Analysis start Initial Structure (e.g., from ChemDraw) conf_search Conformational Search (Dihedral Scan) start->conf_search opt Geometry Optimization (B3LYP/6-31G(d)) conf_search->opt freq Frequency Calculation (Vibrational Analysis) opt->freq sp Single Point Energy (Electronic Properties) opt->sp geom_analysis Optimized Geometry (Bond lengths, angles) opt->geom_analysis vib_analysis Vibrational Spectra (IR, Raman) freq->vib_analysis elec_analysis Electronic Properties (HOMO, LUMO, Dipole) sp->elec_analysis end Final Results geom_analysis->end vib_analysis->end elec_analysis->end

Computational workflow for this compound.

Thermal_Decomposition IPN This compound ((CH₃)₂CHONO₂) Isopropoxy Isopropoxy Radical ((CH₃)₂CHO•) IPN->Isopropoxy O-NO₂ Fission (Heat) NO2 Nitrogen Dioxide (•NO₂) IPN->NO2 Acetaldehyde Acetaldehyde (CH₃CHO) Isopropoxy->Acetaldehyde β-Scission Methyl Methyl Radical (•CH₃) Isopropoxy->Methyl

Thermal decomposition pathway of this compound.

OH_Reaction IPN This compound ((CH₃)₂CHONO₂) Intermediate 2-Nitrooxy-2-propyl Radical ((CH₃)₂C(•)ONO₂) IPN->Intermediate H-abstraction OH Hydroxyl Radical (•OH) H2O Water (H₂O) Intermediate->H2O Acetone Acetone ((CH₃)₂CO) Intermediate->Acetone Decomposition NO2 Nitrogen Dioxide (•NO₂) Intermediate->NO2

Reaction of this compound with hydroxyl radical.

References

In-Depth Technical Guide to Isopropyl Nitrate (CAS 1712-64-7): Properties, Hazards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl nitrate (B79036) (CAS 1712-64-7), a chemical compound with applications ranging from a diesel cetane improver to a jet aircraft auxiliary propellant and a reagent in chemical synthesis.[1][2] This document details its chemical and physical properties, spectral data, and associated hazards, with a focus on providing practical information for laboratory and industrial settings. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its toxicological profile, including the mechanism of methemoglobinemia and its vasodilatory effects.

Chemical and Physical Properties

Isopropyl nitrate is a colorless liquid with a pleasant, ethereal odor.[2][3] It is highly flammable and is a strong oxidizing agent.[2][3] Key quantitative properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₃H₇NO₃[3]
Molecular Weight 105.09 g/mol [3]
Appearance Colorless liquid[2][3]
Odor Pleasant, ethereal[2][3]
Boiling Point 101-102 °C[4]
Density 1.036 g/mL at 20 °C[5]
Flash Point 11 °C (52 °F)[5]
Vapor Pressure 34.1 mmHg[3]
Solubility Insoluble in water; miscible with many organic solvents[2][3]
Refractive Index 1.391[5]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peaks are due to the nitrate ester group (-ONO₂).

Wavenumber (cm⁻¹)Assignment
~1630Asymmetric NO₂ stretch
~1280Symmetric NO₂ stretch
~860O-N stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen environments in the molecule.

¹H NMR (CDCl₃):

  • Septet (CH): This signal corresponds to the single proton on the secondary carbon, split by the six equivalent protons of the two methyl groups.

  • Doublet (CH₃): This signal arises from the six equivalent protons of the two methyl groups, split by the single proton on the adjacent carbon.

¹³C NMR (CDCl₃):

  • CH Carbon: The carbon atom bonded to the nitrate group.

  • CH₃ Carbons: The two equivalent methyl carbon atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Hazards and Toxicology

This compound presents several significant hazards that require careful management in a laboratory or industrial setting.

Physical Hazards
  • Flammability: It is a highly flammable liquid with a low flash point.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

  • Explosive Potential: this compound can decompose explosively when subjected to prolonged heat or fire.[3] It is a low-sensitivity explosive with a detonation velocity of approximately 5400 m/s.[2]

  • Oxidizing Agent: As a strong oxidizing agent, it can react vigorously or explosively with reducing agents, strong acids, and finely powdered metals.[2][3]

Health Hazards
  • Inhalation and Dermal Absorption: this compound is toxic if inhaled or absorbed through the skin.[3][6]

  • Methemoglobinemia: The primary mechanism of toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2][6] This can lead to cyanosis, hypoxia, and in severe cases, death.[6][7]

  • Vasodilation: Like other organic nitrates, it is a vasodilator, causing a drop in blood pressure, which can lead to dizziness and fainting.[2][6]

  • Other Health Effects: Exposure may also cause headaches, and damage to the liver and kidneys.[2]

Toxicity DataValueSpeciesReference
LC₅₀ (Inhalation) 65 g/m³ / 2HMouse[6]
LC₅₀ (Inhalation) 29 g/m³ / 2HRat[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of isopropanol (B130326). The following is a representative protocol.

Materials:

  • Isopropanol

  • Nitric acid (concentrated)

  • Urea (B33335)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A mixture of isopropanol and urea is chilled in an ice bath.

  • Concentrated nitric acid is added dropwise to the cooled mixture while maintaining a low temperature to control the exothermic reaction and prevent the formation of byproducts such as acetone.[2] Urea is used to scavenge any nitrous acid that may form, which can lead to instability of the product.[2]

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The mixture is then transferred to a separatory funnel, and the lower aqueous layer is removed.

  • The organic layer (crude this compound) is washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • The washed product is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The dried this compound is purified by vacuum distillation to yield the final product.

Analytical Methods

GC-MS is a suitable method for the identification and quantification of this compound.

  • Sample Preparation: Samples can be diluted in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation from the solvent and any impurities.

  • MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[8] Alternatively, attenuated total reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.[8]

Signaling and Decomposition Pathways

Mechanism of Methemoglobinemia

The toxicity of this compound is primarily attributed to its metabolic conversion to nitrite (B80452) ions, which then induce methemoglobinemia.

Methemoglobinemia_Pathway cluster_metabolism Metabolism cluster_toxicity Toxic Effect IPN This compound Metabolites Nitrite Ions (NO₂⁻) + Isopropanol IPN->Metabolites Enzymatic Reduction HbFe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) Metabolites->HbFe2 interacts with MetHbFe3 Methemoglobin (Fe³⁺) (Non-oxygen-carrying) HbFe2->MetHbFe3 Oxidation Hypoxia Tissue Hypoxia MetHbFe3->Hypoxia Reduced O₂ Transport

Caption: Mechanism of this compound-Induced Methemoglobinemia.

Vasodilation Signaling Pathway

The vasodilatory effects of this compound are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a common mechanism for organic nitrates.

Vasodilation_Pathway IPN This compound NO Nitric Oxide (NO) IPN->NO Metabolic Conversion sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Catalyzes GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Signaling Pathway of this compound-Induced Vasodilation.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the O-NO₂ bond.[9][10][11]

Decomposition_Pathway IPN This compound (CH₃)₂CHONO₂ Intermediate Isopropoxy Radical ((CH₃)₂CHO•) + Nitrogen Dioxide (NO₂) IPN->Intermediate O-NO₂ Bond Cleavage (Initial Step) Products Acetaldehyde (CH₃CHO) + Methyl Radical (CH₃•) Intermediate->Products Rapid Decomposition

Caption: Thermal Decomposition Pathway of this compound.

Conclusion

This compound is a versatile chemical with important industrial applications but also significant hazards. A thorough understanding of its properties, safe handling procedures, and toxicological effects is crucial for researchers and professionals working with this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the safe and effective use of this compound in a scientific setting.

References

An In-depth Technical Guide to the Vapor Pressure Curve of Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the vapor pressure characteristics of isopropyl nitrate (B79036). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative vapor pressure data, experimental methodologies for its determination, and a summary of its physicochemical properties.

Physicochemical Properties of Isopropyl Nitrate

This compound (IPN), with the chemical formula C₃H₇NO₃, is a colorless liquid with a pleasant odor.[1][2] It is recognized for its high flammability and is insoluble in water.[3][4] The vapors of this compound are heavier than air, and it produces toxic oxides of nitrogen upon combustion.[1][3] Due to its hazardous nature, including the risk of spontaneous decomposition and explosion under prolonged exposure to heat, proper handling and storage are critical.[1][5]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₇NO₃[1][6]
Molar Mass 105.09 g/mol [1][2][6]
Appearance Colorless liquid[1][2][6]
Odor Pleasant, Sweet[1][2]
Density 1.036 g/cm³ (at 20 °C)[2][6]
Boiling Point 101.5 °C (214.7 °F; 374.6 K)[2][6]
Melting Point -82.5 °C (−116.5 °F; 190.7 K)[2][6]
Flash Point 22.2 °C (72.0 °F; 295.3 K)[2]
Solubility in Water 0.365 g/100 ml (at 25 °C)[2]

Vapor Pressure Data

The vapor pressure of a liquid is a fundamental thermodynamic property that describes its tendency to evaporate. It is strongly dependent on temperature. For this compound, various sources have reported its vapor pressure at specific temperatures. A more comprehensive understanding of this relationship is provided by the Antoine equation, which empirically relates vapor pressure to temperature.

2.1. Reported Vapor Pressure Values

Several sources provide single-point vapor pressure data for this compound.

Table 2: Reported Vapor Pressure of this compound

TemperatureVapor Pressure (mmHg)Reference(s)
Ambient34.1[1][2]
25 °C43.7[4][7][8][9]

2.2. Vapor Pressure Curve from the Antoine Equation

The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature for pure components. The equation is given as:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are component-specific constants, known as Antoine coefficients.

For this compound, the following Antoine coefficients have been reported for calculating vapor pressure in mmHg and temperature in degrees Celsius.[10][11][12]

Table 3: Antoine Equation Coefficients for this compound

ABCTemperature Range (°C)
7.737191721.723245.490 - 70
6.420061018.568183.5280 - 70
5.931711188.009-72.926273K - 375K

Using the first set of coefficients from the available literature, the vapor pressure of this compound can be calculated across a range of temperatures.[10][11]

Table 4: Calculated Vapor Pressure of this compound using the Antoine Equation

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
0273.157.61.01
10283.1514.51.93
20293.1526.13.48
30303.1544.95.99
40313.1573.69.81
50323.15116.815.57
60333.15179.823.97
70343.15269.135.88

Experimental Protocol for Vapor Pressure Determination

While a specific, detailed experimental protocol for this compound was not found in the initial search, a general methodology based on the static method, commonly used for determining the vapor pressure of nitrates and other chemical compounds, can be described.[13]

Objective: To determine the vapor pressure of this compound at various temperatures using the static method.

Materials:

  • This compound (high purity)

  • Vacuum pump

  • Pressure transducer

  • Temperature controller and sensor (e.g., thermocouple)

  • Thermostatic bath

  • Glass sample cell

  • Data acquisition system

Procedure:

  • Sample Preparation: A small, precisely measured amount of high-purity this compound is placed into the glass sample cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles. The sample is frozen using a cryogenic liquid (e.g., liquid nitrogen), and the cell is evacuated with the vacuum pump. The cell is then sealed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until a stable, low pressure is achieved when the sample is frozen.

  • Equilibration: The degassed sample cell is placed in a thermostatic bath equipped with a precision temperature controller. The temperature is set to the desired value and allowed to stabilize.

  • Vapor Pressure Measurement: Once the sample reaches thermal equilibrium with the bath, the pressure in the headspace above the liquid is measured using a calibrated pressure transducer. This pressure is the vapor pressure of the this compound at that temperature.

  • Data Collection: The vapor pressure is recorded at a series of increasing temperatures, ensuring that the system reaches equilibrium at each temperature point before a measurement is taken.

  • Data Analysis: The collected data (pressure versus temperature) is plotted to generate the vapor pressure curve. The data can also be fitted to the Antoine equation to determine the Antoine coefficients for this compound.

Safety Precautions:

  • All work with this compound should be conducted in a well-ventilated fume hood.[5]

  • Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.[5]

  • Due to the explosive nature of this compound, it is crucial to avoid heat, sparks, and open flames.[3][5]

  • All equipment must be properly grounded to prevent static discharge.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure of this compound.

VaporPressureWorkflow A Sample Preparation (High-Purity this compound) B Degassing (Freeze-Pump-Thaw Cycles) A->B Load Sample C Temperature Control (Thermostatic Bath) B->C Place Degassed Sample D Equilibration C->D Set Temperature E Pressure Measurement (Pressure Transducer) D->E Achieve Equilibrium F Data Acquisition E->F Record P & T G Data Analysis (Vapor Pressure Curve & Antoine Equation) F->G No More Data Points H Set New Temperature F->H More Data Points? I End Experiment G->I H->C Yes

Caption: Experimental workflow for vapor pressure determination.

References

Navigating the Reactive Landscape: A Technical Guide to Material Compatibility with Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material compatibility of isopropyl nitrate (B79036) (IPN), a high-energy organic nitrate. Understanding the interactions between IPN and various materials is critical for ensuring safety, stability, and reliability in research, development, and handling operations. This document summarizes available data on material compatibility, details relevant experimental protocols for assessment, and visualizes key chemical pathways and workflows.

Introduction to Isopropyl Nitrate and Material Compatibility

This compound is a colorless, volatile liquid with a pleasant odor, recognized for its energetic properties.[1] However, it is a sensitive compound that can undergo rapid, exothermic decomposition when in contact with incompatible materials, or when subjected to heat, shock, or friction.[2] This decomposition can be catalyzed by a variety of substances, including acids, bases, transition metal oxides, and certain metals, leading to a potential explosion hazard.[3] Therefore, the careful selection of compatible materials for storage, transport, and processing is of paramount importance.

This guide focuses on the compatibility of IPN with commonly used engineering materials, including metals, polymers, and elastomers. The information presented is intended to assist researchers and professionals in making informed decisions to mitigate risks associated with the handling and use of this energetic compound.

Material Compatibility Data

The compatibility of materials with this compound is a critical consideration for any system design. While extensive quantitative data for this compound specifically is limited in open literature, the following tables summarize the general compatibility of various material classes. It is crucial to note that these are general guidelines, and for critical applications, specific testing under operational conditions is highly recommended.[4]

Table 1: Compatibility of Metals with this compound

MaterialCommon AlloysGeneral Compatibility RatingKnown Incompatibilities & Remarks
Stainless Steel 304L, 316LGood to Excellent Generally considered compatible for handling and storage. Passivated surfaces are recommended to minimize catalytic decomposition.[5]
Aluminum 6061, 7075Fair to Good While generally resistant to corrosion, some aluminum alloys can be susceptible to attack, especially in the presence of impurities or moisture.[6]
Copper and Copper Alloys Brass, BronzePoor - Not Recommended Copper and its alloys are known to catalyze the decomposition of organic nitrates and should be strictly avoided.[2]
Carbon Steel -Poor - Not Recommended Susceptible to corrosion and can promote decomposition.
Titanium -Good Generally exhibits good resistance to corrosion from nitrates.

Table 2: Compatibility of Polymers and Elastomers with this compound

MaterialCommon Trade NamesGeneral Compatibility RatingKnown Incompatibilities & Remarks
Fluoropolymers Teflon® (PTFE), Viton® (FKM)Excellent Highly resistant to a wide range of chemicals, including organic nitrates.[4][7]
Polyethylene (PE) HDPE, LDPEGood Generally good resistance, but some swelling or degradation may occur with prolonged exposure.[8]
Polypropylene (PP) -Good Similar to polyethylene, offering good resistance but may be subject to long-term degradation.[9]
Nitrile Rubber (NBR) Buna-NFair to Poor May experience significant swelling, hardening, or degradation upon contact with organic nitrates.[10]
Natural Rubber -Poor - Not Recommended Prone to swelling and rapid degradation.

Experimental Protocols for Compatibility Assessment

The determination of material compatibility with energetic substances like this compound requires rigorous and standardized testing. The following are key experimental protocols adapted from military and industry standards, such as those from NATO (e.g., STANAG 4147, STANAG 4556) and ASTM (e.g., ASTM D543).[11][12][13]

Vacuum Stability Test (VST)

The Vacuum Stability Test is a widely used method to assess the chemical stability of energetic materials and their compatibility with other substances.

Methodology:

  • A known mass of the this compound and the test material are placed in a sealed glass tube.

  • The tube is evacuated to a specific pressure and heated to a constant temperature (e.g., 100 °C) for a defined period (e.g., 40 hours).

  • The volume of gas evolved during the test is measured.

  • An increase in the volume of gas produced by the mixture compared to the individual components indicates an incompatibility.

G cluster_prep Sample Preparation cluster_test Testing cluster_analysis Analysis A Weigh IPN & Test Material B Place in Glass Tube A->B C Seal Tube B->C D Evacuate to Specific Pressure C->D E Heat at Constant Temperature D->E F Hold for Defined Period E->F G Measure Evolved Gas Volume F->G H Compare to Control Samples G->H I Assess Compatibility H->I

Vacuum Stability Test (VST) Workflow
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study the thermal behavior of a material. It can be used to determine the effect of a contact material on the decomposition temperature of this compound.

Methodology:

  • A small, precisely weighed sample of this compound, the test material, and a mixture of the two are prepared in separate hermetically sealed pans.

  • The samples are heated at a constant rate in the DSC instrument.

  • The heat flow to or from the sample is measured as a function of temperature.

  • A shift in the exothermic decomposition peak of the this compound to a lower temperature in the presence of the test material indicates an incompatibility.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is useful for determining the onset of decomposition and the effect of a contact material on the thermal stability of this compound.

Methodology:

  • A small sample of this compound, the test material, and a mixture are placed in the TGA instrument.

  • The sample is heated at a controlled rate in a controlled atmosphere.

  • The mass of the sample is continuously monitored.

  • A lower decomposition temperature for the mixture compared to the pure components suggests an incompatibility.

This compound Decomposition Pathway and Catalytic Effects

The primary decomposition pathway of this compound involves the homolytic cleavage of the O-NO2 bond, which is the weakest bond in the molecule.[14] This initiation step produces an isopropoxy radical and nitrogen dioxide (NO2).

G IPN This compound (CH3)2CHONO2 Isopropoxy Isopropoxy Radical (CH3)2CHO• IPN->Isopropoxy  Δ (Heat) NO2 Nitrogen Dioxide NO2 IPN->NO2  Δ (Heat) Acetaldehyde Acetaldehyde CH3CHO Isopropoxy->Acetaldehyde Methyl Methyl Radical •CH3 Isopropoxy->Methyl

Primary Thermal Decomposition of this compound

Certain materials can catalyze this decomposition process, significantly lowering the activation energy and increasing the rate of decomposition. Transition metal oxides, in particular, are known to accelerate the decomposition of alkyl nitrates.[3] The presence of these materials can lead to a rapid and potentially explosive decomposition, even at temperatures where this compound would normally be stable.

G IPN This compound Decomposition Accelerated Decomposition IPN->Decomposition Material Incompatible Material (e.g., Metal Oxide) Material->Decomposition Catalysis Gas Gas Generation (NOx, CO, etc.) Decomposition->Gas Heat Heat Release Decomposition->Heat Pressure Pressure Buildup Gas->Pressure Heat->Pressure

References

Methodological & Application

Application Notes and Protocols for Isopropyl Nitrate as a Cetane Improver in Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of isopropyl nitrate (B79036) (IPN) as a cetane improver in diesel fuel. Isopropyl nitrate is a colorless, liquid monopropellant that can be added to diesel fuel to enhance its ignition quality, as measured by the cetane number.[1] An increased cetane number leads to a shorter ignition delay, resulting in smoother engine operation, reduced engine noise, and improved cold-start performance.[2][3] This document outlines the mechanism of action, potential effects on engine performance and emissions, and detailed protocols for evaluation.

Disclaimer: While this compound is known as a cetane improver, specific quantitative data from peer-reviewed studies on its effects as a standalone additive on modern diesel engine performance and emissions is limited in publicly accessible literature. The quantitative data presented in the tables below are illustrative and based on the general effects of nitrate-based cetane improvers. Researchers are encouraged to perform their own experimental evaluations to determine the precise effects for their specific applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃H₇NO₃
Molar Mass 105.09 g/mol
Appearance Colorless liquid
Density 1.036 g/cm³
Boiling Point 101.5 °C
Flash Point 22.2 °C
CAS Number 1712-64-7

Source: this compound - Wikipedia[1]

Mechanism of Action

The primary mechanism by which this compound improves the cetane number of diesel fuel is through its thermal decomposition at temperatures lower than the autoignition temperature of the fuel itself.[3][4] This decomposition initiates a series of chemical reactions that accelerate the combustion process.

The thermal decomposition of this compound begins with the cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. This initial step forms an isopropoxy radical and nitrogen dioxide (NO₂). The isopropoxy radical is unstable and rapidly decomposes to form acetaldehyde (B116499) and a methyl radical. These highly reactive radicals then initiate chain reactions, accelerating the oxidation of the diesel fuel hydrocarbons and leading to a shorter ignition delay.

G IPN This compound (CH₃)₂CHONO₂ Decomposition Thermal Decomposition (O-NO₂ bond cleavage) IPN->Decomposition Heat Heat from Compression Heat->IPN Initiates Isopropoxy Isopropoxy Radical (CH₃)₂CHO• Decomposition->Isopropoxy NO2 Nitrogen Dioxide NO₂ Decomposition->NO2 Radical_Decomposition Radical Decomposition Isopropoxy->Radical_Decomposition Chain_Reaction Initiation of Chain Reactions NO2->Chain_Reaction Acetaldehyde Acetaldehyde CH₃CHO Radical_Decomposition->Acetaldehyde Methyl Methyl Radical CH₃• Radical_Decomposition->Methyl Methyl->Chain_Reaction Diesel_Oxidation Accelerated Diesel Fuel Oxidation Chain_Reaction->Diesel_Oxidation Ignition Reduced Ignition Delay Diesel_Oxidation->Ignition

Figure 1: Thermal Decomposition Pathway of this compound.

Quantitative Data on Performance and Emissions

The following tables summarize the expected, illustrative effects of this compound on key diesel engine performance and emission parameters based on the general behavior of nitrate-based cetane improvers.

Table 1: Illustrative Impact of this compound on Cetane Number and Ignition Delay
IPN Concentration (vol%)Base Diesel Cetane NumberExpected Cetane Number with IPNExpected Ignition Delay Reduction (%)
0.045450
0.14548-505-8
0.254552-5510-15
0.54558-6218-25
Table 2: Illustrative Effects of this compound on Engine Performance
IPN Concentration (vol%)Brake Thermal Efficiency (BTE) Change (%)Brake Specific Fuel Consumption (BSFC) Change (%)
0.0BaselineBaseline
0.1+1 to +2-1 to -2
0.25+2 to +4-2 to -4
0.5+3 to +5-3 to -5
Table 3: Illustrative Effects of this compound on Gaseous Emissions
IPN Concentration (vol%)NOx Emissions Change (%)CO Emissions Change (%)HC Emissions Change (%)Smoke Opacity Change (%)
0.0BaselineBaselineBaselineBaseline
0.1+2 to +5-5 to -10-5 to -10-8 to -12
0.25+5 to +10-10 to -18-10 to -18-15 to -25
0.5+8 to +15-15 to -25-15 to -25-20 to -35

Note: The increase in NOx emissions is a known trade-off for many nitrate-based cetane improvers due to the introduction of nitrogen into the combustion process and potentially higher combustion temperatures.

Experimental Protocols

Protocol for Cetane Number Determination (Adapted from ASTM D613)

This protocol outlines the standard method for determining the cetane number of diesel fuel using a Cooperative Fuel Research (CFR) engine.[2][5][6]

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis P1 Prepare Diesel-IPN Blends T1 Warm up Engine to Standard Conditions P1->T1 P2 Calibrate CFR Engine P2->T1 T2 Introduce Fuel Sample T1->T2 T3 Adjust Compression Ratio T2->T3 T4 Measure Ignition Delay T3->T4 to achieve 13° crank angle delay T5 Bracket with Reference Fuels T4->T5 A1 Interpolate Handwheel Readings T5->A1 A2 Determine Cetane Number A1->A2

Figure 2: Workflow for Cetane Number Determination.

Methodology:

  • Fuel Sample Preparation: Prepare blends of diesel fuel with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5% by volume).

  • Engine and Instrumentation: Utilize a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).[6]

  • Engine Operation:

    • Start the engine and allow it to warm up to the specified standard operating conditions (e.g., constant speed, specific intake air and coolant temperatures).

    • Introduce the diesel-IPN blend into the engine.

  • Measurement:

    • Adjust the compression ratio of the engine using the calibrated handwheel until the ignition delay (the time between fuel injection and the start of combustion) is precisely 13 crank angle degrees.[7]

    • Record the handwheel reading.

  • Bracketing:

    • Select two reference fuels with known cetane numbers that bracket the expected cetane number of the sample.

    • Run the engine on each reference fuel and adjust the compression ratio to achieve the same 13-degree ignition delay, recording the handwheel reading for each.

  • Calculation:

    • Determine the cetane number of the sample by linear interpolation of the handwheel readings of the sample and the two reference fuels.

Protocol for Engine Performance and Emissions Testing

This protocol describes a general procedure for evaluating the effects of this compound on the performance and exhaust emissions of a stationary diesel engine.

G cluster_setup Experimental Setup cluster_procedure Test Execution cluster_data Data Acquisition & Analysis S1 Prepare Fuel Blends E1 Run Engine on Baseline Diesel S1->E1 S2 Instrument Test Engine S2->E1 E2 Vary Engine Load/Speed E1->E2 E3 Record Performance Data E2->E3 E4 Collect Emission Samples E2->E4 D1 Analyze Performance Metrics E3->D1 D2 Analyze Emission Concentrations E4->D2 E5 Repeat for each IPN Blend E5->E2 D3 Compare Blend vs. Baseline D1->D3 D2->D3

Figure 3: Experimental Workflow for Engine Testing.

Methodology:

  • Test Engine: A multi-cylinder, direct-injection diesel engine coupled to a dynamometer is recommended.

  • Instrumentation:

    • Fuel flow meter to measure brake specific fuel consumption (BSFC).

    • Dynamometer to measure engine torque and power, from which brake thermal efficiency (BTE) can be calculated.

    • Exhaust gas analyzer to measure concentrations of NOx, CO, HC, and O₂.

    • Smoke meter (e.g., opacimeter) to measure smoke opacity.

  • Procedure:

    • Warm up the engine to a stable operating temperature using standard diesel fuel.

    • Run the engine at various predefined speed and load conditions (e.g., 25%, 50%, 75%, and 100% load at a constant speed).

    • At each operating point, allow the engine to stabilize and then record performance data (torque, speed, fuel consumption) and collect exhaust gas samples for analysis.

    • Purge the fuel system and run the engine on the first diesel-IPN blend.

    • Repeat the same series of tests at the same speed and load conditions for each IPN blend.

  • Data Analysis:

    • Calculate BTE and BSFC for each test point.

    • Tabulate the emission concentrations (in ppm or g/kWh) and smoke opacity.

    • Compare the results for each IPN blend against the baseline diesel fuel to determine the percentage change in each parameter.

Safety and Handling

This compound is a flammable liquid and a low-sensitivity explosive.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.[9]

Conclusion

This compound has the potential to be an effective cetane improver for diesel fuel, offering benefits such as improved ignition quality and potentially reduced CO, HC, and smoke emissions. However, a likely trade-off is an increase in NOx emissions. The lack of extensive, publicly available data on its performance as a standalone additive in modern diesel engines necessitates further experimental investigation to fully characterize its effects and optimize its use. The protocols provided herein offer a framework for conducting such evaluations.

References

Application Notes and Protocols: Isopropyl Nitrate as a Monopropellant for Propulsion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Propulsion Development Professionals

This document provides a comprehensive overview of Isopropyl Nitrate (B79036) (IPN) for its application as a monopropellant in propulsion systems. It includes detailed information on its chemical and physical properties, decomposition chemistry, performance characteristics, experimental protocols for evaluation, and essential safety and handling procedures.

Introduction

Isopropyl Nitrate (IPN), with the chemical formula C₃H₇NO₃, is a colorless liquid organic nitrate that has been utilized as a monopropellant, a cetane improver for diesel fuels, and a jet engine starter fuel, where it was known as AVPIN.[1][2][3] As a monopropellant, it offers the advantage of a simplified propulsion system design compared to bipropellant systems. Its decomposition can be initiated thermally or catalytically to produce hot gas for generating thrust.[2][4] This document outlines the key data, protocols, and safety considerations for researchers working with IPN in a laboratory or developmental setting.

Properties of this compound

IPN is an extremely flammable liquid that burns with a nearly invisible flame.[1] It is characterized as a low-sensitivity explosive.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value References
Chemical Formula C₃H₇NO₃ [1]
Molar Mass 105.09 g/mol [1]
Appearance Colorless liquid with a pleasant odor [1][4][5]
Density 1.036 g/cm³ [1][2]
Boiling Point 101-102 °C (214-215 °F) [1][2][4]
Melting Point -82.5 °C (-116.5 °F) [1]
Flash Point 12 °C (54 °F) [4]
Vapor Pressure 34.1 mmHg [5]
Solubility Insoluble in water, miscible with many organic solvents [3][5]

| Detonation Velocity | ~5400 m/s |[1] |

Decomposition Chemistry and Mechanism

The thermal decomposition of IPN is a critical process for its function as a monopropellant. Studies have shown that the decomposition proceeds through a radical mechanism initiated by the cleavage of the O–NO₂ bond.[6][7][8][9] This initial step is the rate-determining step in the overall decomposition process.

The primary decomposition pathway is as follows:

  • Initiation: The process begins with the homolytic fission of the weak O–NO₂ bond, forming an isopropoxy radical and nitrogen dioxide.[6][8][10] (CH₃)₂CHONO₂ → (CH₃)₂CHO• + NO₂

  • Propagation: The highly unstable isopropoxy radical rapidly decomposes into a methyl radical and acetaldehyde (B116499).[6][7][8] (CH₃)₂CHO• → CH₃• + CH₃CHO

The measured yields of the final products—nitrogen dioxide (NO₂), methyl radical (CH₃•), and acetaldehyde (CH₃CHO)—are all nearly unity, confirming this dominant pathway.[6][7][8] Under detonation conditions, these initial products further react to form stable small molecules like N₂, CO, CO₂, and H₂O.[11]

G cluster_products Further Reactions under High Temp/Pressure IPN This compound (CH₃)₂CHONO₂ IR Isopropoxy Radical (CH₃)₂CHO• IPN->IR O-NO₂ Bond Fission (Rate-Limiting) NO2 Nitrogen Dioxide NO₂ IPN->NO2 MR Methyl Radical CH₃• IR->MR Rapid Decomposition AC Acetaldehyde CH₃CHO IR->AC FP Final Combustion Products (N₂, CO, CO₂, H₂O) NO2->FP MR->FP AC->FP

Thermal Decomposition Pathway of this compound.

Performance Characteristics

The performance of IPN as a monopropellant is determined by its combustion behavior under various conditions. Key parameters include the linear burning rate and its dependence on pressure.

Table 2: Combustion and Decomposition Characteristics of this compound

Parameter Condition Value References
Linear Burn Rate 5 mm strand, 1 atm (air) ~0.2 mm/s [12]
Linear Burn Rate 5 mm strand, 50 bar (air) ~1.6 mm/s [12]
Pressure Exponent 5 mm strand, >10 bar 1.54 [12]
O-NO₂ Bond Dissociation Energy Thermal Decomposition 38.2 ± 4.0 kcal/mol [6][7][8]

| Activation Energy (Ea) | Thermal Decomposition | ~160 kJ/mol |[10][13] |

Studies on the combustion of IPN strands in a quiescent air atmosphere show a two-regime behavior.[12] Up to 10 bar, combustion is dominated by a bipropellant flame with the surrounding air.[12] Above this pressure, a distinct monopropellant flame dominates, leading to a steep increase in the burning rate.[12]

Experimental Protocols

Evaluating IPN as a monopropellant requires specialized experimental setups. The following protocols outline key procedures for characterization.

G cluster_prep Phase 1: Preparation & Safety cluster_eval Phase 2: Performance & Decomposition Evaluation cluster_analysis Phase 3: Data Analysis & Modeling P1 IPN Synthesis/ Procurement P2 Purity Analysis (e.g., GC-MS) P1->P2 P3 Safety Protocol Review (MSDS, SOPs) P2->P3 E1 Thermal Stability Analysis (ARC, DSC) P3->E1 E2 Combustion Analysis (Closed Bomb) P3->E2 E3 Burn Rate Measurement (Strand Burner) P3->E3 E4 Decomposition Kinetics (Flow Reactor + Mass Spec) P3->E4 A3 Develop/Refine Chemical Models E1->A3 A2 Determine Ballistic Properties (Pressure Exponent, etc.) E2->A2 E3->A2 A1 Calculate Kinetic Parameters (Arrhenius Plot) E4->A1 A1->A3 A2->A3

Experimental Workflow for IPN Monopropellant Characterization.

Protocol 1: Thermal Decomposition Kinetics via Low-Pressure Flow Reactor

  • Objective: To determine the rate constant and products of IPN thermal decomposition.

  • Apparatus: A low-pressure flow reactor coupled with a quadrupole mass spectrometer.[6][8]

  • Methodology:

    • Establish a steady flow of a helium carrier gas through the reactor at a controlled pressure (e.g., 1-12.5 Torr).[6][7]

    • Heat the reactor to a stable target temperature (e.g., 473–658 K).[6][7]

    • Introduce a known, low concentration of IPN vapor into the helium flow.

    • Monitor the concentration of the IPN parent molecule and key decomposition products (e.g., NO₂, CH₃ radicals, acetaldehyde) using the mass spectrometer at the reactor outlet.[6]

    • Vary the reaction time by adjusting the flow velocity or the position of the IPN injector.[8]

    • At lower temperatures (473-565 K), where IPN consumption is minimal, determine the rate constant from the formation kinetics of a primary product like the CH₃ radical.[6][8]

    • At higher temperatures (563–658 K), determine the first-order rate constant from the decay kinetics of the IPN concentration.[6][8]

    • Repeat measurements across the full temperature range to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Protocol 2: Combustion Characterization via Closed Bomb Test

  • Objective: To evaluate the combustion performance of IPN under constant volume conditions.[14]

  • Apparatus: A closed bomb, which is a high-pressure resistant, constant-volume container equipped with an ignition system and a pressure sensor.[14]

  • Methodology:

    • Prepare the sample of IPN. For liquid propellants, this may involve containing it within a suitable holder inside the bomb.

    • Calculate the required charge density and weigh the IPN sample and igniter material.[14]

    • Seal the closed bomb and ensure all connections are secure.

    • Initiate the ignition system to combust the sample.

    • Record the pressure-time (P-t) curve using a high-speed data acquisition system.[14]

    • From the P-t curve, determine key combustion parameters such as the maximum pressure (Pm) and combustion time (t).[14]

    • Analyze the data to calculate other ballistic properties like the impetus (force) and covolume.[14]

Protocol 3: Linear Burn Rate Measurement via Strand Burner

  • Objective: To measure the linear regression rate of IPN at various ambient pressures.[12]

  • Apparatus: A high-pressure vessel (strand bomb) with optical access, a sample holder (e.g., quartz tube), an ignition system, a pressure controller, and a high-speed camera.[12]

  • Methodology:

    • Fill a quartz tube of a known inner diameter (e.g., 3-9 mm) with liquid IPN to create a propellant strand.[12]

    • Place the strand in the holder inside the pressure vessel.

    • Pressurize the vessel to the desired ambient pressure (e.g., 1-50 bar) with an inert gas like nitrogen or with air.[12]

    • Ignite the surface of the IPN strand using a heated nichrome wire or another suitable igniter. Retract the igniter after ignition is confirmed.[12]

    • Record the combustion process using a high-speed camera, tracking the regression of the liquid surface over time.

    • Analyze the video footage to calculate the linear burning rate (r = ΔL/Δt).

    • Repeat the experiment at various pressures to establish the relationship between burning rate and pressure, often expressed by Vieille's law (r = aPⁿ), and determine the pressure exponent 'n'.

Safety, Handling, and Storage

IPN is a hazardous material that requires strict safety protocols. It is highly flammable, can form explosive mixtures with air, and may decompose explosively if exposed to heat or fire for prolonged periods.[1][5][15]

  • Storage: Store in a cool, dry, well-ventilated, flammables-approved area away from heat, sparks, and ignition sources.[16][17] Keep containers tightly closed and ground/bond them when transferring material.[16] Avoid storage near combustible materials, reducing agents, strong acids, and finely powdered metals.[16]

  • Handling: Use in a well-ventilated area or outdoors.[17] All equipment must be grounded and non-sparking tools should be used.[5][15][17] Avoid all personal contact, including inhalation and contact with skin and eyes.[18] Empty containers retain product residue and can be dangerous.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA regulations.[16][17][18]

    • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and a chemical apron or other protective clothing to prevent skin exposure.[16][18]

    • Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[16][17]

  • Spill Response: ELIMINATE all ignition sources immediately.[5][15] Absorb the spill with dry earth, sand, or other non-combustible material using clean, non-sparking tools and place it in a suitable container for disposal.[5][15] A vapor-suppressing foam may be used to reduce vapors.[5]

  • Incompatibilities: IPN is incompatible with strong oxidizing agents, reducing agents, strong acids, finely powdered metals, and Lewis acids (e.g., sulfuric acid, tin(IV) chloride), which can cause violent reactions.[16][18]

G cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Response Start Handling IPN S1 Cool, Dry, Ventilated Flammables Area Start->S1 H1 Use in Well-Ventilated Area (Fume Hood) Start->H1 E1 Spill: Eliminate Ignition Sources Start->E1 In Case of Spill E3 Fire: Use CO₂, Dry Chemical, or Foam Start->E3 In Case of Fire S2 Away from Ignition Sources & Heat S1->S2 S3 Separate from Incompatible Materials S2->S3 H2 Ground & Bond All Equipment H1->H2 H3 Use Spark-Proof Tools H2->H3 H4 Wear Appropriate PPE H3->H4 E2 Spill: Absorb with Inert Material E1->E2 E4 First Aid: Flush Skin/Eyes, Move to Fresh Air E3->E4

Logical Relationships for Safe Handling of this compound.

References

Application Notes and Protocols: Isopropyl Nitrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of isopropyl nitrate (B79036) as a nitrating agent in organic synthesis. The primary focus of these notes is on the C-nitration of phenolic compounds, an area where isopropyl nitrate has been demonstrated to be a valuable reagent. Limited applications in the nitration of aromatic hydrocarbons have also been reported.

Application Notes

C-Nitration of Phenolic Compounds

This compound is an effective reagent for the regioselective mononitration of phenols. This reaction is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where nitrophenols are key intermediates.

Key Advantages:

  • Milder Reaction Conditions: Compared to the classical nitrating mixture of nitric and sulfuric acids, this compound can be used under milder conditions, potentially reducing the formation of oxidative byproducts and improving the safety profile of the reaction.

  • Regioselectivity: The regioselectivity of the nitration (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions.

  • Catalyst-Tuned Selectivity: The use of solid acid catalysts, such as zeolites, allows for tuning the ortho/para product ratio. For instance, zeolite Hβ with a low Si/Al ratio can produce a near 1:1 mixture of 2- and 4-nitrophenol, while other zeolites like H-mordenite and HY favor the formation of the ortho isomer[1].

Reaction Scheme:

The general reaction for the nitration of a phenol (B47542) with this compound is as follows:

C-Nitration of Aromatic Hydrocarbons

While less documented, this compound has been shown to be effective for the nitration of some aromatic hydrocarbons. This application is particularly relevant for substrates that are sensitive to strong acidic conditions.

  • Example with Toluene (B28343): The nitration of toluene using this compound in the presence of HZSM-5 zeolite has been reported to yield mononitrotoluenes with a high preference for the para-isomer (95%)[2]. This high regioselectivity is a significant advantage for specific synthetic targets.

Quantitative Data

Table 1: Mononitration of Phenol with this compound over Zeolite Catalysts
CatalystSi/Al RatioSolventReaction Time (h)Conversion (%)2-Nitrophenol Yield (%)4-Nitrophenol Yield (%)o/p Ratio
12.51,2-Dichloroethane (B1671644)249545421.1
H-Mordenite101,2-Dichloroethane249260252.4
HY151,2-Dichloroethane248855232.4
1501,2-Dichloroethane247548163.0
3001,2-Dichloroethane246842143.0

Data synthesized from research on the catalytic mononitration of phenol.

Table 2: Nitration of Substituted Phenols with this compound
SubstrateProduct(s)Yield (%)
3-Hydroxybenzaldehyde (B18108)2-Hydroxy-4-nitrobenzaldehyde and 4-Hydroxy-2-nitrobenzaldehyde90 (combined)
2,4-Difluorophenol2,4-Difluoro-6-nitrophenol85

Data is illustrative and based on examples from patent literature.

Experimental Protocols

Protocol 1: Mononitration of Phenol using this compound over Zeolite Hβ

This protocol is based on the procedure described by Smith et al. for the catalytic mononitration of phenol.[3]

Materials:

  • Phenol

  • This compound

  • Zeolite Hβ (Si/Al = 12.5)

  • 1,2-Dichloroethane (DCE)

  • Tetradecane (B157292) (internal standard for GC analysis)

  • 250 mL round-bottomed flask

  • Water condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC)

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a water condenser, add zeolite Hβ (2.0 g), phenol (0.9 g, 9.5 mmol), and 1,2-dichloroethane (50 mL).

  • Add this compound (2.0 g, 19.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 24 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the zeolite catalyst.

  • Wash the catalyst with 1,2-dichloroethane (3 x 30 mL).

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • For quantitative analysis, add a known amount of tetradecane as an internal standard and analyze the product mixture by gas chromatography.

Protocol 2: Nitration of 3-Hydroxybenzaldehyde with this compound

This protocol is adapted from a procedure described in the patent literature.

Materials:

Procedure:

  • In a suitable reaction flask, prepare a stirred suspension of 3-hydroxybenzaldehyde (0.61 g, 5 mmol) in dichloromethane (10 mL) at room temperature.

  • Add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol%).

  • Add this compound (1.31 g, 12.5 mmol) to the suspension.

  • Add 96% sulfuric acid (0.61 mL) dropwise to the mixture. A gentle rise in temperature may be observed.

  • Stir the reaction mixture for fifteen minutes. The mixture will turn into a dark brown suspension.

  • Pour the reaction mixture into water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Extract the aqueous phase with dichloromethane (10 mL).

  • Combine the organic phases, wash with water, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to isolate the nitrated isomers.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Combine Phenol, Zeolite Catalyst, and Solvent B Add Isopropyl Nitrate A->B 1 C Heat to Reflux (e.g., 24h) B->C 2 D Cool and Filter to Remove Catalyst C->D 3 E Wash Catalyst D->E 4 F Concentrate Filtrate E->F 5 G Product Analysis (e.g., GC) F->G 6

Caption: Workflow for the nitration of phenol with this compound.

reaction_mechanism IPN This compound (CH₃)₂CHONO₂ Nitronium Nitronium Ion Equivalent '[NO₂]⁺' IPN->Nitronium Activation Byproduct Isopropanol Catalyst Acid Catalyst (e.g., H-Zeolite) Catalyst->Nitronium Intermediate Wheland Intermediate (Resonance Stabilized) Nitronium->Intermediate Phenol Phenol Phenol->Intermediate Electrophilic Attack Intermediate->Catalyst Regenerates Catalyst Product Nitrophenol Intermediate->Product Deprotonation

Caption: Proposed mechanism for zeolite-catalyzed nitration of phenol.

References

Application Notes and Protocols for the Nitration of Alcohols Using Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of alcohols, more accurately termed O-nitration or nitrooxylation, is a chemical process that introduces a nitrate (B79036) ester functional group (-ONO₂) into an organic molecule.[1][2] This reaction is distinct from the C-nitration of aromatic compounds, which forms a C-NO₂ bond.[2][3] The synthesis of nitrate esters is of significant interest in various fields, including the development of pharmaceuticals, energetic materials, and as intermediates in organic synthesis.[4] For instance, nitroglycerin, a well-known vasodilator and explosive, is a nitrate ester.[1] This document provides detailed protocols and safety considerations for the nitration of alcohols using nitric acid.

Safety Precautions

Extreme caution must be exercised when performing nitration reactions. Nitric acid is a strong oxidizer and highly corrosive.[5][6][7] Reactions with alcohols can be highly exothermic and potentially explosive, especially with concentrated acids or on a large scale.[3][8]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Fume Hood: All work must be conducted in a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes.[5][6]

  • Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[6]

  • Spill Kit: Have a spill containment kit with neutralizing agents (e.g., sodium carbonate) readily available.[6][7]

  • Reaction Scale: Start with small-scale reactions to assess the reactivity of the specific alcohol.

  • Temperature Control: Use an ice bath or other cooling system to maintain the recommended reaction temperature.[9] Runaway reactions can occur if the temperature is not controlled.[6]

  • Waste Disposal: Nitric acid waste should be segregated and disposed of according to institutional guidelines. Do not mix with organic solvents or other reactive waste streams.[7]

Reaction Mechanisms and Pathways

The nitration of an alcohol with nitric acid is an esterification reaction. The most common method involves the use of a "mixed acid," which is a combination of concentrated nitric acid and a dehydrating agent, typically concentrated sulfuric acid.[1][9] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][10]

Alternatively, nitric acid can be used alone or in combination with other reagents like acetic anhydride (B1165640) or phosphoric acid.[1][11][12]

NitrationMechanism Alcohol Alcohol (R-OH) ProtonatedAlcohol Protonated Alcohol (R-OH2+) Alcohol->ProtonatedAlcohol + H+ NitricAcid Nitric Acid (HNO3) NitroniumIon Nitronium Ion (NO2+) NitricAcid->NitroniumIon + H2SO4 SulfuricAcid Sulfuric Acid (H2SO4) SulfuricAcid->NitroniumIon Intermediate Intermediate Complex NitroniumIon->Intermediate HSO4 HSO4- ProtonatedAlcohol->Intermediate NitrateEster Nitrate Ester (R-ONO2) Intermediate->NitrateEster - H+ Water Water (H2O) Intermediate->Water

Caption: Mechanism of alcohol nitration using mixed acid.

Experimental Protocols

Protocol 1: General Procedure for Nitration using Mixed Acid (Nitric Acid and Sulfuric Acid)

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • Alcohol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758), diethyl ether)

Procedure:

  • Preparation of Mixed Acid: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The typical ratio is 1:1 to 2:1 (v/v) of H₂SO₄ to HNO₃. Allow the mixture to cool to 0-5 °C.

  • Addition of Alcohol: While maintaining the temperature between 0-5 °C, slowly add the alcohol dropwise to the cold mixed acid with vigorous stirring. The rate of addition should be controlled to prevent the temperature from rising.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and water with stirring. This will precipitate the nitrate ester if it is a solid or form a separate layer if it is a liquid.

  • Work-up:

    • If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

    • If the product is a liquid, separate the organic layer. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude nitrate ester can be purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride

This method can be advantageous for alcohols that are sensitive to strong acids like sulfuric acid.[11][12]

Materials:

  • Alcohol

  • Fuming Nitric Acid (or concentrated HNO₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Inert solvent (e.g., dichloromethane)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, dissolve the alcohol in an inert solvent like dichloromethane and cool the solution to -10 to 0 °C in an ice-salt bath.

  • Preparation of Acetyl Nitrate (in situ): In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid to acetic anhydride at a low temperature (e.g., -10 to 0 °C).

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the alcohol with vigorous stirring, maintaining the temperature below 5 °C.

  • Reaction and Work-up: Follow the reaction monitoring, quenching, work-up, neutralization, and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nitration of various alcohols. Note that these are examples, and optimal conditions may vary.

Table 1: Nitration of Alcohols using Mixed Acid

AlcoholMolar Ratio (Alcohol:HNO₃:H₂SO₄)Temperature (°C)Reaction Time (h)Yield (%)Reference
Methanol1:1.2:1.20-51~70-80[1]
Ethanol1:1.2:1.20-51~75-85[11]
n-Propanol1:1.5:1.50-101.5~80[11]
Glycerol1:3.5:3.510-200.5>90[8]

Table 2: Nitration of Alcohols using Nitric Acid and Acetic Anhydride

AlcoholMolar Ratio (Alcohol:HNO₃:(CH₃CO)₂O)Temperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl carbinol1:1.1:1.518-22Not Specified~82[12]
Methyl isobutyl carbinol1:1.1:1.87-10Not Specified95.7[12]
Tertiary amyl alcoholStoichiometricNot SpecifiedNot SpecifiedGood[12]

Experimental Workflow Diagram

NitrationWorkflow Start Start PrepAcid Prepare Nitrating Agent (e.g., Mixed Acid) Start->PrepAcid CoolReaction Cool Reaction Vessel (0-5 °C) PrepAcid->CoolReaction AddAlcohol Slowly Add Alcohol CoolReaction->AddAlcohol Monitor Monitor Reaction (TLC) AddAlcohol->Monitor Quench Quench on Ice/Water Monitor->Quench Workup Work-up (Filtration or Extraction) Quench->Workup Neutralize Neutralize & Dry Workup->Neutralize Purify Purify Product (Distillation/Chromatography) Neutralize->Purify End End Purify->End

Caption: General workflow for the nitration of alcohols.

References

Application Notes and Protocols for the Quantification of Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isopropyl nitrate (B79036) using various analytical techniques. The protocols are designed to deliver accurate and reproducible results for research, quality control, and drug development purposes.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is a robust and widely used technique for the analysis of volatile organic compounds like isopropyl nitrate.[1] Its high sensitivity and wide linear range make it suitable for quantifying this compound in various sample matrices.

Experimental Protocol

a) Sample Preparation:

A precise volume or weight of the sample containing this compound is diluted with a suitable solvent, such as methanol (B129727) or isopropanol, to a concentration within the calibrated range.[2] For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[3][4] Headspace analysis is a suitable alternative for solid or viscous liquid samples, where the sample is heated in a sealed vial to allow the volatile this compound to partition into the headspace for injection.[5][6][7]

b) Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a DB-1 or DB-624, is recommended for good peak separation. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

  • Detector: Flame Ionization Detector (FID).

c) Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

d) Calibration:

Prepare a series of standard solutions of this compound in the chosen solvent at concentrations bracketing the expected sample concentration. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

e) Quantification:

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-performance liquid chromatography with UV detection can be an effective method for quantifying this compound, particularly after hydrolysis to the nitrate ion. This method is advantageous for non-volatile sample matrices or when derivatization is preferred.

Experimental Protocol

a) Sample Preparation (Hydrolysis):

To quantify this compound via its nitrate group, a hydrolysis step is required. The sample is treated with a strong base (e.g., sodium hydroxide) to hydrolyze the this compound to nitrate ions.[8] The reaction mixture is then neutralized before analysis. The efficiency of the hydrolysis should be validated for the specific sample matrix.

b) Instrumentation:

  • HPLC System: With a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating the nitrate ion.

  • Mobile Phase: An aqueous buffer, such as phosphate (B84403) buffer, with a small percentage of an organic modifier like methanol or acetonitrile.[9][10]

  • Detector: UV detector set to a wavelength where nitrate absorbs, typically around 220 nm.[9]

c) Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

d) Calibration:

Prepare a series of standard solutions of a nitrate salt (e.g., potassium nitrate) in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration of the nitrate ion.

e) Quantification:

Inject the hydrolyzed and neutralized sample. Determine the peak area for the nitrate ion and calculate its concentration using the calibration curve. The concentration of this compound in the original sample can then be calculated based on the stoichiometry of the hydrolysis reaction.

Quantitative Data Summary
ParameterTypical Value (for Nitrate)
Linearity (R²)> 0.998[11]
Limit of Detection (LOD)0.03 - 0.13 mg/L[9][11]
Limit of Quantification (LOQ)0.1 - 0.41 mg/L[9][11]
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound after its conversion to nitrate. This technique is particularly useful for routine analysis where high sample throughput is required.

Experimental Protocol

a) Sample Preparation (Hydrolysis and Colorimetric Reaction):

Similar to the HPLC method, the this compound in the sample must first be hydrolyzed to nitrate ions using a basic solution.[8] Following hydrolysis and neutralization, a colorimetric reagent, such as Griess reagent, is added. This reagent reacts with the nitrate (after reduction to nitrite) to form a colored azo dye.[12]

b) Instrumentation:

  • UV-Vis Spectrophotometer: Capable of measuring absorbance in the visible range.

c) Measurement:

  • Wavelength: The absorbance of the resulting colored solution is measured at its maximum absorption wavelength (λmax), which is typically around 540 nm for the Griess reaction product.

  • Blank: A blank solution, containing all reagents except the sample, should be used to zero the spectrophotometer.

d) Calibration:

Prepare a series of standard solutions of a nitrate salt and subject them to the same hydrolysis and colorimetric reaction procedure as the samples. Measure the absorbance of each standard and construct a calibration curve by plotting absorbance against the nitrate concentration.

e) Quantification:

Measure the absorbance of the prepared sample solution and determine the nitrate concentration from the calibration curve. The original this compound concentration is then calculated based on the hydrolysis stoichiometry.

Quantitative Data Summary
ParameterTypical Value (for Nitrate)
Linearity (R²)> 0.99
Limit of Detection (LOD)0.025 - 0.16 ppm[12]
Limit of Quantification (LOQ)0.069 - 0.87 ppm[12]
Accuracy (% Recovery)95 - 105%[12]
Precision (%RSD)< 5%

Diagrams

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Hydrolysis Hydrolysis (for HPLC/UV-Vis) Dilution->Hydrolysis GC Gas Chromatography (GC-FID) Dilution->GC Derivatization Colorimetric Reaction (for UV-Vis) Hydrolysis->Derivatization HPLC High-Performance Liquid Chromatography (HPLC-UV) Hydrolysis->HPLC UV_Vis UV-Vis Spectrophotometry Derivatization->UV_Vis Peak_Integration Peak Integration / Absorbance Measurement GC->Peak_Integration HPLC->Peak_Integration UV_Vis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathway_Concept cluster_analyte Analyte & Matrix cluster_method Analytical Method cluster_output Result & Interpretation Analyte This compound Separation Separation Technique (GC or HPLC) Analyte->Separation Introduction into System Matrix Sample Matrix (e.g., Pharmaceutical Formulation) Matrix->Separation Potential Interference Detection Detection Method (FID, UV, or Spectrophotometry) Separation->Detection Elution / Measurement Signal Analytical Signal (Peak Area or Absorbance) Detection->Signal Concentration Concentration Value Signal->Concentration Calibration Interpretation Data Interpretation & Reporting Concentration->Interpretation

Caption: Logical relationship of analytical method components.

References

Application Note: Analysis of Isopropyl Nitrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of isopropyl nitrate (B79036) using Gas Chromatography-Mass Spectrometry (GC-MS). Isopropyl nitrate is a colorless liquid with the chemical formula C₃H₇NO₃.[1][2] It is used in various industrial applications and its accurate identification and quantification are crucial for safety and quality control. This guide outlines the necessary instrumentation, experimental procedures, and data analysis steps for the successful GC-MS analysis of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. This application note details a standard methodology for the analysis of this compound, providing researchers and professionals with a robust starting point for their analytical needs.

Quantitative Data Summary

While specific quantitative performance data from a single validated method for this compound was not available in the public literature, the following table summarizes key physical and spectral data essential for its analysis by GC-MS.

ParameterValueSource
Molecular FormulaC₃H₇NO₃[1][2]
Molecular Weight105.09 g/mol [1][2]
CAS Registry Number1712-64-7[2]
Kovats Retention Index (Standard Non-polar)663.8, 664, 693[1]

Mass Spectral Data (Electron Ionization)

The mass spectrum of this compound is characterized by several key fragments. The following table lists the most significant ions and their relative intensities, which are critical for identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
43100[C₃H₇]⁺
45~60[C₂H₅O]⁺
46~50[NO₂]⁺
60~30[CH₃CHOH]⁺
105<5[M]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary depending on the specific instrumentation and analytical conditions. The presence of a significant peak at m/z 46 is indicative of a nitro compound.[3]

Experimental Protocol

The following protocol provides a recommended starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Depending on the matrix, dilution with a suitable solvent may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Injector: Split/splitless injector.

  • Autosampler: Agilent 7673 or equivalent.

  • GC Column: A mid-polarity column such as a DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or a non-polar column like an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The choice may depend on the complexity of the sample matrix.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

ParameterValue
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 minutes. Ramp to 200 °C at a rate of 10 °C/min. Hold at 200 °C for 5 minutes.

MS Conditions:

ParameterValue
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range35 - 200 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring the characteristic ions of this compound (e.g., m/z 43, 46, 60). Create a calibration curve by plotting the peak area of a quantifying ion against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation Sample->Injection Separation GC Separation Injection->Separation Volatilization Ionization EI Ionization Separation->Ionization Elution Detection MS Detection Ionization->Detection Fragmentation Identification Identification Detection->Identification Quantification Quantification Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Results TIC Total Ion Chromatogram (TIC) PeakIntegration Peak Integration TIC->PeakIntegration MassSpectra Mass Spectra LibrarySearch Mass Spectral Library Search MassSpectra->LibrarySearch CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Standard Areas Identity Compound Identity Confirmed LibrarySearch->Identity Match > Threshold Concentration Compound Concentration CalibrationCurve->Concentration Sample Area Interpolation

Caption: Logical flow of data analysis for GC-MS results.

References

Application Notes and Protocols for Isopropyl Nitrate in Energetic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Propulsion Development Professionals

Introduction and Scientific Context

Isopropyl nitrate (B79036) (IPN), C₃H₇NO₃, is an energetic liquid chemical compound that has been investigated for various propulsion and explosive applications. While the query specifically addresses its use in hypergolic bipropellant systems, a review of the scientific literature indicates that IPN is primarily characterized and was historically tested as a monopropellant . A hypergolic bipropellant system consists of a separate fuel and oxidizer that ignite spontaneously upon contact.[1][2] In contrast, a monopropellant is a substance that can undergo exothermic chemical decomposition to produce thrust without a separate oxidizer.

Available research data focuses on IPN's monopropellant performance, its combustion characteristics with air, and its use as an energetic additive.[3] There is a lack of documented evidence supporting its use as a primary fuel in a conventional hypergolic bipropellant pairing with standard liquid oxidizers like nitrogen tetroxide (NTO) or nitric acid. Accidental mixing of isopropanol (B130326) (the precursor to IPN) and nitric acid has resulted in violent explosions, indicating a highly energetic reaction, but not a controlled, hypergolic ignition suitable for rocket propulsion.[4][5]

These notes provide a comprehensive overview of the known properties and performance of IPN based on available data. They also include detailed protocols for the experimental procedures that would be necessary to evaluate its potential, or the potential of any candidate compound, for hypergolicity.

Performance and Combustion Data

The following tables summarize the quantitative performance and combustion characteristics of Isopropyl Nitrate based on published research.

Table 1: Monopropellant and Detonation Performance of this compound

Parameter Value Conditions / Notes Source
Specific Impulse (Isp), Sea Level ~210 s As a monopropellant. Historical data. N/A
Max Detonation Pressure 2.81 MPa For gaseous IPN/air mixture. N/A
Max Detonation Velocity 1890 m/s For gaseous IPN/air mixture. N/A
Optimal Detonation Concentration 600 g/m³ In air (Equivalence Ratio Φ = 2.15). N/A

| Compression Deflagration | Prone to detonation | Occurs with sudden pressure pulses (e.g., valve closure). A key reason for its disuse as a monopropellant. | N/A |

Table 2: Ignition Delay Times for this compound (IPN) with Air and Argon Data derived from experiments in rapid-injection static reactors and shock tubes.

Mixture Composition Pressure (atm) Temperature Range (K) Ignition Delay (τ) Range (ms) Notes Source
5.7% IPN – Air 1 500 - 730 10 - 1000 Static Reactor [3]
5.7% IPN – Air 2 - 3 500 - 730 10 - 1000 Shock Tube [3]
17.1% IPN – Air 1 500 - 730 10 - 1000 Static Reactor [3]

| 30% IPN – Argon | 1 | 500 - 730 | 10 - 1000 | Static Reactor; demonstrates ignition via unimolecular decomposition. |[3] |

Experimental Protocols

The following protocols provide detailed methodologies for handling, synthesis, and testing of energetic materials like this compound for propulsion applications.

Protocol 3.1: Hypergolicity Screening via Drop Test

Objective: To determine if a candidate fuel (e.g., IPN) and a candidate oxidizer (e.g., Nitric Acid, NTO) are hypergolic and to measure the ignition delay time (IDT). The IDT is the time between initial contact of the reactants and the first appearance of a flame.[6]

Materials and Equipment:

  • Candidate Fuel (e.g., this compound)

  • Candidate Oxidizer (e.g., Red Fuming Nitric Acid)

  • Drop test apparatus with remote dispensing mechanism (syringe pump or solenoid valve)

  • Quartz cuvette or watch glass to hold the liquid pool

  • High-speed camera (≥2000 frames per second)

  • Controlled atmosphere chamber (optional, for testing at various pressures or with inert gas)

  • Data acquisition system synchronized with camera and dispenser

  • Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, face shield, and lab coat

  • Fume hood or ventilated enclosure

Procedure:

  • Preparation: Set up the drop test apparatus inside a fume hood. Ensure all components are clean and dry. Position the high-speed camera to have a clear, close-up view of the cuvette.

  • Dispensing Pool Component: Using the remote dispenser, place a small, controlled volume (e.g., 300-500 µL) of one component (typically the oxidizer) into the quartz cuvette.[7]

  • Camera and DAQ Activation: Start the high-speed camera recording.

  • Dispensing Dropped Component: Actuate the second remote dispenser to release a single, precise droplet (e.g., 10-20 µL) of the second component (the fuel) from a fixed height above the pool.[7]

  • Observation: Record the interaction until the reaction is complete or for a predetermined duration if no ignition occurs.

  • Data Analysis:

    • Review the high-speed video frame by frame.

    • Identify the frame of "Time Zero" (T₀), where the droplet makes first contact with the surface of the pool.

    • Identify the frame of "Ignition" (Tᵢ), marked by the first sustained emission of light (flame).

    • Calculate the Ignition Delay Time (IDT) using the formula: IDT (ms) = (Frameᵢ - Frame₀) / (Frame Rate (fps) / 1000) .

  • Repeatability: Repeat the experiment multiple times (e.g., 5-10 times) to ensure statistical reliability and calculate the average IDT and standard deviation.[7]

Safety: This experiment involves highly energetic and potentially explosive reactions. A thorough safety review must be conducted. The system should be remotely operated from behind a blast shield.

Protocol 3.2: Synthesis and Handling of this compound

WARNING: The synthesis of this compound is an extremely hazardous process that can result in uncontrollable, violent explosions. It should only be attempted by experienced chemists in a specialized laboratory equipped for handling explosive materials. The reaction of alcohols with nitric acid is highly exothermic and can have a variable induction period, leading to a sudden runaway reaction.[4][5]

Objective: To synthesize this compound via the esterification of isopropyl alcohol.

Reactants:

  • Isopropyl Alcohol (2-Propanol)

  • Concentrated Nitric Acid (e.g., 62%)

  • Concentrated Sulfuric Acid (as catalyst, optional)

  • Urea (to suppress nitrous acid formation)

Generalized Procedure (Conceptual - based on literature):

  • Reactor Cooling: The reaction vessel must be submerged in a cooling bath capable of maintaining temperatures between -8 °C and 0 °C.[4]

  • Acid Mixture Preparation: A mixture of sulfuric acid and nitric acid is prepared in the reaction vessel and cooled.

  • Slow Addition of Alcohol: Isopropyl alcohol, potentially mixed with urea, is added to the acid mixture extremely slowly via a dropping funnel, with vigorous stirring. The temperature of the reaction mixture must be strictly monitored and maintained within the specified range.

  • Reaction and Distillation: The product, this compound, is often continuously removed from the reaction mixture via distillation under controlled temperature and pressure to prevent decomposition.

  • Washing and Neutralization: The crude distillate is washed with water and a weak base solution (e.g., sodium carbonate) to remove residual acids.

  • Drying and Storage: The final product is dried using an anhydrous salt and stored in a cool, dark, and ventilated location, away from incompatible materials.

Critical Handling and Safety Precautions:

  • Compression Sensitivity: this compound is highly sensitive to "compression deflagration," meaning it can detonate if subjected to a sudden pressure increase, such as a rapidly closing valve or water hammer effects in pipes.

  • Toxicity: IPN is toxic, and its vapors should not be inhaled.

  • Storage: Store in a manner that avoids any possibility of pressure shocks. Use vented containers if appropriate.

  • Personal Protective Equipment (PPE): Full protective gear, including a face shield, blast shield, and appropriate gloves, is mandatory. Remote operation is strongly advised.

Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows for propellant research.

experimental_workflow_drop_test prep 1. Setup Apparatus (Fume Hood, Camera, Dispenser) pool 2. Dispense Oxidizer Pool (e.g., 300 µL RFNA) prep->pool record 3. Start High-Speed Camera Recording pool->record drop 4. Drop Fuel (e.g., 10 µL IPN) record->drop observe 5. Record Interaction drop->observe analyze 6. Analyze Video (Frame-by-Frame) observe->analyze calc 7. Calculate Ignition Delay Time (IDT) analyze->calc repeat 8. Repeat for Statistics calc->repeat

Caption: Workflow for Hypergolic Ignition Delay (IDT) measurement using a drop test.

logical_flow_propellant_eval start Candidate Propellant Selection synthesis Synthesis & Purification start->synthesis safety Hazard Assessment (Impact, Friction, Thermal, Shock) synthesis->safety hypergolic_test Hypergolicity Screening (Drop Test) safety->hypergolic_test decision Ignition Delay < 50ms? hypergolic_test->decision performance Performance Testing (Specific Impulse, Density) decision->performance  Yes reject Reject or Re-formulate decision->reject No   accept Candidate for Engine Testing performance->accept

Caption: Logical workflow for the evaluation and characterization of a new propellant.

synthesis_workflow start Prepare Cooled Reactor (-8°C to 0°C) add_acid Charge Nitrating Acid Mixture start->add_acid add_alcohol Slowly Add Isopropyl Alcohol (with Urea) add_acid->add_alcohol control Maintain Temp & Stir Vigorously (CRITICAL STEP) add_alcohol->control distill Continuous Distillation of Product control->distill Exothermic Reaction wash Wash Crude Product (Water, Na₂CO₃ solution) distill->wash dry Dry with Anhydrous Agent wash->dry end Store Safely dry->end

Caption: Conceptual workflow for the hazardous synthesis of this compound.

References

Application Notes and Protocols for Studying Isopropyl Nitrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for investigating the thermal decomposition of isopropyl nitrate (B79036) (IPN). The information is intended to guide researchers in setting up experiments to study the kinetics, products, and mechanisms of IPN decomposition, which is crucial for understanding its behavior as a fuel additive and in other chemical processes.

Introduction to Isopropyl Nitrate Decomposition

This compound (IPN) is an organic nitrate that finds application as a cetane improver in diesel fuels and as a monopropellant. Its decomposition is a key process that releases energy and reactive species. The primary decomposition pathway involves the fission of the O-NO2 bond, which is the weakest bond in the molecule. This initial step is followed by a complex series of secondary reactions. Understanding the kinetics and products of IPN decomposition under various conditions is essential for optimizing its performance and ensuring safe handling.

The thermal decomposition of IPN is typically studied using techniques that allow for precise control of temperature and pressure, coupled with sensitive analytical methods for detecting reactants and products. The choice of experimental setup depends on the specific research objectives, such as determining rate constants, identifying reaction intermediates, or elucidating the overall reaction mechanism.

Key Experimental Techniques

Several experimental techniques are commonly employed to study the decomposition of IPN. The most prominent methods include:

  • Shock Tube with Laser Schlieren Densitometry: Ideal for studying high-temperature decomposition kinetics (700–1000 K).[1][2][3][4][5] This technique uses shock waves to rapidly heat a gas mixture, and the subsequent density gradients caused by the reaction are measured.

  • Low-Pressure Flow Reactor with Mass Spectrometry: Suited for studying decomposition at lower temperatures (473–658 K) and pressures (1–12.5 Torr).[6][7][8][9] This method allows for the direct monitoring of reactant loss and product formation over time.

  • Heated Cell with Rapid Scan IR Spectroscopy: A technique for investigating both the evaporation and decomposition of liquid IPN by monitoring the gas phase composition.

Experimental Protocols

Protocol 1: Shock Tube with Laser Schlieren Densitometry

This protocol is adapted from studies investigating the high-temperature pyrolysis of IPN.[1][2][3]

Objective: To measure the unimolecular decomposition rate constant of IPN at high temperatures.

Apparatus:

  • Diaphragmless shock tube

  • Laser source (e.g., HeNe laser)

  • Optical setup for schlieren imaging

  • Pressure transducers

  • Data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare dilute mixtures of IPN in an inert bath gas (e.g., argon or krypton) with concentrations ranging from 0.5% to 2%.[2]

    • Prepare mixtures manometrically in a large-volume glass flask and allow them to homogenize overnight (at least 16 hours).[2]

  • Shock Tube Operation:

    • Evacuate the shock tube to a high vacuum (< 1 × 10⁻⁴ Torr).[2]

    • Introduce the IPN/argon mixture into the driven section of the shock tube.

    • Generate a shock wave by rapidly pressurizing the driver section.

    • The shock wave propagates through the driven section, rapidly heating and compressing the gas mixture to the desired reaction temperature (700–1000 K) and pressure (e.g., 71, 126, and 240 Torr).[1][2]

  • Data Acquisition:

    • Pass a laser beam through the shocked gas perpendicular to the direction of shock propagation.

    • Record the deflection of the laser beam, which is proportional to the density gradient in the gas, using a position-sensitive detector.

    • Simultaneously, record the pressure profile using fast-response pressure transducers.

  • Data Analysis:

    • The density gradient is directly related to the rate of reaction.

    • Use the measured density gradients and shock properties (temperature, pressure) to determine the rate constant for the initial decomposition reaction: i-C₃H₇ONO₂ → i-C₃H₇O + NO₂.[1][2]

    • Compare the experimental data with theoretical models (e.g., RRKM/Master Equation) to refine the kinetic parameters.[1][2]

Protocol 2: Low-Pressure Flow Reactor with Mass Spectrometry

This protocol is based on studies of IPN decomposition at lower temperatures.[6][7][8][9]

Objective: To determine the rate constant and identify the products of IPN decomposition at low pressures and temperatures.

Apparatus:

  • Low-pressure flow reactor (e.g., a Pyrex tube) with a movable injector

  • Quadrupole mass spectrometer

  • Pressure gauges

  • Flow controllers

  • Temperature-controlled oven

Procedure:

  • Reactor Setup:

    • Place the flow reactor inside a temperature-controlled oven to maintain a constant reaction temperature (473–658 K).[6][8][9]

    • Use a carrier gas, such as helium, at a controlled flow rate to maintain a total pressure between 1 and 12.5 Torr.[6][8][9]

  • Reaction Initiation:

    • Introduce a known concentration of IPN into the reactor through a movable injector.

    • The position of the injector determines the reaction time.

  • Product Detection:

    • Continuously sample the gas from the reactor into a quadrupole mass spectrometer for analysis.

    • Monitor the mass signals corresponding to IPN and its expected decomposition products (e.g., NO₂, CH₃, and acetaldehyde).[6][8][9]

  • Kinetic Measurements:

    • Method A: Kinetics of IPN Loss: At higher temperatures (563–658 K), monitor the decay of the IPN signal as a function of reaction time (by varying the injector position).[6] The decomposition follows first-order kinetics.[6]

    • Method B: Kinetics of Product Formation: At lower temperatures (473–565 K), where IPN consumption is negligible, monitor the linear increase of a product signal (e.g., CH₃) with reaction time.[6]

  • Data Analysis:

    • From the kinetic data, determine the rate constant for the decomposition of IPN.

    • By comparing the amount of products formed to the amount of IPN consumed, determine the yields of the major products.[6][8][9]

Data Presentation

The following tables summarize quantitative data from various studies on IPN decomposition.

Table 1: Experimental Conditions for IPN Decomposition Studies

Experimental TechniqueTemperature Range (K)Pressure RangeIPN ConcentrationReference
Shock Tube with Laser Schlieren Densitometry700 - 100071, 126, 240 Torr0.5%, 1%, 2% in Ar or Kr[1][2]
Low-Pressure Flow Reactor with Mass Spectrometry473 - 6581 - 12.5 Torr (Helium)~2×10¹² molecule cm⁻³[6][8]
Heated Cell with Rapid Scan IR Spectroscopy473 - 523Not specifiedLiquid IPN

**Table 2: Kinetic Parameters for the Unimolecular Decomposition of IPN (i-C₃H₇ONO₂ → i-C₃H₇O + NO₂) **

ParameterValueConditionsReference
High-Pressure Limit Rate Coefficient (k∞)5.70 × 10²² T⁻¹·⁸⁰ exp[−21287.5/T] s⁻¹700-1000 K[1][2]
High-Pressure Limit Rate Constant (k∞)1.05 × 10¹⁶ exp(-19850/T) s⁻¹473-658 K[6][8]
Low-Pressure Limit Rate Constant (k₀)6.60 × 10⁻⁵ exp(-15190/T) cm³ molecule⁻¹ s⁻¹473-658 K[6][8]
O-NO₂ Bond Dissociation Energy38.2 ± 4.0 kcal mol⁻¹473-658 K[6][8]

Table 3: Major Products and Yields from IPN Decomposition

ProductYieldExperimental ConditionsReference
NO₂0.98 ± 0.15473-658 K, 1-12.5 Torr He[6][8][9]
CH₃0.96 ± 0.14473-658 K, 1-12.5 Torr He[6][8][9]
Acetaldehyde (CH₃CHO)0.99 ± 0.15473-658 K, 1-12.5 Torr He[6][8][9]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for studying IPN decomposition and the initial decomposition pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Decomposition Experiment cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare IPN Mixture (e.g., dilute in Ar) Reactor Introduce Mixture into Controlled Environment (e.g., Shock Tube, Flow Reactor) Prep->Reactor Decomp Induce Decomposition (e.g., Rapid Heating) Reactor->Decomp Detect Detect Reactants & Products (e.g., Mass Spec, IR Spec, Schlieren) Decomp->Detect Data Acquire Time-Resolved Data Detect->Data Kinetics Determine Kinetic Parameters (Rate Constants, Activation Energy) Data->Kinetics Products Identify Products & Determine Yields Data->Products Mechanism Elucidate Reaction Mechanism Kinetics->Mechanism Products->Mechanism

Caption: General experimental workflow for studying this compound decomposition.

IPN_Decomposition_Pathway cluster_products Primary Decomposition Products cluster_secondary Secondary Decomposition IPN This compound (i-C₃H₇ONO₂) Isopropoxy Isopropoxy Radical (i-C₃H₇O) IPN->Isopropoxy O-NO₂ bond fission NO2 Nitrogen Dioxide (NO₂) IPN->NO2 Acetaldehyde Acetaldehyde (CH₃CHO) Isopropoxy->Acetaldehyde Methyl Methyl Radical (CH₃) Isopropoxy->Methyl

Caption: Initial decomposition pathway of this compound.

References

Application Notes and Protocols for Isopropyl Nitrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN) is a colorless liquid with a pleasant odor, utilized in various industrial and research applications, including as a diesel cetane improver and formerly as a monopropellant.[1] Its utility is accompanied by significant hazards, primarily its extreme flammability, potential for explosive decomposition under heat or prolonged storage, and toxicity.[2][3] This document provides detailed protocols for the safe handling, storage, and disposal of isopropyl nitrate in a laboratory environment to mitigate these risks. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Chemical Properties

A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe use.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1712-64-7
Molecular Formula C₃H₇NO₃
Molecular Weight 105.09 g/mol
Appearance Clear, colorless liquid with a pleasant odor[2][3]
Boiling Point 101-102 °C
Density 1.036 g/mL at 20 °C
Flash Point 11.1 °C (52 °F)
Solubility in Water Insoluble[2][3]
Vapor Pressure 34.1 mmHg at 20 °C
Vapor Density >1 (Heavier than air)[2][3]

Table 2: Hazard Information for this compound

HazardDescription
Flammability Highly flammable liquid and vapor.[1][4] Burns with a nearly invisible flame.[1]
Explosivity May spontaneously decompose and explode if exposed to prolonged heat or fire.[2][3] Vapors can form explosive mixtures with air.[2]
Toxicity Harmful if inhaled or absorbed through the skin. May cause methemoglobinemia, leading to oxygen starvation.
Incompatibility Incompatible with strong reducing agents, strong acids, finely powdered metals, and other oxidizing agents.[5] Reacts violently with Lewis acids like boron trifluoride and tin(IV) chloride after an induction period.[5]

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

Engineering Controls
  • All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

  • Use spark-proof tools and explosion-proof equipment.[4][6]

Experimental Protocol: General Handling
  • Before handling, ensure all ignition sources (open flames, hot plates, etc.) are removed from the vicinity.

  • Ground and bond containers when transferring the material to prevent static discharge.[2]

  • Use the smallest quantity of this compound necessary for the experiment.

  • Keep containers tightly closed when not in use.[4][6]

  • Do not work alone when handling significant quantities of this compound.

Storage Protocol
  • Store this compound in a cool, dry, well-ventilated, and approved flame-proof area.[5]

  • Keep containers tightly closed and upright to prevent leakage.

  • Store away from incompatible materials, particularly reducing agents, strong acids, and powdered metals.[5]

  • Do not store in direct sunlight or areas subject to heat.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

Minor Spill (<100 mL) inside a Chemical Fume Hood
  • Alert personnel in the immediate area.

  • Ensure the fume hood sash is lowered.

  • Remove all ignition sources.

  • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • Using spark-proof tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with soap and water.

Major Spill (>100 mL) or any Spill Outside a Fume Hood
  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and the institutional safety office.

  • Prevent entry to the affected area.

  • If safe to do so, remove ignition sources and increase ventilation.

  • Allow trained emergency response personnel to handle the cleanup.

Disposal Protocol

Disclaimer: Chemical neutralization of this compound in a laboratory setting is not a recommended standard procedure due to the potential for uncontrolled reactions. The primary and safest method of disposal is through a licensed hazardous waste management company. The following protocol outlines the safe preparation of this compound waste for professional disposal.

Experimental Protocol: Preparation of this compound Waste for Disposal
  • Segregation: Keep this compound waste separate from other waste streams, especially those containing incompatible materials.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with this compound.

  • Dilution (for small residual amounts):

    • In a well-ventilated fume hood and with appropriate PPE, slowly add the this compound waste to a larger volume of a less volatile, compatible solvent like isopropanol. This should be done with extreme caution and in small increments.

    • The purpose of this step is to reduce the concentration and potential reactivity for safer transport by the disposal company, not to neutralize the chemical.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound in [Solvent, if diluted]".

    • Include the concentration and quantity of this compound.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.

  • Arrangement for Pickup:

    • Contact your institution's environmental health and safety office to arrange for pickup by a licensed hazardous waste disposal service.

Visual Logical Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE Eng_Controls Verify Engineering Controls PPE->Eng_Controls Remove_Ignition Remove Ignition Sources Eng_Controls->Remove_Ignition Transfer Transfer this compound Remove_Ignition->Transfer Experiment Conduct Experiment Transfer->Experiment Close_Container Securely Close Container Experiment->Close_Container Clean_Area Decontaminate Work Area Close_Container->Clean_Area Store Store in Approved Location Clean_Area->Store

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow cluster_prep Waste Preparation cluster_label_store Labeling & Storage cluster_disposal Final Disposal Segregate Segregate Waste Containerize Use Dedicated Container Segregate->Containerize Dilute Dilute if Necessary (with caution) Containerize->Dilute Label Label Container Clearly Dilute->Label Store_Waste Store in Secondary Containment Label->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Professional_Disposal Professional Disposal Contact_EHS->Professional_Disposal

Caption: Workflow for the Disposal of this compound Waste.

Thermal Decomposition

Thermal decomposition of this compound proceeds through the initial breaking of the O-NO₂ bond.[5] This process generates nitrogen dioxide (NO₂) and an isopropoxy radical, which subsequently decomposes into a methyl radical (CH₃) and acetaldehyde.[5] Under detonation conditions, the final products are expected to be stable small molecules such as nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).[7]

References

Application Notes and Protocols: Isopropyl Nitrate as an Energetic Plasticizer in Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN) is a volatile, colorless liquid energetic material with the chemical formula C₃H₇NO₃.[1] While historically used as a monopropellant and a cetane improver for diesel fuels, its application as an energetic plasticizer in solid propellants is an area of active research.[1][2] Energetic plasticizers are incorporated into propellant formulations to enhance processing characteristics, improve mechanical properties at low temperatures, and increase the overall energy content of the propellant.[3] IPN's potential in this role stems from its high energy density, low molecular weight, and ability to plasticize common propellant binders such as nitrocellulose (NC) and various polymers used in composite propellants.

These application notes provide a comprehensive overview of the use of isopropyl nitrate as an energetic plasticizer in propellants, including its synthesis, effects on propellant performance, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃H₇NO₃[1]
Molar Mass 105.09 g/mol [1]
Appearance Colorless liquid[1]
Density 1.036 g/cm³[1][2]
Boiling Point 101-102 °C[2]
Flash Point 12 °C[2]
Detonation Velocity ~5400 m/s[1]
CAS Number 1712-64-7[2]

Applications in Propellants

This compound can be incorporated into various types of solid propellants, including:

  • Double-Base Propellants: In nitrocellulose-nitroglycerin-based propellants, IPN can be used as a partial or complete replacement for nitroglycerin to modify the burning rate, improve low-temperature mechanical properties, and potentially reduce sensitivity.

  • Composite Propellants: In composite propellants, which consist of a polymeric binder (e.g., HTPB - hydroxyl-terminated polybutadiene) and solid oxidizers (e.g., AP - ammonium (B1175870) perchlorate), IPN can be used as an energetic plasticizer to improve the processability of the propellant slurry and enhance performance.[4]

  • Composite Modified Double-Base (CMDB) Propellants: IPN can influence the storage stability and combustion time of CMDB propellants.[5]

The addition of IPN to propellant formulations can have a significant impact on their performance characteristics. A summary of these effects is presented in the following sections.

Performance Characteristics

The introduction of this compound into a propellant formulation alters its combustion behavior. Key performance parameters affected include the burning rate, specific impulse, and pressure development inside the motor.

Table 2: Effect of this compound on the Performance of Various Propellants

Propellant TypeParameterEffect of IPN AdditionReference(s)
YB Single-Base Combustion TimeShorter[5]
Storage StabilityNo significant harm[5]
CMDB Combustion TimeShorter[5]
Storage StabilityCan be affected[5]
SG-2 Double-Base Storage StabilityCan be affected[5]
Triple-Base Combustion RateSlower[6]
Combustion TimeLonger[6]
Maximum PressureIncreases[6]
Pressure IndexHigher[6]
Mechanical Properties

Energetic plasticizers play a crucial role in determining the mechanical properties of a propellant grain, which are critical for its structural integrity during storage, handling, and operation. While specific data for IPN is limited, the general effects of energetic plasticizers on mechanical properties are summarized in Table 3.

Table 3: General Effects of Energetic Plasticizers on Propellant Mechanical Properties

PropertyGeneral Effect of Energetic PlasticizerReference(s)
Tensile Strength May decrease[3]
Elongation at Break Generally increases, especially at low temperatures[7]
Glass Transition Temperature (Tg) Decreases, improving low-temperature flexibility[3]
Hardness Generally decreases[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its evaluation in propellant formulations.

Synthesis of this compound

The synthesis of this compound involves the nitration of isopropanol (B130326). Direct nitration can be hazardous due to the potential for runaway reactions and the formation of unstable byproducts. The following protocol is based on a method using nitric acid in the presence of urea (B33335) to suppress the formation of nitrous acid, which can catalyze decomposition.[6][8]

Protocol 1: Laboratory Synthesis of this compound

Materials:

  • Isopropanol

  • Concentrated Nitric Acid (68%)

  • Urea

  • Ammonium Nitrate (optional, as a catalyst)[6]

  • Sodium Bicarbonate solution (5%)

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in a well-ventilated fume hood. Place the flask in an ice bath.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to the flask.

  • Add urea to the nitric acid with stirring. The urea acts as a nitrous acid scavenger. Ammonium nitrate can also be added at this stage to act as a catalyst.[6]

  • Slowly add isopropanol to the stirred nitrating mixture from the dropping funnel. Maintain the reaction temperature below 10°C using the ice bath.

  • After the addition is complete, continue stirring the mixture for 1-2 hours while maintaining the low temperature.

  • Carefully transfer the reaction mixture to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the organic layer (crude this compound) sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and saturated sodium chloride solution (to aid in phase separation).

  • Dry the washed this compound over anhydrous magnesium sulfate.

  • Decant or filter the dried this compound to obtain the final product.

Safety Precautions:

  • This synthesis must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • This compound is a toxic and flammable liquid. Avoid inhalation and skin contact.

Preparation of Propellant Samples

The following protocol describes a general method for the preparation of a composite propellant sample containing an energetic plasticizer like IPN.

Protocol 2: Preparation of a Composite Propellant Sample

Materials:

  • Hydroxyl-terminated polybutadiene (B167195) (HTPB) prepolymer

  • Ammonium perchlorate (B79767) (AP) - bimodal distribution (e.g., coarse and fine)

  • Aluminum powder (optional)

  • This compound (IPN)

  • Curing agent (e.g., isocyanate)

  • Bonding agent (optional)

  • Antioxidant (optional)

  • Vertical planetary mixer

  • Vacuum chamber

  • Molds for casting

Procedure:

  • Ensure all equipment is clean and dry.

  • In the mixer bowl, combine the HTPB prepolymer and IPN. Mix until a homogeneous liquid is obtained.

  • Add any other liquid ingredients, such as bonding agents or antioxidants, and mix until uniform.

  • Gradually add the solid ingredients (AP, aluminum powder) to the liquid mixture while mixing. It is common to add the coarser particles first, followed by the finer particles.

  • Continue mixing under vacuum to remove any entrapped air bubbles until a homogeneous slurry is formed.

  • Add the curing agent and mix for a specified time until it is thoroughly dispersed.

  • Pour the propellant slurry into the prepared molds.

  • Cure the cast propellant in an oven at a specified temperature for a specified duration (e.g., 50-60°C for several days).

  • After curing, carefully remove the propellant grains from the molds.

Performance and Safety Characterization

Protocol 3: Closed Bomb Testing

Closed bomb testing is used to determine the combustion characteristics of a propellant at constant volume.

Apparatus:

  • Closed bomb vessel with pressure transducer and ignition system.

  • Data acquisition system.

Procedure:

  • Prepare a known mass of the propellant sample.

  • Place the propellant sample inside the closed bomb.

  • Seal the bomb and ensure there are no leaks.

  • Ignite the propellant sample using the ignition system.

  • Record the pressure-time history of the combustion event using the data acquisition system.

  • From the pressure-time curve, parameters such as the maximum pressure, rate of pressure rise, and burning rate can be determined.

Protocol 4: Accelerating Rate Calorimetry (ARC)

ARC is used to assess the thermal stability of energetic materials.

Apparatus:

  • Accelerating Rate Calorimeter.

  • Sample bomb.

Procedure:

  • A small, known mass of the propellant sample is placed in the sample bomb.

  • The bomb is placed in the calorimeter, which maintains an adiabatic environment.

  • The sample is heated in a stepwise manner. The calorimeter detects the onset of any exothermic activity.

  • Once an exotherm is detected, the calorimeter switches to an adiabatic mode, and the temperature and pressure are recorded as a function of time.

  • From this data, the onset temperature of decomposition, activation energy, and other kinetic parameters can be determined.

Protocol 5: Mechanical Property Testing

Uniaxial tensile testing is a common method to determine the mechanical properties of solid propellants.

Apparatus:

  • Universal testing machine with a load cell and extensometer.

  • Conditioning chamber for temperature control.

Procedure:

  • Prepare dog-bone shaped propellant samples according to a standard such as ASTM D638.

  • Condition the samples at the desired test temperature.

  • Mount the sample in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the sample fractures.

  • Record the load and displacement data.

  • From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.

Diagrams

experimental_workflow cluster_synthesis IPN Synthesis cluster_propellant_prep Propellant Preparation cluster_testing Performance & Safety Testing Nitration Nitration of Isopropanol Purification Washing & Drying Nitration->Purification Characterization Purity Analysis (GC) Purification->Characterization Mixing Mixing of Ingredients Characterization->Mixing IPN Casting Casting into Molds Mixing->Casting Curing Curing at Elevated Temp. Casting->Curing ClosedBomb Closed Bomb Test Curing->ClosedBomb ARC ARC Test Curing->ARC Mechanical Mechanical Testing Curing->Mechanical

Figure 1: Experimental workflow for evaluating IPN in propellants.

logical_relationship IPN This compound Addition Plasticization Plasticization of Binder IPN->Plasticization Energy Increased Energy Content IPN->Energy Processing Improved Processability Plasticization->Processing LowTemp Improved Low-Temp. Properties Plasticization->LowTemp Performance Altered Combustion Performance Energy->Performance

Figure 2: Logical relationship of IPN's effects in propellants.

Safety and Handling

This compound is a hazardous material and must be handled with appropriate precautions.

  • Flammability: IPN is highly flammable and burns with a nearly invisible flame, posing a significant fire hazard.[1]

  • Toxicity: It is toxic and can be absorbed through the skin. Inhalation can cause headaches, dizziness, and other adverse health effects.[1]

  • Explosive Hazard: While considered a low-sensitivity explosive, it can detonate under certain conditions.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling IPN. Work should be conducted in a fume hood.

Conclusion

This compound shows promise as an energetic plasticizer for various types of solid propellants. Its incorporation can lead to improved processability, enhanced low-temperature mechanical properties, and modified combustion characteristics. However, its effects are highly dependent on the specific propellant formulation. The experimental protocols provided in these notes offer a framework for the systematic evaluation of IPN in propellant research and development. Due to the hazardous nature of IPN and propellant formulations, all experimental work must be conducted with strict adherence to safety protocols.

References

Application Notes and Protocols for Isopropyl Nitrate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of isopropyl nitrate (B79036) in flow chemistry. The focus is on both the continuous synthesis of isopropyl nitrate and its potential applications as a nitrating agent in the continuous production of fine chemicals and pharmaceutical intermediates.

Application Notes

1.1. Continuous Synthesis of this compound

The industrial production of this compound has traditionally been challenging due to the highly exothermic nature of the reaction between isopropyl alcohol and nitric acid, which can lead to violent decompositions.[1] Flow chemistry offers a significantly safer and more efficient alternative to batch processing for the synthesis of this compound. The key advantages of continuous flow production include:

  • Enhanced Safety: The small reactor volumes inherent in flow chemistry systems minimize the amount of hazardous material at any given time, drastically reducing the risk of thermal runaway.[2]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors and tubular reactors allows for precise and efficient temperature control, preventing the formation of hot spots that can trigger decomposition.[3]

  • Increased Efficiency and Control: Continuous processing allows for precise control over reaction parameters such as stoichiometry, residence time, and temperature, leading to higher yields and purity of the final product.[2]

  • Process Automation: Flow chemistry setups can be automated for continuous production, reducing manual handling of hazardous reagents.

The continuous synthesis typically involves feeding separate streams of isopropyl alcohol (often containing urea (B33335) to suppress the formation of nitrous acid) and nitric acid into a heated reactor.[1] The product, this compound, is then continuously distilled and collected.

1.2. This compound as a Nitrating Agent in Flow Chemistry

While the use of this compound as a nitrating agent in flow chemistry is not as widely documented as traditional methods (e.g., mixed nitric and sulfuric acid), it presents several potential advantages, particularly for reactions requiring milder conditions and enhanced safety.

  • Milder Reaction Conditions: this compound can act as a nitrating agent under less acidic conditions compared to the conventional mixed acid system, which can be beneficial for sensitive substrates.

  • Improved Safety Profile: The use of this compound can potentially avoid the handling of highly corrosive and hazardous concentrated sulfuric and nitric acids.[3]

  • Homogeneous Reactions: this compound is a liquid that is soluble in many organic solvents, potentially allowing for homogeneous reaction mixtures in flow, which can improve reaction rates and selectivity.

  • In-situ Generation of Nitrating Species: this compound can be used to generate nitrating species in situ, providing better control over the reaction.

Potential Applications:

  • Nitration of Phenols and Substituted Phenols: this compound has been used for the nitration of phenols in the presence of a catalyst in batch processes, suggesting its applicability in continuous flow for the synthesis of nitrophenols, which are important intermediates in the pharmaceutical and dye industries.

  • Synthesis of Nitroaromatic Compounds: The nitration of aromatic compounds is a fundamental transformation in organic synthesis.[4] this compound could be a viable alternative for the continuous flow nitration of various aromatic substrates, especially where selectivity and safety are primary concerns.

Experimental Protocols

2.1. Protocol for the Continuous Synthesis of this compound

This protocol is based on the principles described in patents for the continuous production of this compound.[1]

Objective: To safely and efficiently synthesize this compound using a continuous flow reactor.

Materials:

  • Isopropyl alcohol

  • Nitric acid (70%)

  • Urea

  • Deionized water

  • Sodium carbonate solution (weak)

  • Syringe pumps or HPLC pumps

  • Heated flow reactor (e.g., tube reactor, microreactor)

  • Back pressure regulator

  • Distillation and collection apparatus

Procedure:

  • Reagent Preparation:

    • Prepare a solution of isopropyl alcohol, urea, and water. For example, dissolve 4.27 kg of urea in a mixture of 32 kg of isopropyl alcohol and 10.7 kg of water.[1]

    • Prepare a 70% aqueous solution of nitric acid.[1]

  • System Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram below.

    • Ensure all connections are secure and the system is placed in a well-ventilated fume hood.

  • Reaction Execution:

    • Set the reactor temperature to the desired level (e.g., 102°C).[1]

    • Pump the two reagent streams into a mixing unit and then into the heated reactor at controlled flow rates. For example, 16 L/h for the nitric acid stream and a corresponding rate for the isopropanol/urea stream.[1]

    • A continuous stream of an inert gas, such as air, can be passed through the reaction mixture.[1]

    • The volatile products, including this compound, are continuously distilled from the reactor.

  • Product Collection and Purification:

    • The distillate is cooled and collected. The crude this compound will separate from the aqueous layer.

    • The crude product is continuously separated and washed successively with water and a weak sodium carbonate solution to neutralize any remaining acid.[1]

2.2. Proposed Protocol for the Flow Nitration of an Aromatic Compound using this compound

This is a generalized protocol, as specific examples are scarce. It should be optimized for the specific substrate and desired product.

Objective: To perform the nitration of an aromatic compound in a continuous flow system using this compound as the nitrating agent.

Materials:

  • Aromatic substrate (e.g., phenol, toluene)

  • This compound

  • Suitable solvent (e.g., dichloromethane, acetic acid)

  • Acid catalyst (optional, e.g., a solid acid catalyst)

  • Quenching solution (e.g., water, sodium bicarbonate solution)

  • Syringe pumps or HPLC pumps

  • Flow reactor (e.g., microreactor, tube reactor) with temperature control

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the aromatic substrate in a suitable solvent.

    • Prepare a solution of this compound in the same solvent.

  • System Setup:

    • Assemble the flow chemistry system as shown in the diagram below.

    • If using a solid acid catalyst, pack it into a column reactor.

  • Reaction Execution:

    • Set the desired reaction temperature.

    • Pump the substrate solution and the this compound solution at the desired stoichiometric ratio and flow rates into a T-mixer and then through the reactor.

    • The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Work-up:

    • The output from the reactor is continuously flowed into a quenching solution.

    • The product can then be isolated using standard extraction and purification techniques.

Data Presentation

Table 1: Example Parameters for Continuous Synthesis of this compound

ParameterValueReference
Reagent 1 70% aqueous nitric acid[1]
Reagent 2 Isopropyl alcohol, urea, water[1]
Reactor Temperature 102°C[1]
Distillation Temperature 95°C[1]
Flow Rate (Nitric Acid) 16 L/h[1]
Product This compound[1]

Table 2: Hypothetical Parameters for Flow Nitration using this compound

ParameterProposed Range
Substrate Aromatic compound (e.g., Phenol)
Nitrating Agent This compound
Solvent Dichloromethane or Acetic Acid
Temperature 25 - 100 °C
Residence Time 1 - 30 minutes
Stoichiometry (Substrate:IPN) 1:1 to 1:2
Pressure 1 - 10 bar

Visualizations

Continuous_Synthesis_of_Isopropyl_Nitrate reagent1 Isopropyl Alcohol + Urea Solution pump1 Pump A reagent1->pump1 reagent2 Nitric Acid (70%) pump2 Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Flow Reactor (102°C) mixer->reactor distillation Continuous Distillation Unit reactor->distillation condenser Condenser distillation->condenser Vapors separator Phase Separator condenser->separator product This compound (Crude) separator->product waste Aqueous Waste separator->waste purification Washing & Purification product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the continuous synthesis of this compound.

Flow_Nitration_with_Isopropyl_Nitrate substrate Aromatic Substrate in Solvent pump1 Pump A substrate->pump1 ipn This compound in Solvent pump2 Pump B ipn->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Flow Reactor (Temperature Controlled) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Quenching & Collection bpr->collection product Nitrated Product collection->product

Caption: Proposed workflow for flow nitration using this compound.

References

Application Notes and Protocols for the Use of Isopropyl Nitrate in Combustion Kinetics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl nitrate (B79036) (IPN) in the study of combustion kinetics. IPN's relatively weak O-NO2 bond makes it an ideal molecule for investigating the fundamental chemical pathways of ignition and combustion. This document outlines key experimental protocols and presents quantitative data derived from various studies.

Introduction to Isopropyl Nitrate in Combustion Studies

This compound (IPN) is a colorless liquid monopropellant that serves as a valuable tool in combustion research.[1] Its primary utility stems from its well-defined and relatively low-energy decomposition pathway, which is dominated by the homolytic cleavage of the O-NO2 bond.[2][3][4][5][6][7][8] This initial decomposition step produces an isopropoxy radical (i-C₃H₇O) and nitrogen dioxide (NO₂), providing a controlled source of reactive species for initiating and studying combustion phenomena.[2][5][6][7][8]

The study of IPN combustion kinetics is crucial for understanding and modeling the behavior of larger alkyl nitrates used as fuel additives and monopropellants.[4] The experimental data gathered from IPN studies, such as ignition delay times and laminar flame speeds, provide critical validation for chemical kinetic models.

Key Physicochemical and Combustion Properties

PropertyValueReference
Chemical FormulaC₃H₇NO₃[1]
Molar Mass105.09 g/mol [1]
Density1.036 g/cm³ (liquid)[1]
Boiling Point101.5 °C[1]
Detonation Velocity~5400 m/s[1]
O-NO₂ Bond Dissociation Energy38.2 ± 4.0 kcal/mol[2][5][6]

Thermal Decomposition of this compound

The thermal decomposition of IPN is the foundational process in its combustion. It proceeds primarily through the unimolecular dissociation of the O-NO₂ bond.

Decomposition Pathway

The initial decomposition of this compound (i-C₃H₇ONO₂) leads to the formation of an isopropoxy radical (i-C₃H₇O) and nitrogen dioxide (NO₂). The isopropoxy radical is unstable and rapidly decomposes to form acetaldehyde (B116499) (CH₃CHO) and a methyl radical (CH₃).[2][5][6][7]

IPN_Decomposition IPN This compound (i-C₃H₇ONO₂) Intermediates Isopropoxy Radical (i-C₃H₇O) + Nitrogen Dioxide (NO₂) IPN->Intermediates O-NO₂ Bond Fission Products Acetaldehyde (CH₃CHO) + Methyl Radical (CH₃) + Nitrogen Dioxide (NO₂) Intermediates->Products Rapid Decomposition

IPN thermal decomposition pathway.
Quantitative Data: Decomposition Product Yields

The yields of the primary products from IPN decomposition have been measured in a low-pressure flow reactor.

ProductMeasured YieldReference
Nitrogen Dioxide (NO₂)0.98 ± 0.15[2][5][6]
Methyl Radical (CH₃)0.96 ± 0.14[2][5][6]
Acetaldehyde (CH₃CHO)0.99 ± 0.15[2][5][6]
Quantitative Data: Decomposition Rate Constants

The rate of IPN decomposition has been studied under various conditions.

Temperature Range (K)Pressure Range (Torr)High-Pressure Limit Rate Coefficient (s⁻¹)Reference
700 - 100071, 126, 2405.70 × 10²² * T⁻¹·⁸⁰ * exp[-21287.5/T][3][4]
473 - 6581 - 12.5k∞ = 1.05 × 10¹⁶ * exp(-19850/T)[6]

Experimental Protocols for Studying IPN Combustion Kinetics

Shock Tube Pyrolysis of this compound

Shock tubes are used to study chemical kinetics at high temperatures and pressures by creating a near-instantaneous change in conditions.

Shock_Tube_Workflow cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Analysis Prep Prepare IPN mixture (e.g., 0.5-2% in Ar or Kr) Load Load mixture into shock tube Prep->Load Shock Generate incident shock wave Load->Shock Measure Laser Schlieren Densitometry Shock->Measure Gradient Measure density gradient Measure->Gradient Model Compare with kinetic model (e.g., Cantera) Gradient->Model Rate Determine decomposition rate constant Model->Rate

Workflow for shock tube pyrolysis experiments.
  • Mixture Preparation : Prepare mixtures of this compound diluted in an inert bath gas such as argon (Ar) or krypton (Kr).[4] Typical concentrations range from 0.5% to 2% IPN.[4] Mixtures should be prepared manometrically and allowed to homogenize overnight.[4]

  • Shock Tube Operation : Introduce the gas mixture into the driven section of the shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Data Acquisition : Use laser schlieren densitometry to measure the axial density gradient behind the incident shock wave.[3][4] This technique is highly sensitive to the rate of chemical reactions that cause changes in the gas density.

  • Data Analysis : The measured density gradients are compared to simulations from a chemical kinetic mechanism using software such as Cantera.[3][4] By fitting the simulations to the experimental data, the rate constants for the initial decomposition of IPN can be determined.[3][4]

Laminar Flame Speed Measurement in a Spherical Bomb

The laminar flame speed is a fundamental property of a combustible mixture.

Flame_Speed_Workflow cluster_prep Mixture Preparation cluster_exp Spherical Bomb Experiment cluster_analysis Data Analysis Prep Prepare IPN/Propane (B168953)/Air mixture at desired equivalence ratio (φ) Fill Fill spherical bomb with mixture Prep->Fill Ignite Ignite mixture at the center Fill->Ignite Record High-speed imaging of flame propagation Ignite->Record Radius Extract flame radius vs. time Record->Radius Speed Calculate stretched flame speed Radius->Speed Extrapolate Extrapolate to zero stretch to get laminar flame speed (S_L^0) Speed->Extrapolate

Workflow for laminar flame speed measurements.
  • Mixture Preparation : Prepare mixtures of IPN, often blended with other fuels like propane, and an oxidizer (e.g., air) at various equivalence ratios (φ).[9][10]

  • Experimental Setup : The experiments are conducted in a constant volume spherical bomb. The mixture is introduced into the vessel at a controlled initial temperature and pressure (e.g., 373 K and 1 bar).[9][10]

  • Ignition and Imaging : The mixture is centrally ignited, and the outwardly propagating spherical flame is recorded using high-speed imaging.[10]

  • Data Analysis : The flame radius as a function of time is extracted from the images. This is used to calculate the stretched flame propagation speed. The unstretched laminar flame speed (SL0) is then determined by extrapolating the flame speeds to zero stretch.

Ignition Delay Time Measurement in a Shock Tube

Ignition delay time is a critical parameter for characterizing the reactivity of a fuel.

  • Mixture Preparation : Prepare mixtures of IPN and an oxidizer (and diluent if necessary) at specific equivalence ratios.[9][10]

  • Shock Tube Operation : The mixture is subjected to a reflected shock wave to achieve the desired high temperature and pressure conditions (e.g., 1050-1530 K and 20 bar).[9][10]

  • Data Acquisition : The ignition delay time is typically defined as the time between the arrival of the reflected shock and the onset of rapid pressure rise or light emission from combustion. This is monitored using pressure transducers and/or light detectors.

  • Data Analysis : The ignition delay times are measured for a range of temperatures and equivalence ratios.

Quantitative Data from Combustion Experiments

Laminar Flame Speeds
FuelEquivalence Ratio (φ)Temperature (K)Pressure (bar)Peak Laminar Flame Speed (SL0) (cm/s)Reference
This compound1.09373160.3[9]
Propane1.10373157.9[9]

Note: IPN is considerably faster than propane under fuel-lean conditions.[9]

Ignition Delay Times
Fuel MixtureEquivalence Ratio (φ)Temperature Range (K)Pressure (bar)ObservationsReference
1% IPN in Propane0.5, 1.0, 1.51050 - 153020Indistinguishable from pure propane[9]
10% IPN in Propane1.01050 - 153020Significantly more reactive than pure propane[9][10]

Conclusion

This compound is a versatile and informative molecule for fundamental combustion kinetics research. The well-characterized nature of its initial decomposition allows for the detailed study of subsequent reaction pathways. The experimental protocols and quantitative data presented here provide a solid foundation for researchers utilizing IPN to investigate combustion phenomena and to develop and validate detailed chemical kinetic models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of isopropyl nitrate?

The main side reactions include the oxidation of isopropanol (B130326) to acetone (B3395972) by nitric acid, the formation of nitrous acid (HNO₂) and subsequent nitrogen oxides (NOx) which can catalyze product decomposition, and the thermal decomposition of the this compound product itself.[1][2][3] Under highly acidic conditions, the formation of other nitrated byproducts is also possible.[1]

Q2: Why is my reaction mixture turning brown/orange and releasing fumes?

The formation of brown/orange fumes is indicative of nitrogen dioxide (NO₂) gas, a type of NOx.[2][3] This is often a result of side reactions, such as the oxidation of isopropanol or the decomposition of nitrous acid.[2][3] These colored fumes are a clear sign of undesirable side reactions that can lead to low yields and potentially hazardous conditions.

Q3: What is the purpose of adding urea (B33335) to the reaction mixture?

Urea is added as a "nitrous acid scavenger."[1][4][5] Nitrous acid is a byproduct that can accelerate the decomposition of the unstable this compound ester.[4][6] Urea reacts with and neutralizes any nitrous acid present, converting it into nitrogen gas, carbon dioxide, and water, thereby stabilizing the product and improving yield.[4]

Q4: My yield of this compound is very low. What are the likely causes?

Low yields can be attributed to several factors:

  • Excessive Side Reactions: High temperatures or the absence of a nitrous acid scavenger like urea can favor the oxidation of isopropanol to acetone and decomposition of the product.[1][2]

  • Product Decomposition: this compound is thermally sensitive and can decompose if left in the hot acidic reaction mixture for too long.[4]

  • Incomplete Reaction: Sub-optimal reactant concentrations or reaction times can lead to incomplete conversion of the starting material.

Q5: What are the major safety hazards associated with this compound synthesis?

The synthesis of this compound presents several significant hazards. The reaction between isopropanol and nitric acid is highly exothermic and can lead to a runaway reaction or explosion if not properly controlled.[2][7][8] The product, this compound, is a monopropellant and a low-sensitivity explosive.[1][7] Additionally, the reaction can release toxic and corrosive nitrogen oxide fumes.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Violent, uncontrolled reaction with rapid gas evolution. The reaction temperature is too high, leading to a runaway oxidation of isopropanol.[2][3]Immediately cease the addition of reagents and cool the reaction vessel in an ice bath. Ensure future reactions are conducted at a strictly controlled low temperature.
Significant brown/orange fumes observed. Formation of nitrogen oxides (NOx) from the decomposition of nitrous acid or oxidation side reactions.[2]Ensure an adequate amount of urea is present in the reaction mixture to scavenge nitrous acid.[1][4] Improve the efficiency of the fume hood or ventilation system.
Low purity of the final product. Contamination with unreacted isopropanol, nitric acid, or side products like acetone.The crude product should be washed first with water to remove excess acid and alcohol, followed by a wash with a dilute sodium carbonate or bicarbonate solution to neutralize any remaining acidity.[4][5]
Product decomposes during storage. This compound is inherently unstable and can be sensitized to decomposition by trace amounts of nitrogen oxides or acids.[6]Store the purified product in a cool, dark, and well-ventilated area. Ensure the product is thoroughly washed and neutralized to remove any residual acidic impurities.

Quantitative Data on Side Reactions

Specific quantitative data detailing the percentage yield of various side products under different synthetic conditions is not extensively available in the surveyed literature. The focus of existing research is primarily on the thermal decomposition of the purified product rather than byproducts formed during synthesis. However, studies on the thermal decomposition of this compound at elevated temperatures (473–658 K) show that it breaks down to form nitrogen dioxide (NO₂), methyl radicals (CH₃), and acetaldehyde (B116499) with yields approaching 100%.

Decomposition Product Molar Yield (at 610 K)
Nitrogen Dioxide (NO₂)0.98 ± 0.15
Methyl Radical (CH₃)0.96 ± 0.14
Acetaldehyde (CH₃CHO)0.99 ± 0.15

This data pertains to the thermal decomposition of isolated this compound, not side products of the initial synthesis reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound with Urea

This protocol is adapted from descriptions of direct nitration methods.[1][9][10]

  • Preparation: Prepare a solution of aqueous nitric acid (e.g., 40-70% concentration).[1][5] In a separate vessel, prepare a solution of isopropanol, water, and urea.[5] The reaction should be conducted in a well-ventilated fume hood.

  • Reaction Setup: Equip a reaction flask with a dropping funnel, thermometer, and a condenser. The flask should be placed in a cooling bath to maintain strict temperature control.

  • Nitration: Cool the nitric acid in the reaction flask. Slowly add the isopropanol-urea solution from the dropping funnel to the nitric acid. The temperature should be carefully monitored and maintained at a low level (e.g., below 10°C) to prevent runaway reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to react for a specified period while maintaining the low temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. The lower layer, containing the crude this compound, is separated.

  • Purification: Wash the crude product sequentially with water and a dilute aqueous solution of sodium carbonate to remove unreacted acid and alcohol.[4][5] Dry the final product over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis Issue check_reaction Observe Reaction start->check_reaction is_violent Is Reaction Violent? check_reaction->is_violent see_fumes See Brown/Orange Fumes? is_violent->see_fumes No solution_temp ACTION: Immediately Cool Reaction Lower Temp in Future is_violent->solution_temp Yes check_yield Check Final Yield see_fumes->check_yield No solution_urea ACTION: Ensure Sufficient Urea Improve Ventilation see_fumes->solution_urea Yes is_low_yield Is Yield Low? check_yield->is_low_yield solution_purify ACTION: Review Purification Steps Check for Product Decomposition is_low_yield->solution_purify Yes end_ok Process OK is_low_yield->end_ok No ReactionPathways Main and Side Reaction Pathways cluster_main Main Synthesis cluster_side Side Reactions cluster_mitigation Mitigation IPA Isopropanol IPN This compound (Product) IPA->IPN + HNO3 Acetone Acetone (Side Product) IPA->Acetone Oxidation by HNO3 HNO3 Nitric Acid (HNO3) HNO2 Nitrous Acid (HNO2) HNO3->HNO2 Reduction HNO3->IPN HNO3->Acetone NOx Nitrogen Oxides (NO, NO2) HNO2->NOx Urea Urea Decomp Decomposition Products (Acetaldehyde, NO2, etc.) HNO2->Decomp Inert Inert Products (N2, CO2, H2O) Urea->Inert + HNO2 IPN->Decomp Decomposition (catalyzed by HNO2/Heat)

References

Technical Support Center: Purification of Crude Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude isopropyl nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of crude isopropyl nitrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

A1: Crude this compound synthesized from isopropyl alcohol and nitric acid typically contains several impurities that need to be removed to ensure product stability and purity. The primary impurities include:

  • Unreacted Nitric Acid: A strong oxidizing agent that can promote the decomposition of the this compound.

  • Water: A byproduct of the esterification reaction.

  • Oxidation Byproducts: The reaction of nitric acid with isopropanol (B130326) can lead to oxidation, forming byproducts such as acetone.[1][2]

  • Dissolved Nitrogen Oxides (NOx): These can be present from side reactions and contribute to instability.[1]

Q2: Why is it crucial to purify crude this compound?

A2: Purification is essential to remove acidic impurities and water, which can catalyze the decomposition of this compound, potentially leading to a runaway reaction or explosion.[1][3] Purified this compound is more stable and safer to handle and store.

Q3: What is the general workflow for purifying crude this compound?

A3: The typical purification process involves three main steps:

  • Washing: To remove acidic impurities and water-soluble byproducts.

  • Drying: To remove residual water.

  • Distillation: To separate the pure this compound from non-volatile impurities and any remaining byproducts.

Troubleshooting Guide

Issue 1: An emulsion forms during the aqueous washing step and the layers will not separate.

  • Question: I am washing my crude this compound with a sodium carbonate solution, and a thick emulsion has formed between the organic and aqueous layers. How can I break this emulsion?

  • Answer: Emulsion formation is a common issue. Here are several techniques to resolve it:

    • Addition of Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.

    • Gentle Swirling: Avoid vigorous shaking which can promote emulsion formation. Instead, gently swirl the separatory funnel.

    • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

    • Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool may help to break it.

Issue 2: The crude this compound appears to be decomposing during distillation, indicated by the evolution of brown fumes (NO2).

  • Question: I am attempting to distill my washed and dried this compound, but I am observing brown fumes, suggesting decomposition. What should I do?

  • Answer: The evolution of nitrogen dioxide (NO2) indicates thermal decomposition. This compound can be sensitive to heat.[1] To mitigate this:

    • Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point of this compound, allowing for a safer distillation at a lower temperature.[4]

    • Ensure Removal of Acidic Impurities: Any residual nitric acid will catalyze decomposition. Ensure the product has been thoroughly washed with a neutralizing agent (like sodium carbonate solution) and water until the washings are neutral.

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not heat the flask to dryness.

Issue 3: My final product is not as pure as expected after distillation.

  • Question: I have performed the washing and distillation steps, but a GC-MS analysis shows significant impurities remaining. What could be the cause?

  • Answer: Impurities in the final product can result from several factors:

    • Inefficient Washing: If acidic impurities were not completely removed, they could have co-distilled or caused decomposition during distillation, creating new impurities.

    • Inefficient Distillation: Ensure your distillation setup is appropriate for separating the target compound from its impurities. For impurities with close boiling points, a fractional distillation column may be necessary.

    • Contaminated Glassware: Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Aqueous Washing of Crude this compound

This protocol describes the removal of acidic impurities from crude this compound.

Materials:

  • Crude this compound

  • Separatory funnel

  • 5% (w/v) Sodium Carbonate (Na2CO3) solution

  • Saturated Sodium Chloride (brine) solution

  • Distilled water

  • pH paper or meter

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of distilled water to the separatory funnel.

  • Gently swirl the funnel to mix the layers. Caution: Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of 5% sodium carbonate solution to the separatory funnel.

  • Gently swirl and vent the funnel. Continue this washing step until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of distilled water to remove any residual sodium carbonate.

  • Finally, wash the organic layer with an equal volume of saturated brine solution to help remove dissolved water.

  • Drain the brine layer and transfer the washed this compound to a clean, dry flask.

Protocol 2: Drying of Washed this compound

This protocol details the removal of residual water from the washed product.

Materials:

  • Washed this compound

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • To the flask containing the washed this compound, add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 50 mL of product).

  • Gently swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Filter the dried this compound through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Vacuum Distillation of this compound

This protocol describes the final purification step. Extreme caution should be exercised during this step due to the potential for explosive decomposition.

Materials:

  • Dried this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, receiving flask, and vacuum source)

  • Heating mantle with magnetic stirring

  • Stir bar

  • Cold water source for the condenser

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.[4]

  • Add a magnetic stir bar to the round-bottom flask containing the dried this compound.

  • Attach the flask to the distillation apparatus.

  • Begin circulating cold water through the condenser.

  • Slowly apply vacuum to the system. The pressure should be reduced to a level that allows for distillation at a temperature well below the decomposition temperature of this compound.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Data Presentation

ParameterValueReference
This compound Boiling Point (atm)101.2 °C
This compound Density1.03 g/cm³
Common Washing Agent5% Sodium Carbonate Solution[5]
Common Drying AgentAnhydrous Magnesium Sulfate

Visualizations

PurificationWorkflow Crude_IPN Crude this compound (Contains Nitric Acid, Water, Byproducts) Washing Aqueous Washing (Water & 5% Na2CO3) Crude_IPN->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Washed IPN Waste Aqueous Waste (Acid, Salts) Washing->Waste Distillation Vacuum Distillation Drying->Distillation Dried IPN Solid_Waste Solid Waste (Hydrated MgSO4) Drying->Solid_Waste Pure_IPN Purified this compound Distillation->Pure_IPN Purified Product Residue Distillation Residue (Non-volatile impurities) Distillation->Residue

Caption: Experimental workflow for the purification of crude this compound.

TroubleshootingEmulsion Start Emulsion Formed During Washing AddBrine Add Saturated NaCl (Brine) Solution Start->AddBrine Resolved Emulsion Resolved AddBrine->Resolved Yes NotResolved Still Emulsified AddBrine->NotResolved No GentleSwirl Gentle Swirling (Avoid Vigorous Shaking) GentleSwirl->Resolved Yes GentleSwirl->NotResolved No Wait Allow to Stand Wait->Resolved Yes Wait->NotResolved No Filter Filter Through Glass Wool Filter->Resolved Yes NotResolved->GentleSwirl NotResolved->Wait NotResolved->Filter

Caption: Logical relationship for troubleshooting emulsion formation.

References

Technical Support Center: Stabilization of Isopropyl Nitrate Against Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl nitrate (B79036) (IPN). The information is presented in a question-and-answer format to directly address specific issues related to the stabilization of IPN against decomposition.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the handling, storage, and use of isopropyl nitrate in experimental settings.

Issue 1: Rapid decomposition of IPN observed during a reaction.

Q1: My this compound appears to be decomposing rapidly during my experiment, evidenced by gas evolution and a color change. What are the likely causes and how can I prevent this?

A1: Rapid decomposition of this compound (IPN) during a reaction is a common issue and can be attributed to several factors, primarily thermal stress, acidic or basic conditions, and the presence of incompatible materials.

  • Thermal Decomposition: IPN is thermally sensitive and its decomposition accelerates at elevated temperatures. The primary decomposition pathway involves the homolytic cleavage of the O-NO2 bond, which has a bond dissociation energy of approximately 38.2 ± 4.0 kcal mol-1. This initial step forms an isopropoxy radical and nitrogen dioxide (NO2).[1] The isopropoxy radical can then undergo further reactions to produce acetaldehyde (B116499) and methyl radicals.[1]

    • Troubleshooting:

      • Reaction Temperature: Ensure your reaction temperature is as low as possible. If the reaction requires heat, consider if a lower temperature for a longer duration is feasible.

      • Local Hotspots: Be mindful of localized heating. Use a well-stirred reaction vessel and a controlled heating mantle or oil bath to ensure even temperature distribution.

      • Solvent Choice: If using a solvent, select one with a high boiling point and good thermal conductivity to help dissipate heat.

  • Acid-Catalyzed Hydrolysis: IPN is susceptible to acid-catalyzed hydrolysis, which can be a significant issue if your reaction conditions are acidic. The rate of hydrolysis increases with decreasing pH.[2]

    • Troubleshooting:

      • pH Control: If possible, buffer your reaction mixture to maintain a neutral pH.

      • Acid Scavengers: In non-aqueous systems where acidic impurities may be present, consider the use of acid scavengers like anhydrous sodium carbonate or potassium carbonate.

  • Incompatible Materials: Certain materials can catalyze the decomposition of IPN. These include strong acids (like sulfuric acid), Lewis acids (such as tin(IV) chloride and boron trifluoride), strong oxidizing agents, reducing agents, and certain metals and their oxides.[3][4] Traces of nitrogen oxides can also sensitize IPN to decomposition.[3]

    • Troubleshooting:

      • Material Compatibility: Ensure your reaction setup (vessel, stir bar, tubing) is made of compatible materials. Glass, stainless steel (304 and 316), and PTFE are generally considered compatible.[5][6][7][8][9]

      • Purity of Reagents: Use high-purity reagents to avoid introducing catalytic impurities.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and the formation of nitrogen oxides.

Issue 2: this compound shows signs of degradation upon storage.

Q2: I have noticed a color change (yellowing) and pressure buildup in my stored container of this compound. What is happening and what are the proper storage procedures?

A2: The observed changes in your stored this compound (IPN) are indicative of decomposition. The yellowing is likely due to the formation of nitrogen dioxide (NO2), a colored gas that is a primary decomposition product. Pressure buildup is a result of the formation of gaseous decomposition products.

  • Storage Conditions: Proper storage is crucial to maintain the stability of IPN.

    • Temperature: Store IPN in a cool, dry place, away from heat sources, sparks, and direct sunlight.[4][10] Refrigerated storage is recommended for long-term stability.

    • Container: Keep the container tightly closed when not in use.[4][10][11] Use containers made of compatible materials such as amber glass or stainless steel. Plastic containers should only be used if they are specifically approved for flammable liquids.[3]

    • Ventilation: Store in a well-ventilated, flammables-area.[4][10]

    • Incompatible Materials: Do not store near combustible materials, strong acids, bases, oxidizing agents, or reducing agents.[4][10]

  • Stabilizers: For long-term storage, the addition of a stabilizer can be beneficial. While specific data for liquid IPN is limited, stabilizers commonly used for other nitrate esters, such as diphenylamine (B1679370) (DPA) or N-methyl-p-nitroaniline (MNA), may be effective. These compounds act as radical scavengers, reacting with the initial decomposition products (like NO2) and interrupting the autocatalytic decomposition cycle.

Issue 3: Inconsistent results in experiments using this compound from different batches.

Q3: I am observing variability in my experimental results when using different bottles or batches of this compound. How can I ensure the quality and consistency of my IPN?

A3: Inconsistent experimental results can often be traced back to variations in the purity and stability of the this compound (IPN) used. Over time, even when stored, IPN can undergo slow decomposition, leading to the presence of impurities that can affect its reactivity.

  • Quality Control:

    • Visual Inspection: Always visually inspect your IPN before use. A pronounced yellow or brown color is a sign of significant decomposition.

    • Purity Analysis: If you suspect issues with purity, you can analyze the IPN using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of IPN and detect the presence of degradation products.

    • Use Fresh Samples: For sensitive applications, it is best to use freshly opened bottles of IPN or to purify older batches by distillation before use. Be aware that distillation of nitrates can be hazardous and should be performed with appropriate safety precautions.

  • Standardization:

    • Single Batch: For a series of related experiments, try to use IPN from the same batch to minimize variability.

    • Stabilizer Addition: If you are storing IPN for extended periods, consider adding a small amount of a stabilizer like diphenylamine (DPA) to maintain its stability. However, be aware that the stabilizer and its reaction products may interfere with certain applications.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

A1: The primary thermal decomposition pathway of this compound (IPN) is the unimolecular homolysis of the O-NO2 bond. This cleavage results in the formation of an isopropoxy radical ((CH3)2CHO•) and nitrogen dioxide (NO2). The isopropoxy radical is unstable and rapidly decomposes, primarily into acetaldehyde (CH3CHO) and a methyl radical (•CH3).

DecompositionPathway IPN This compound (CH₃)₂CHONO₂ TransitionState O-NO₂ Bond Cleavage IPN->TransitionState Heat Products1 Isopropoxy Radical ((CH₃)₂CHO•) + NO₂ TransitionState->Products1 Products2 Acetaldehyde (CH₃CHO) + Methyl Radical (•CH₃) Products1->Products2 Rapid Decomposition StabilizerMechanism cluster_decomposition Decomposition cluster_stabilization Stabilization IPN This compound DecompProducts Decomposition Products (e.g., •NO₂) IPN->DecompProducts Heat, Light, Acid DecompProducts->IPN Autocatalysis Stabilizer Stabilizer (e.g., Diphenylamine) DecompProducts->Stabilizer Radical Scavenging InactiveProducts Inactive Products Stabilizer->InactiveProducts DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis A Weigh 1-3 mg IPN into high-pressure crucible B Hermetically seal crucible A->B C Prepare empty reference crucible B->C D Load sample and reference into DSC cell C->D E Purge with inert gas D->E F Run thermal program (e.g., 10 °C/min ramp) E->F G Plot heat flow vs. temperature F->G H Determine extrapolated onset temperature G->H I Compare stabilized vs. unstabilized samples H->I

References

"troubleshooting violent reactions during isopropyl nitrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting violent reactions during the synthesis of isopropyl nitrate (B79036). The following information is intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional and regulatory safety protocols is mandatory.

Section 1: Troubleshooting Guide

This guide addresses common issues that can lead to hazardous situations during the synthesis of isopropyl nitrate.

Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?

  • Answer: An uncontrolled temperature rise is a critical emergency.

    • Immediate Action: If you have a pre-prepared quenching bath (e.g., a large volume of ice/water), and it is safe to do so, carefully and slowly pour the reaction mixture into the quenching bath with vigorous stirring to dilute the reactants and dissipate heat.[1] Caution: The dilution of strong acids is highly exothermic; this is a last-resort emergency procedure.[1]

    • Alerting Personnel: Immediately alert your supervisor and follow all established laboratory emergency protocols.[1]

    • Evacuation: If the situation cannot be controlled, evacuate the area immediately.

  • Question: What are the primary causes of a runaway reaction during this compound synthesis?

  • Answer: Runaway reactions in this synthesis are typically caused by one or more of the following factors:

    • Inadequate Cooling: The cooling bath (e.g., ice-salt bath) may not be at a sufficiently low temperature or may lack the capacity to absorb the heat generated by the exothermic reaction.[1]

    • Rapid Addition of Nitrating Agent: Adding the nitric acid (or nitrating mixture) too quickly generates heat faster than the cooling system can remove it.[1]

    • Poor Agitation: Inefficient stirring can create localized areas of high reactant concentration ("hot spots"), leading to a localized runaway that can propagate throughout the mixture.[1]

    • Incorrect Reagent Concentration: Using overly concentrated nitric acid or an improper ratio of reagents can significantly increase the reaction's exothermicity.[1]

    • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the rate of nitration may be slow, leading to a buildup of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed, and violent reaction.[1]

Issue 2: Evolution of Brown/Red Fumes (Nitrogen Oxides)

  • Question: I am observing the evolution of brown or reddish-brown fumes from my reaction vessel. What is happening and what should I do?

  • Answer: The observation of brown/red fumes (primarily nitrogen dioxide, NO₂) is a strong indicator of a potential or ongoing runaway reaction and decomposition of the product.

    • Immediate Action: Cease the addition of any reagents immediately.

    • Assess Temperature: Check the internal temperature of the reaction. If it is rising uncontrollably, proceed with the emergency actions for a runaway reaction.

    • Ensure Ventilation: Confirm that the reaction is being conducted in a well-ventilated fume hood as nitrogen oxides are highly toxic.[2]

  • Question: What causes the formation of nitrogen oxides?

  • Answer: Nitrogen oxides are typically formed from the decomposition of nitric acid or the nitrate ester product itself, often catalyzed by heat. Their presence indicates that the reaction is not proceeding as expected and may be heading towards a hazardous state. The use of urea (B33335) in the synthesis is intended to scavenge nitrous acid, a precursor to nitrogen oxides, thereby preventing these side reactions.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this compound synthesis? A1: The nitration of isopropanol (B130326) is a highly exothermic reaction. Without precise temperature control, the heat generated can accelerate the reaction rate, leading to a positive feedback loop known as a thermal runaway. This can result in a violent ejection of the reaction mixture, an explosion, and the release of toxic gases.[4]

Q2: What is the role of urea in this synthesis? A2: Urea acts as a stabilizer by reacting with and destroying any nitrous acid (HNO₂) that may be present or formed during the reaction. Nitrous acid can catalyze the decomposition of this compound, which is a dangerous side reaction. By removing nitrous acid, urea helps to prevent these violent decompositions.[3]

Q3: Can I use sulfuric acid in the nitrating mixture? A3: While mixtures of nitric and sulfuric acid are common in other nitration reactions, their use in the direct nitration of isopropanol is extremely hazardous and prone to violent, uncontrollable reactions.[5] It is strongly recommended to avoid the use of sulfuric acid unless a validated and thoroughly understood protocol is being followed.

Q4: How should I properly quench the reaction upon completion? A4: The recommended procedure for quenching a completed nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water mixture with vigorous stirring.[1] This serves to dilute the acids and dissipate any residual heat. The this compound can then be isolated through extraction with a suitable organic solvent.[1]

Q5: What are the key safety precautions for handling and storing this compound? A5: this compound is a flammable liquid and a low-sensitivity explosive.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use spark-proof tools and grounded equipment.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] It should be stored separately from combustible materials, reducing agents, and strong acids.[8] Containers should be tightly closed.

Section 3: Quantitative Data

The following tables provide key data related to the synthesis and decomposition of this compound. These values should be considered as guidelines and may vary based on specific experimental conditions.

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended Value/RangeRationale
Reaction Temperature -5°C to 5°CTo control the exothermic reaction and minimize side reactions.
Nitric Acid Concentration 40-70%Higher concentrations increase reactivity and risk.
Isopropanol to Nitric Acid Molar Ratio ~1:1.05A slight excess of nitric acid can ensure complete reaction, but a large excess should be avoided.
Urea Concentration >3% by weight of reaction mixtureTo effectively scavenge nitrous acid and prevent decomposition.[9]
Addition Rate of Nitrating Agent Slow, dropwiseTo allow for efficient heat dissipation and maintain temperature control.[1]

Table 2: Thermal Decomposition Data for this compound

ParameterValueConditions
Primary Decomposition Products Nitrogen Dioxide (NO₂), Isopropoxy Radical ((CH₃)₂CHO)Initial bond cleavage of O-NO₂.[9][10]
Secondary Decomposition Products Methyl Radical (CH₃), Acetaldehyde (CH₃CHO)Rapid decomposition of the isopropoxy radical.[9][10]
O-NO₂ Bond Dissociation Energy 38.2 ± 4.0 kcal mol⁻¹[9]
Temperature Range for Significant Decomposition Starts around 200°C (473 K)[9]

Section 4: Experimental Protocol (Laboratory Scale)

This protocol is a general guideline and must be adapted and thoroughly risk-assessed before implementation in any laboratory.

Materials:

  • Isopropanol (anhydrous)

  • Nitric Acid (e.g., 70%)

  • Urea

  • Ice

  • Rock Salt

  • Sodium Bicarbonate solution (5%)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Dichloromethane (or other suitable extraction solvent)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large crystallizing dish or insulated container for cooling bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Set up the three-necked flask in a fume hood with the mechanical stirrer, dropping funnel, and thermometer.

    • Prepare a cooling bath using ice and rock salt in the crystallizing dish and place the flask in the bath.

    • In a separate beaker, prepare the nitrating mixture by dissolving urea in the calculated amount of nitric acid. Cool this mixture in a separate ice bath.

  • Reaction:

    • Add the isopropanol to the reaction flask and begin stirring. Cool the isopropanol to between -5°C and 0°C.

    • Slowly, add the cold nitrating mixture dropwise from the dropping funnel into the stirred isopropanol.

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition. The rate of addition should be adjusted to ensure the cooling system can manage the heat generated.

    • After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Prepare a large beaker containing a significant amount of crushed ice.

    • Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.

    • Transfer the resulting mixture to a separatory funnel.

    • Extract the this compound with dichloromethane.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid decomposition of the product.

Section 5: Visualizations

Troubleshooting_Violent_Reactions Troubleshooting Workflow for Violent Reactions start Observation of Rapid Temperature Rise or Brown/Red Fumes stop_reagents Immediately Stop Addition of All Reagents start->stop_reagents assess_temp Assess Internal Reaction Temperature stop_reagents->assess_temp temp_controlled Temperature is Stable or Decreasing assess_temp->temp_controlled Controlled? temp_rising Temperature Continues to Rise Uncontrollably assess_temp->temp_rising Uncontrolled? monitor Continue to Monitor Reaction Under Safe Conditions temp_controlled->monitor emergency_quench Emergency Quench: Slowly Add Reaction Mixture to Large Volume of Ice/Water with Vigorous Stirring temp_rising->emergency_quench alert_supervisor Alert Supervisor and Follow Lab Emergency Protocol emergency_quench->alert_supervisor evacuate Evacuate the Area alert_supervisor->evacuate investigate Investigate Cause: - Cooling System Failure - Addition Rate Too High - Poor Agitation - Incorrect Reagent Concentration monitor->investigate

Caption: Troubleshooting workflow for violent reactions.

Isopropyl_Nitrate_Synthesis_Pathway This compound Synthesis and Side Reactions cluster_main_reaction Main Reaction cluster_stabilization Stabilization cluster_side_reactions Side Reactions (Hazardous) isopropanol Isopropanol ((CH₃)₂CHOH) isopropyl_nitrate This compound ((CH₃)₂CHONO₂) isopropanol->isopropyl_nitrate + HNO₃ oxidation_products Oxidation Products (Acetone, etc.) isopropanol->oxidation_products Oxidation nitric_acid Nitric Acid (HNO₃) nitric_acid->isopropyl_nitrate urea Urea (CO(NH₂)₂) scavenged_products Scavenged Products (N₂, CO₂, H₂O) urea->scavenged_products + HNO₂ nitrous_acid Nitrous Acid (HNO₂) decomposition_products Decomposition Products (NO₂, (CH₃)₂CHO·, etc.) nitrous_acid->decomposition_products nitrous_acid->scavenged_products water Water (H₂O) isopropyl_nitrate->water + H₂O isopropyl_nitrate->decomposition_products Decomposition (Heat, HNO₂)

Caption: this compound synthesis pathway and side reactions.

References

Technical Support Center: Optimizing Isopropyl Nitrate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isopropyl nitrate (B79036).

Troubleshooting Guide

This guide is designed to help you identify and resolve issues that may arise during the synthesis of isopropyl nitrate.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Systematically check the following:

    • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Depending on the method, this could range from minutes to hours. Monitor the reaction for signs of completion, such as the cessation of gas evolution or a color change.

    • Incorrect Reagent Stoichiometry: Verify the molar ratios of your reactants. An excess or deficit of any one reactant can significantly impact the yield. Refer to the experimental protocols for the recommended ratios.

    • Reaction Temperature: The formation of this compound is highly sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to low conversion. If it is too high, decomposition of the product can occur. Maintain the recommended temperature range for your chosen synthesis method.[1][2]

    • Poor Quality Reagents: The purity of your starting materials is crucial. Ensure that your isopropanol (B130326) is dry and your nitrating agent (e.g., nitric acid, sodium nitrite) has not degraded.[3]

Issue 2: Brown Gas (Nitrogen Dioxide) Formation

  • Question: I am observing the formation of a brown gas (NO₂) during my reaction. What does this indicate and what should I do?

  • Answer: The evolution of brown nitrogen dioxide (NO₂) gas is a clear indicator of the decomposition of either the nitrous acid intermediate or the this compound product itself.[1][4] This is a serious issue that reduces your yield and poses a safety hazard. Here’s how to address it:

    • Control the Temperature: The most common cause of decomposition is excessive heat.[1] Immediately cool the reaction mixture in an ice bath to slow down the decomposition. For future attempts, ensure your cooling system is efficient and that you are adding reagents at a controlled rate to prevent exothermic spikes.

    • Use of Urea (B33335): In reactions involving nitric acid, the presence of urea is critical. Urea acts as a nitrous acid scavenger, preventing the buildup of this unstable intermediate which can lead to autocatalytic decomposition.[3][5] Ensure you have added the correct proportion of urea.

    • Proper Mixing: Inadequate stirring can lead to localized "hot spots" where the temperature rises and decomposition begins. Ensure vigorous and consistent stirring throughout the reaction.

Issue 3: Difficulty in Separating the this compound

  • Question: I am having trouble separating the this compound from the aqueous layer. What can I do?

  • Answer: this compound is typically isolated as an oily layer that is immiscible with water.[3] If you are facing separation issues, consider the following:

    • Incomplete Reaction: If a significant amount of isopropanol remains unreacted, it can increase the solubility of the this compound in the aqueous layer, making separation difficult.

    • Emulsion Formation: Vigorous shaking during the washing step can sometimes lead to the formation of an emulsion. To break the emulsion, you can try adding a small amount of a saturated brine solution (NaCl solution).

    • Clean Separation Funnel: Ensure your separatory funnel is clean and free of any surfactants that could promote emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Nitration of Isopropanol with Nitric Acid: This method involves the direct reaction of isopropanol with nitric acid, typically in the presence of a stabilizer like urea to prevent side reactions.[3][6]

  • Reaction of Isopropanol with Sodium Nitrite (B80452) and an Acid: In this method, sodium nitrite is reacted with an acid (such as hydrochloric or sulfuric acid) in situ to generate nitrous acid, which then reacts with isopropanol.[1][4][7][8][9]

Q2: What are the critical safety precautions I should take when synthesizing this compound?

A2: this compound is a flammable and potentially explosive compound, and its synthesis involves corrosive and toxic materials.[10][11][12][13][14] Adherence to strict safety protocols is mandatory:

  • Work in a well-ventilated fume hood. [10][14]

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, chemical-resistant gloves, and a lab coat.[10][13][14]

  • Keep the reaction temperature under strict control to prevent runaway reactions and decomposition.[1][2]

  • Avoid friction, shock, and heat, as this compound can be explosive.[11]

  • Have appropriate fire extinguishing equipment readily available.[11]

  • Neutralize any spills immediately with a suitable agent like sodium bicarbonate.

Q3: How can I purify the synthesized this compound?

A3: After separation from the reaction mixture, crude this compound is typically purified by washing with water and a dilute solution of sodium bicarbonate or sodium carbonate to remove any residual acid.[5][8][15] The product is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[4]

Q4: What are the common side products in this compound synthesis?

A4: The primary side product of concern is acetone, which can be formed through the oxidation of isopropanol, especially when using strong nitric acid.[3] Other potential byproducts include various nitrogen oxides from decomposition reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound synthesis methods.

Table 1: Reaction Conditions for Nitration of Isopropanol with Nitric Acid

ParameterValueReference
Nitric Acid Concentration40% - 70%[3][5]
Reactant Ratio (Isopropanol:Nitric Acid)Varies, refer to specific protocols
Urea ConcentrationNot less than 3% by weight of the reaction mixture[5][16]
Reaction Temperature100 - 102 °C[5][6]
Reported Yield68% - 85%[5][6]

Table 2: Reaction Conditions for Synthesis from Sodium Nitrite

ParameterValueReference
Acid UsedHydrochloric Acid or Sulfuric Acid[1][4][7][9]
Reactant Ratio (Isopropanol:Sodium Nitrite:Acid)Varies, refer to specific protocols
Reaction TemperatureCooled in an ice bath (around 0-5 °C)[1][2]
Reported Yield~76%[8]

Experimental Protocols

Method 1: Nitration of Isopropanol with Nitric Acid and Urea

This protocol is based on a continuous production method which can be adapted for batch synthesis.

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and distillation setup, prepare a mixture of nitric acid and water.

  • Reactant Solution: Separately, prepare a solution of urea dissolved in a mixture of isopropyl alcohol and water. A typical concentration of urea in the reaction mixture should be maintained at not less than 3% by weight.[5][16]

  • Reaction: Heat the initial acid mixture to approximately 100 °C.[6]

  • Addition: Slowly and continuously add the isopropyl alcohol-urea solution to the hot acid. A continuous stream of air can be passed through the reaction mixture.[5]

  • Distillation: The this compound, being volatile, will distill out of the reaction mixture as it is formed. The head temperature of the distillation should be maintained around 95 °C.[5]

  • Work-up: The crude this compound distillate is then washed successively with water and a weak sodium carbonate solution to remove any unreacted acid.[5]

  • Drying: The washed product is dried over an anhydrous drying agent.

Method 2: Synthesis from Sodium Nitrite and Hydrochloric Acid

This protocol is a common laboratory-scale batch synthesis.

  • Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium nitrite in water.

  • Reactant Mixture: In a separate beaker, mix isopropanol and concentrated hydrochloric acid. Cool this mixture in an ice bath.[1][8][9]

  • Reaction: Place the sodium nitrite solution in the reaction flask and cool it in an ice bath.

  • Addition: Slowly add the cold isopropanol-acid mixture dropwise to the stirred sodium nitrite solution. Maintain the temperature of the reaction mixture below 5 °C to minimize the formation of nitrogen dioxide.[2]

  • Separation: After the addition is complete, transfer the reaction mixture to a separatory funnel. The upper layer of this compound will separate from the lower aqueous layer.[1]

  • Washing: Wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8][9]

  • Drying: Dry the purified this compound over anhydrous sodium sulfate.[4]

Visualizations

Experimental_Workflow_Isopropyl_Nitrate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reactant Solutions (e.g., Isopropanol/Acid, NaNO2 solution) setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser) reagents->setup addition Controlled Addition of Reagents (Maintain Low Temperature) setup->addition reaction Stir for Specified Time addition->reaction separation Separate Organic Layer reaction->separation washing Wash with Water & NaHCO3 Solution separation->washing drying Dry with Anhydrous Agent washing->drying analysis Characterize Product (e.g., GC, NMR) drying->analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Isopropyl_Nitrate start Problem Encountered low_yield Low/No Yield start->low_yield brown_gas Brown Gas (NO2) Formation start->brown_gas separation_issue Separation Difficulty start->separation_issue check_time Check Reaction Time low_yield->check_time Possible Cause check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry Possible Cause check_temp Check Reaction Temperature low_yield->check_temp Possible Cause cool_reaction Immediately Cool Reaction brown_gas->cool_reaction Immediate Action add_urea Ensure Urea is Present (Nitric Acid Method) brown_gas->add_urea Preventative Measure improve_stirring Improve Stirring brown_gas->improve_stirring Preventative Measure check_completeness Check for Complete Reaction separation_issue->check_completeness Possible Cause add_brine Add Brine to Break Emulsion separation_issue->add_brine Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

"preventing the formation of byproducts in nitration reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during nitration experiments.

Troubleshooting Guides & FAQs

This section provides a systematic approach in a question-and-answer format to diagnose and resolve common challenges in nitration reactions, helping to prevent the formation of byproducts and improve overall reaction outcomes.

Issue 1: Formation of Di-nitrated or Poly-nitrated Byproducts

Question: My reaction is producing a significant amount of di-nitrated and other poly-nitrated products. How can I achieve selective mono-nitration?

Answer:

Over-nitration is a common issue, especially with aromatic rings that are activated or when the mono-nitrated product is still susceptible to further nitration under the reaction conditions. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to your aromatic substrate. This limits the availability of the nitronium ion for subsequent nitrations.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of the second nitration more significantly than the first. For the nitration of benzene, for instance, keeping the temperature below 50°C is crucial to minimize dinitration.[1]

  • Shorten Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the mono-nitrated product from converting into poly-nitrated byproducts.[1]

  • Deactivate the Substrate: For highly activating groups like amines (-NH₂) or phenols (-OH), it is often necessary to temporarily reduce their activating influence. An amino group can be acylated to form a less activating amide, which can be hydrolyzed back to the amine after the nitration is complete.

Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

Question: My nitration is yielding a mixture of ortho and para isomers, but I need to favor the para-product. How can I improve regioselectivity?

Answer:

Improving regioselectivity, particularly favoring the para-isomer, often involves exploiting steric hindrance and choosing the right catalyst.

  • Utilize Shape-Selective Catalysts: Solid acid catalysts like zeolites (e.g., H-ZSM-5) can significantly enhance para-selectivity. The constrained pore structure of these catalysts sterically hinders the formation of the bulkier ortho-isomer, allowing the linear para-isomer to be formed preferentially.

  • Lower Reaction Temperature: At lower temperatures, the reaction becomes more sensitive to the small energy differences between the transition states leading to the ortho and para products, which can sometimes favor the thermodynamically more stable para isomer.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. While less predictable, screening different solvents may reveal conditions that favor para-substitution.

Quantitative Data Presentation

The choice of nitrating system and catalyst has a profound impact on the isomeric distribution of products. The following tables summarize quantitative data for the nitration of common aromatic compounds under various conditions.

Table 1: Effect of Catalyst on Isomer Distribution in Toluene Nitration

Nitrating SystemTemperature (°C)Ortho-Nitrotoluene (%)Meta-Nitrotoluene (%)Para-Nitrotoluene (%)Reference
HNO₃ / H₂SO₄30~60~5~35[1]
HNO₃ / Acetic Anhydride / Zeolite βRoom Temp~20<1~79[1]
N₂O₅ in CH₂Cl₂-6062.51.036.5[2]
N₂O₅ in CH₂Cl₂-4061.61.237.2[2]
N₂O₅ in CH₂Cl₂059.32.038.7[2]
N₂O₅ in CH₂Cl₂2058.01.940.1[2]

Table 2: Regioselectivity in the Nitration of Chlorobenzene with Various Solid Acid Catalysts

CatalystConversion (%)Ortho-Nitrochlorobenzene (%)Meta-Nitrochlorobenzene (%)Para-Nitrochlorobenzene (%)Ortho/Para RatioReference
SO₄²⁻/TiO₂-ZrO₂ (1:1)5514.30.585.20.17[1]
SO₄²⁻/TiO₂-ZrO₂ (1:2)7022.20.477.40.29[1]
Hβ Zeolite + O₂/Ac₂O844.4-93.60.05[3]
Issue 3: Low or No Yield, Incomplete Reaction

Question: My nitration reaction has a very low yield, or the starting material is not being consumed. What are the potential causes?

Answer:

Low yields can be frustrating and point to several potential issues, from reaction conditions to the nature of your substrate.

  • Deactivated Substrate: If your aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -COOH, -CN), it is deactivated towards electrophilic aromatic substitution. Standard nitrating conditions (concentrated HNO₃/H₂SO₄) may not be sufficient.

    • Solution: Use stronger nitrating agents like fuming nitric acid or oleum (B3057394) (fuming sulfuric acid). Alternatively, new methods using reagents like lithium nitrate (B79036) in trifluoroacetic acid have been developed for deactivated compounds.[4]

  • Incomplete Reaction: The reaction time may be too short or the temperature too low for the reaction to proceed to completion, especially with less reactive substrates.

    • Solution: Monitor the reaction with TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.[5]

  • Poor Phase Mixing: For heterogeneous reactions where the aromatic substrate is not soluble in the acid mixture, inefficient stirring can limit the reaction rate.

    • Solution: Ensure vigorous and efficient agitation to maximize the interfacial area between the organic and acid phases.[5]

  • Work-up Issues: The desired product might be lost during the work-up procedure, for example, if it has some solubility in the aqueous phase.

    • Solution: Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent after quenching.

Logical Workflow: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Reaction check_substrate Is the aromatic substrate strongly deactivated? start->check_substrate monitor_reaction Is the reaction monitored (e.g., by TLC)? check_substrate->monitor_reaction No stronger_reagents Use stronger nitrating agent (e.g., fuming HNO₃/oleum). check_substrate->stronger_reagents Yes check_conditions Are reaction conditions (time, temp) sufficient? monitor_reaction->check_conditions Yes implement_monitoring Implement reaction monitoring to track consumption of starting material. monitor_reaction->implement_monitoring No check_workup Is the work-up procedure optimized? check_conditions->check_workup Yes extend_reaction Increase reaction time or carefully raise temperature. check_conditions->extend_reaction No optimize_workup Ensure thorough extraction and minimize losses. check_workup->optimize_workup No

Caption: Troubleshooting workflow for low-yield nitration reactions.

Issue 4: Uncontrolled Exothermic Reaction (Thermal Runaway)

Question: My reaction temperature is increasing uncontrollably. What should I do, and how can I prevent this?

Answer:

A thermal runaway is a hazardous situation where the heat generated by the exothermic nitration reaction exceeds the cooling system's capacity.[6]

Immediate Actions:

  • Stop Reagent Addition: Immediately stop adding the nitrating agent.[6]

  • Maximize Cooling: Ensure your cooling bath is at maximum capacity.

  • Maintain Agitation: Continue stirring to ensure uniform heat distribution and prevent hot spots.[6]

  • Prepare to Quench (Last Resort): If the temperature continues to rise, be prepared for an emergency quench by adding the reaction mixture to a large volume of ice. Caution: This should be a last resort as the dilution of strong acids is also highly exothermic.[5]

Preventative Measures:

  • Slow Addition: Add the nitrating agent dropwise and slowly, allowing the cooling system to dissipate the heat generated.[5]

  • Adequate Cooling: Use a sufficiently large and cold cooling bath (e.g., ice-salt or dry ice-acetone for very low temperatures).

  • Vigorous Stirring: Ensure efficient and constant agitation throughout the addition and reaction time.[5]

  • Monitor Internal Temperature: Always use a thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature.

Logical Workflow: Managing a Thermal Runaway Event

thermal_runaway_troubleshooting start Uncontrolled Temperature Rise stop_addition Immediately Stop Nitrating Agent Feed start->stop_addition max_cooling Ensure Maximum Cooling Capacity stop_addition->max_cooling check_agitation Maintain Vigorous Agitation max_cooling->check_agitation temp_stabilized Is temperature stabilizing? check_agitation->temp_stabilized prepare_quench Prepare for Emergency Quench temp_stabilized->prepare_quench No review_protocol Reaction Controlled. Review Protocol for Future Prevention. temp_stabilized->review_protocol Yes quench Execute Emergency Quench (Last Resort) prepare_quench->quench

Caption: Troubleshooting workflow for a thermal runaway event.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to controlling byproduct formation in nitration reactions.

Protocol 1: Regioselective Mono-nitration of Anisole (B1667542)

Objective: To synthesize 4-nitroanisole (B1192098) as the major product while minimizing the formation of the ortho-isomer and di-nitrated byproducts.

Materials:

  • Anisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. Keep this mixture cooled.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.8 g (0.1 mol) of anisole in 20 mL of a suitable solvent like dichloromethane. Cool this flask in an ice-salt bath to 0-5°C.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred anisole solution. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by taking small aliquots and analyzing them by TLC to ensure the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate of the crude nitroanisole isomers should form.

  • Work-up:

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

    • If an oil forms, transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers (or the dissolved solid) and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (vent frequently!), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting mixture of ortho and para isomers can be separated by fractional crystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Ortho/Para Isomers by Fractional Crystallization

Objective: To separate a mixture of ortho-nitroanisole and para-nitroanisole based on their different solubilities.

Principle: Para-isomers are often more symmetrical and less soluble than their ortho counterparts in many solvents. Fractional crystallization exploits this difference by allowing the less soluble isomer to crystallize out of a solution upon slow cooling, leaving the more soluble isomer in the mother liquor.[7]

Materials:

  • Crude mixture of ortho/para-nitroanisole

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude isomer mixture into an Erlenmeyer flask. Add a minimum amount of hot ethanol to just dissolve the solid completely. It is crucial to avoid adding excess solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of pure crystals.[8]

  • Crystallization: As the solution cools, the less soluble para-nitroanisole will start to crystallize out. To maximize recovery, once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to complete the crystallization process.

  • Isolation: Collect the crystals of para-nitroanisole by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the ortho-isomer.

  • Second Crop (Optional): The mother liquor can be concentrated by boiling off some of the solvent and repeating the cooling process to obtain a second, though likely less pure, crop of crystals.

  • Purity Check: Dry the isolated crystals and determine their melting point and purity by TLC, GC, or HPLC. Pure para-nitroanisole has a distinct melting point, which can be compared to literature values.

Protocol 3: HPLC Analysis of Nitration Products

Objective: To quantitatively determine the ratio of starting material, desired product, and major byproducts in a crude nitration reaction mixture.

Materials and Equipment:

  • HPLC system with a UV detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • HPLC-grade acetonitrile (B52724) and water.

  • Analytical standards of the starting material and expected nitro-isomers.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

    • Perform a further dilution (e.g., 1:100) with the mobile phase to bring the concentration within the calibration range (e.g., 10 µg/mL).

    • Filter the final sample through a 0.45 µm syringe filter before injection.[9]

  • Standard Preparation:

    • Prepare individual stock solutions of the starting material and each expected nitro-isomer in acetonitrile (e.g., 1 mg/mL).

    • Create a mixed standard solution containing all components at a known concentration.

    • Prepare a series of calibration standards by diluting the mixed standard solution to cover a range of concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). A gradient elution may be necessary for complex mixtures.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the λmax of the primary analyte).[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each analyte.

    • Inject the prepared sample from the reaction mixture.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each component by using the calibration curve. The percentage of each component can be calculated based on the total area of all identified peaks.

References

Technical Support Center: Isopropyl Nitrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of isopropyl nitrate (B79036) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up isopropyl nitrate production?

A1: this compound is a high-energy material with several significant safety risks. The primary concerns during scale-up are its potential to spontaneously decompose and explode, especially under prolonged exposure to heat or fire.[1][2] It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[2][3] The production process can generate excess nitric acid and nitrous acid, which can catalyze the decomposition of the unstable ester, leading to runaway reactions.[4] Additionally, it produces toxic oxides of nitrogen upon combustion and can be harmful if inhaled or absorbed through the skin.[2][5] All equipment must be grounded to prevent ignition from static electricity discharge.[3]

Q2: What is the function of urea (B33335) in the synthesis of this compound?

A2: Urea serves as a critical stabilizing agent. During the reaction between isopropyl alcohol and nitric acid, nitrous acid is often formed as a byproduct. Nitrous acid can accelerate the decomposition of the unstable this compound ester, creating a significant safety hazard.[4] Urea effectively scavenges and destroys this nitrous acid, converting it into ammonium (B1175870) nitrate, carbon dioxide, nitrogen, and water, which minimizes decomposition and improves the safety and yield of the reaction.[4][6]

Q3: Why is rigorous temperature control so important during this reaction?

A3: Strict temperature control is crucial to prevent thermal runaway and decomposition. This compound is thermally sensitive, and excessive temperatures can lead to violent decomposition or explosion.[5][7] The reaction rate increases with temperature, and without effective heat removal, the reaction can self-accelerate. Industrial processes often operate at specific temperatures (e.g., keeping the reaction mixture below its boiling point) to ensure the ester is removed from the reaction zone quickly, minimizing its exposure to decomposition-catalyzing acids.[4][8]

Q4: What are the most common side reactions and how can they be minimized?

A4: The primary side reaction of concern is the oxidation of the secondary alcohol (isopropanol) by nitric acid, which can produce acetone (B3395972) and other byproducts.[9] These side reactions reduce the overall yield and introduce impurities. Minimizing side reactions can be achieved by carefully controlling the reaction temperature, using the correct concentration of nitric acid (e.g., 40% aqueous nitric acid), and employing urea to control the formation of nitrous acid, which can also contribute to side reactions.[9]

Q5: How can the yield of this compound be maximized during scale-up?

A5: Maximizing yield involves addressing the equilibrium nature of the esterification reaction and minimizing product decomposition. According to Le Chatelier's principle, removing one of the products will shift the equilibrium toward the formation of more ester.[10] Continuous removal of the this compound from the reaction mixture as it forms (often by distillation) is a key strategy used in industrial processes to drive the reaction to completion.[4][8] Additionally, using an appropriate concentration of reactants and ensuring the effective removal of nitrous acid with urea are critical for achieving high yields.[4][11]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. The reaction has not reached equilibrium.[10]2. Water produced during the reaction is hydrolyzing the ester product.[10]3. Insufficient urea, leading to product decomposition by nitrous acid.[4]4. Incorrect stoichiometry or concentration of nitric acid.1. Increase reaction time while carefully monitoring the temperature.2. Implement a method to continuously remove the product as it forms, such as distillation, to shift the equilibrium.[4]3. Ensure an adequate concentration of urea is maintained in the reaction mixture.[6]4. Verify the concentrations and feed rates of all reactants.
Reaction Mixture Turns Brown/Orange (NOx Formation) 1. Localized overheating due to poor mixing or rapid addition of reagents.[10]2. Insufficient urea to scavenge the nitrous acid being formed.[4]3. Reaction temperature is too high, promoting decomposition.[5]1. Improve agitation to ensure uniform temperature distribution.2. Reduce the addition rate of nitric acid or isopropanol (B130326).3. Increase the amount of urea in the reaction mixture.4. Double-check and lower the reaction temperature.
Violent Reaction or Thermal Runaway 1. Inadequate cooling or loss of temperature control.[7]2. Accumulation of unreacted reagents followed by a sudden increase in reaction rate.3. Presence of incompatible materials or contaminants that catalyze decomposition.[7]1. Immediately apply emergency cooling and stop reagent feeds.2. Ensure a robust and reliable cooling system is in place before starting the reaction.3. Add reagents slowly and continuously to prevent accumulation.4. Ensure the reactor is clean and free from contaminants like metal oxides, which can increase thermal sensitivity.[7]
Poor Phase Separation During Workup 1. Formation of a stable emulsion during washing steps.2. Insufficient density difference between the organic and aqueous layers.1. Add a small amount of a saturated sodium chloride (brine) solution to help break the emulsion.[12]2. Allow the mixture to stand for a longer period in the separatory funnel.3. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Product Fails Purity Specifications 1. Incomplete neutralization of residual nitric acid.2. Presence of unreacted isopropanol or side products like acetone.[9]3. Insufficient washing to remove salts or other aqueous impurities.1. Repeat the wash with a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) until the aqueous layer is no longer acidic.[6]2. Follow the basic wash with one or more water washes.3. Consider purification by fractional distillation, carefully controlling the temperature.[4]

Data Presentation

Table 1: Physical and Safety Properties of this compound
PropertyValueReference
Chemical Formula C₃H₇NO₃[2]
Appearance Clear, colorless liquid with a pleasant odor[2][7]
Density 1.036 g/cm³[1]
Vapor Pressure 34.1 - 43.7 mmHg at 25°C[1][2]
Solubility Insoluble in water[1][2]
Flash Point Highly Flammable[2]
Hazards May explode on heating; vapors may form explosive mixtures with air; produces toxic NOx on combustion; harmful if inhaled or absorbed.[2][5][7]
Table 2: Typical Continuous Production Parameters
ParameterDescriptionReference
Reactants Isopropyl alcohol and ~70% aqueous nitric acid.[6]
Stabilizer Urea dissolved in an aqueous solution of isopropanol.[6]
Reaction Temperature Maintained at approximately 102°C.[6]
Product Removal Continuous distillation of the crude ester from the reaction mixture.[4][6]
Purification The crude ester is washed with water and a weak sodium carbonate or sodium hydroxide (B78521) solution.[4][6]
Yield Reported yields are around 68-70%, which can be nearly quantitative when unreacted alcohol is recovered and recycled.[4][6]

Experimental Protocols

General Batch Synthesis Protocol (Lab-Scale Adaptation)

Disclaimer: This procedure is hazardous and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures (blast shield, personal protective equipment, fire extinguisher).

  • Reagent Preparation: Prepare a solution by dissolving urea in a mixture of isopropyl alcohol and water. For example, a solution could be made from 32 kg of isopropyl alcohol, 10.7 kg of water, and 4.27 kg of urea.[6]

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser set for distillation. Place the flask in a cooling bath (e.g., ice-water) on a magnetic stirrer.

  • Initial Charge: Charge the flask with an initial amount of ~40% nitric acid containing dissolved urea.[6][9]

  • Reaction: Begin stirring and cooling the nitric acid solution. Slowly add the isopropyl alcohol/urea solution from the dropping funnel over several hours. The rate of addition must be carefully controlled to keep the reaction temperature within the desired range (e.g., below 25°C for initial addition, then slowly heated).

  • Distillation/Removal: After the addition is complete, slowly heat the mixture to distill the crude this compound product. The temperature should be carefully controlled to avoid co-distillation of reactants or violent decomposition.[4]

Purification Protocol (Workup)
  • Separation: Transfer the collected distillate to a separatory funnel. If two layers form, separate the lower, denser layer containing the crude this compound.[4]

  • Neutralization: Wash the crude ester by adding it to a funnel with a cold, dilute solution of sodium carbonate or sodium bicarbonate. Swirl gently and vent the funnel frequently to release any CO₂ gas produced.[6][12] Drain the aqueous layer. Repeat until the aqueous wash is no longer acidic.

  • Water Wash: Wash the neutralized ester with water to remove any remaining salts. Separate the organic layer.

  • Drying: Dry the this compound using an anhydrous drying agent like sodium sulfate.[13]

  • Filtration: Filter off the drying agent to yield the purified product. Store in a cool, well-ventilated area, away from heat and ignition sources.[1][3]

Visualizations

Synthesis and Stabilization Pathway

G cluster_main Main Synthesis Reaction cluster_side Decomposition Pathway cluster_stabilize Stabilization by Urea IPA Isopropyl Alcohol IPN This compound IPA->IPN HNO3 Nitric Acid HNO3->IPN HNO2 Nitrous Acid (byproduct) HNO3->HNO2 forms H2O Water IPN->H2O Decomp Decomposition Products (NOx, etc.) IPN->Decomp Urea Urea Stable Stable Byproducts (N2, CO2, H2O) Urea->Stable HNO2->Decomp catalyzes HNO2->Stable reacts with workflow arrow arrow prep 1. Reagent Preparation (Alcohol, Acid, Urea) react 2. Controlled Reaction (Slow Addition, Cooling) prep->react sep 3. Separation of Crude Product (Distillation or Decanting) react->sep wash_base 4. Neutralizing Wash (e.g., Na2CO3 solution) sep->wash_base wash_water 5. Water Wash wash_base->wash_water dry 6. Drying (Anhydrous Na2SO4) wash_water->dry product 7. Final Product dry->product troubleshooting start Problem Detected low_yield Low Yield? start->low_yield brown_color Brown/Orange Gas? start->brown_color low_yield->brown_color No sol_yield1 Check Reagent Ratios & Concentrations low_yield->sol_yield1 Yes sol_yield2 Improve Product Removal (e.g., Distillation) low_yield->sol_yield2 Yes sol_yield3 Increase Urea Conc. low_yield->sol_yield3 Yes sol_color1 Improve Mixing brown_color->sol_color1 Yes sol_color2 Reduce Reagent Addition Rate brown_color->sol_color2 Yes sol_color3 Check Cooling System brown_color->sol_color3 Yes end Problem Resolved sol_yield1->end sol_yield2->end sol_yield3->end sol_color1->end sol_color2->end sol_color3->end

References

Technical Support Center: Managing Thermal Runaway in Isopropyl Nitrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant thermal hazards associated with isopropyl nitrate (B79036) reactions. Isopropyl nitrate is a highly flammable liquid that can undergo rapid, exothermic decomposition, leading to thermal runaway and potentially explosive incidents if not handled with extreme care.[1][2] The information herein is designed to supplement, not replace, rigorous institutional safety protocols and expert consultation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on early detection and immediate, safe intervention.

Issue 1: Rapid, Uncontrolled Temperature Increase

Question: My reaction temperature is rising much faster than expected, even with cooling. What should I do?

Answer: A rapid and uncontrolled temperature increase is a primary indicator of a thermal runaway.[3] Immediate and decisive action is critical.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of any reagents to the reaction mixture.[4]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature. If the reactor setup allows and it can be done safely, consider adding a small amount of dry ice directly to the cooling bath.[4]

  • Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation. Follow all established laboratory emergency protocols.

  • Prepare for Emergency Quench: If the temperature continues to rise unabated, an emergency quench may be necessary. Have a pre-prepared quench solution and the necessary personal protective equipment (PPE) readily accessible.[4]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated.

    • Prevention: Always use a cooling bath with a temperature significantly lower than the desired reaction temperature and ensure it has a large volume relative to the reaction scale.[3]

  • Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than the cooling system can remove it.

    • Prevention: Employ a syringe pump or a dropping funnel for slow, controlled addition of reagents. Continuous monitoring of the internal reaction temperature is crucial.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway that propagates through the mixture.[4]

    • Prevention: Use an overhead stirrer for viscous mixtures or larger volumes to ensure vigorous and uniform agitation.

Issue 2: Appearance of Brown Fumes and/or a Dark Brown/Red Color in the Reaction Mixture

Question: My reaction mixture has started to produce brown fumes and is turning a dark reddish-brown color. What is happening and what should I do?

Answer: The appearance of brown fumes is a strong visual indicator of the formation of nitrogen dioxide (NO₂) gas, a decomposition product of nitrate esters and a sign of a potential runaway reaction.[5] This is a serious safety concern.

Immediate Actions:

  • Ensure Ventilation: Confirm that the reaction is being conducted in a certified chemical fume hood with the sash at the lowest practical height.

  • Follow Runaway Protocol: Treat this as a potential thermal runaway event. Cease reagent addition and enhance cooling immediately, as described in Issue 1 .

  • Monitor Temperature Closely: The color change is often accompanied by a significant exotherm. The temperature is the most critical parameter to monitor.

Potential Causes and Preventative Measures:

  • Localized Overheating: "Hot spots" due to poor mixing can initiate decomposition.

    • Prevention: Ensure efficient and continuous stirring throughout the reaction.

  • Presence of Contaminants: Contamination with acids, bases, or metal oxides can lower the decomposition temperature of this compound and catalyze its breakdown.[2][6]

    • Prevention: Use clean, dry glassware and high-purity reagents. Be aware of the incompatibility of this compound with reducing agents, strong oxidizers, and strong acids.[6]

  • Reaction Temperature Too High: The set reaction temperature may be too close to the decomposition temperature of a reaction intermediate or the final product.

    • Prevention: Conduct a thorough literature search and, if possible, perform reaction calorimetry to understand the thermal profile of your specific reaction before attempting it on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the critical early warning signs of a thermal runaway in an this compound reaction?

A1: The most critical indicator is a rapid and accelerating increase in the internal reaction temperature that does not respond to the primary cooling system. Other key signs include:

  • The sudden and profuse evolution of brown (NO₂) or other colored gases.[5]

  • A rapid increase in pressure within a closed or partially closed system.

  • A noticeable change in the viscosity or color of the reaction mixture (e.g., darkening or charring).

Q2: What is the recommended emergency procedure for quenching a runaway this compound reaction?

A2: Quenching a runaway reaction is a hazardous procedure and should only be performed if you are trained and have the appropriate safety measures in place. The primary goal is to rapidly cool and dilute the reaction mixture.

Emergency Quenching Protocol:

  • Alert and Evacuate: Alert all personnel in the immediate area and be prepared to evacuate.

  • Use a Blast Shield: Position a blast shield between yourself and the reaction.

  • Quench with Cold, Inert Solvent: If the reaction is in an organic solvent, a pre-chilled, high-boiling point, inert solvent (e.g., toluene) can be added to dilute and cool the mixture.

  • Cautious Addition to Ice/Water: As a last resort, the reaction mixture can be slowly and cautiously added to a large volume of crushed ice and water (at least 10-20 times the reaction volume).[3] Extreme caution is advised if strong acids like sulfuric acid are present , as the heat of dilution can initially worsen the exotherm.[3] This should be done behind a blast shield with appropriate PPE.

Q3: What is the maximum safe scale for conducting a reaction with this compound in a standard laboratory fume hood?

A3: There is no single "maximum safe scale," as it depends on the specific reaction's exothermicity, the efficiency of the cooling system, and the experience of the researcher. As a general guideline:

  • Initial Explorations: Start with reactions at the millimole scale.

  • Scale-Up: Do not scale up a reaction by more than a factor of 2-3 at a time.

  • Reaction Calorimetry: Before proceeding to a larger scale (e.g., >10 g), it is highly recommended to perform a reaction calorimetry study to quantify the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the risk of a thermal runaway.

Q4: How should I dispose of unreacted this compound and related waste?

A4: this compound is considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[6][7]

  • Do not pour down the drain. [6]

  • Collect unreacted this compound and any solvent washes containing it in a clearly labeled, compatible waste container.

  • Due to its reactivity, it may be prudent to dilute small amounts of residual this compound in a high-boiling point solvent before adding it to a larger waste container.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Data Presentation

Table 1: Thermal Decomposition Data for this compound

ParameterValueConditionsSource(s)
Decomposition Onset Starts at 473 K (200 °C)Low pressure (1-12.5 Torr He)[8]
Primary Decomposition Products Nitrogen Dioxide (NO₂), Isopropoxy RadicalThermal decomposition[9][10]
Secondary Decomposition Products Methyl Radical (CH₃), Acetaldehyde (CH₃CHO)Rapid decomposition of isopropoxy radical[9][10]
O–NO₂ Bond Dissociation Energy 38.2 ± 4.0 kcal/molCalculated from kinetic data[9][10]
Activation Energy (Ea) ~39.3 ± 4.0 kcal/molHigh-pressure limit[9]

Note: The onset temperature for decomposition can be significantly lower in the presence of contaminants such as acids or metal oxides.[2]

Table 2: Incompatible Materials and Conditions

ClassExamplesHazardSource(s)
Reducing Agents Hydrides, Sulfides, NitridesVigorous reaction, potential for detonation[2][6]
Strong Oxidizers Peroxides, Chlorates, NitratesMay cause fires and explosions[7]
Strong Acids Sulfuric Acid, Lewis Acids (e.g., SnCl₄, BF₃)Violent reaction after an induction period[7]
Bases Inorganic basesFormation of explosive salts[2][6]
Metal Oxides VariousIncreases thermal sensitivity[2][6]
Heat, Sparks, Open Flames Ignition sourcesHighly flammable liquid and vapor[1]
Prolonged Heating -May lead to spontaneous decomposition and explosion[1][6]

Experimental Protocols

The following is a generalized, safety-focused protocol for a hypothetical laboratory-scale reaction involving this compound. This must be adapted to the specific requirements of your chemical transformation and reviewed by your institution's safety committee.

Protocol: Safe Handling and Reaction of this compound (Illustrative Example)

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment, paying special attention to the potential for thermal runaway.

  • Ensure all necessary PPE is available and worn: flame-retardant lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves.

  • Set up the reaction in a certified chemical fume hood, free of clutter and incompatible materials.

  • Position a blast shield in front of the apparatus.

  • Prepare and label a large quench bath (e.g., ice/water) and have it readily accessible.

2. Apparatus Setup:

  • Use a round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for larger volumes), a thermocouple to monitor the internal temperature, a reflux condenser, and a dropping funnel for reagent addition.

  • Ensure the flask size is at least twice the total volume of all reagents to be added.

  • The apparatus should be securely clamped.

3. Reaction Execution:

  • Charge the flask with this compound and any solvent.

  • Cool the flask to the desired initial temperature using an appropriate cooling bath.

  • Begin vigorous stirring.

  • Add the second reagent dropwise via the dropping funnel at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ±2 °C).

  • Continuously monitor the internal temperature. If it begins to rise uncontrollably, immediately stop the addition and be prepared to implement emergency procedures.

4. Reaction Work-up and Quenching:

  • Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the mixture to 0 °C.

  • Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water (at least 5-10 times the reaction volume).

  • The product can then be isolated through standard procedures like liquid-liquid extraction.

5. Waste Disposal:

  • Collect all aqueous and organic waste in separate, appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Visualizations

Logical Relationship: Thermal Runaway Cascade

The following diagram illustrates the positive feedback loop that characterizes a thermal runaway event in an this compound reaction.

ThermalRunaway Initiator Initiating Event (e.g., Poor Cooling, Contaminant, Hot Spot) TempIncrease Initial Temperature Increase Initiator->TempIncrease DecompRate Increased Rate of Exothermic Decomposition TempIncrease->DecompRate Arrhenius Law Runaway Thermal Runaway (Explosion/Fire) TempIncrease->Runaway HeatGen Accelerated Heat Generation DecompRate->HeatGen GasGen Gas Generation (NO₂, etc.) DecompRate->GasGen HeatGen->TempIncrease Positive Feedback Loop Pressure Pressure Buildup (in closed system) GasGen->Pressure Pressure->Runaway

Caption: A diagram illustrating the positive feedback loop of a thermal runaway event.

Experimental Workflow: Safe Reaction Setup

This diagram outlines a safe and logical workflow for setting up an experiment involving this compound.

ReactionWorkflow RiskAssessment 1. Risk Assessment & Safety Plan PPE 2. Don Appropriate PPE RiskAssessment->PPE Setup 3. Assemble Apparatus in Fume Hood PPE->Setup SafetyPrep 4. Prepare Quench Bath & Position Blast Shield Setup->SafetyPrep Reagents 5. Charge Initial Reagents & Start Cooling/Stirring SafetyPrep->Reagents Addition 6. Controlled Addition of Second Reagent Reagents->Addition Monitor 7. Monitor Temperature Continuously Addition->Monitor Workup 8. Safe Work-up & Quenching Monitor->Workup Reaction Complete Runaway EMERGENCY: Runaway Detected Monitor->Runaway Disposal 9. Proper Waste Disposal Workup->Disposal Runaway->SafetyPrep Execute Emergency Quench

References

Isopropyl Nitrate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl nitrate (B79036).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of isopropyl nitrate, particularly when using nitric acid for the nitration of isopropanol (B130326) in the presence of catalysts or promoters like urea (B33335).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of urea in the synthesis of this compound?

A1: Urea acts as a nitrous acid scavenger.[1][2][3] During the reaction of isopropyl alcohol with nitric acid, nitrous acid can form, which catalyzes the decomposition of the unstable this compound, leading to reduced yields and potentially hazardous conditions.[4] Urea selectively reacts with and neutralizes any nitrous acid present, thus preventing these undesirable side reactions.[3]

Q2: My reaction is showing a vigorous, uncontrolled decomposition. What is the likely cause and how can it be prevented?

A2: Violent decomposition during this compound synthesis is a significant safety concern and is often caused by the presence of excess nitric acid and the formation of nitrous acid.[4] This can lead to a runaway reaction. To prevent this, it is crucial to maintain a sufficient concentration of a stabilizer like urea (at least 3% by weight) throughout the reaction.[4] Additionally, ensuring proper temperature control and avoiding localized hotspots is critical. The reaction temperature should ideally be maintained below the boiling point of the reaction mixture.

Q3: I am observing the formation of a reddish-brown gas during the synthesis. What is it and is it normal?

A3: The reddish-brown gas is likely nitrogen dioxide (NO₂), which can be formed from the decomposition of nitrous acid or the nitrate ester itself. While small amounts might be observed, excessive formation indicates significant decomposition of the product and potentially unsafe reaction conditions. Improving temperature control and ensuring an adequate amount of urea can help minimize the formation of nitrogen oxides.

Q4: What are the common side products in this compound synthesis and how can their formation be minimized?

A4: Besides the decomposition products (nitrogen oxides), a major side product is acetone, formed through the oxidation of the secondary alcohol group of isopropanol.[2] Using a nitrating agent other than a mixture of fuming nitric acid and sulfuric acid can reduce the formation of other byproducts like nitroform.[2] The use of urea also helps in minimizing side reactions by preventing the accumulation of nitrous acid, which can catalyze various undesired pathways.

Q5: How can I improve the yield of this compound?

A5: Optimizing several reaction parameters can lead to improved yields. A study has shown that using a combination of urea and ammonium (B1175870) nitrate as catalysts in the nitration of isopropanol with nitric acid at 100°C can achieve yields of over 85%.[1] Continuous removal of the this compound from the reaction mixture as it is formed can also enhance the yield by preventing its decomposition.[4] Maintaining the nitric acid concentration in the reaction mixture between 35% and 60% by weight is also recommended.[4]

Data Presentation

Table 1: Reported Yields for this compound Synthesis

MethodReagentsCatalysts/AdditivesTemperatureYieldReference
Direct NitrationIsopropanol, 40% Nitric AcidUrea--[2]
Optimized Direct NitrationIsopropanol, Nitric AcidUrea, Ammonium Nitrate100°C>85%[1]
Continuous Process with Vaporized Isopropanol and Water AdditionIsopropyl Alcohol, Nitric Acid, WaterUrea106°C76%[4]
Continuous Process with Liquid Isopropanol and Nitric Acid StreamsAqueous Isopropyl Alcohol, Aqueous Nitric AcidUrea102°C68%[3]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound with Urea and Ammonium Nitrate [1]

This protocol is based on a study that reports high yields of this compound.

Materials:

  • Isopropanol

  • Nitric Acid

  • Urea

  • Ammonium Nitrate

  • Reaction vessel with heating and stirring capabilities

  • Condenser and collection apparatus

Procedure:

  • In a suitable reaction vessel, combine isopropanol, urea, and ammonium nitrate.

  • Heat the mixture to 100°C with continuous stirring.

  • Slowly add nitric acid to the heated mixture.

  • Maintain the reaction temperature at 100°C throughout the addition.

  • The this compound product will distill out of the reaction mixture.

  • Collect the distilled this compound using a condenser and a suitable collection flask.

  • The purity of the collected this compound can be analyzed using gas chromatography.

Protocol 2: Continuous Synthesis of this compound [4]

This protocol describes a continuous process for the production of this compound.

Materials:

  • Isopropyl Alcohol

  • Nitric Acid

  • Urea

  • Water

  • Heated distillation vessel with an inlet for vapor and liquid feeds

  • Condenser, separator, and overflow system

Procedure:

  • Establish a heated reaction mixture in a distillation vessel, maintained at approximately 106°C. The initial mixture should contain nitric acid and urea.

  • Continuously introduce isopropyl alcohol vapor below the surface of the liquid reaction mixture.

  • Simultaneously, feed separate streams of nitric acid and an aqueous solution of urea into the reactor.

  • Maintain the nitric acid concentration in the reaction mixture between 35% and 60% by weight and the urea concentration at a minimum of 3% by weight.

  • Continuously distill the volatile products, including this compound, from the reaction vessel.

  • Condense the vapor stream. The condensate will separate into two layers: a denser, this compound-rich layer and a lighter aqueous layer.

  • Continuously separate the this compound layer.

  • Wash the collected this compound with water to remove impurities.

  • Maintain a constant volume in the reaction vessel using an overflow system to remove spent acid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification IPA Isopropyl Alcohol Reactor Reaction Vessel (Heated & Stirred) IPA->Reactor NA Nitric Acid NA->Reactor Urea Urea Urea->Reactor Condenser Condensation Reactor->Condenser Distillation Separator Phase Separation Condenser->Separator Washing Washing Separator->Washing Organic Layer Waste1 Aqueous Waste Separator->Waste1 Aqueous Layer FinalProduct This compound Washing->FinalProduct Waste2 Aqueous Waste Washing->Waste2 Wash Effluent

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship Role of Urea in Suppressing Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_intervention Intervention IPA Isopropyl Alcohol IPN This compound (Product) IPA->IPN Nitration NA Nitric Acid NA->IPN Decomposition Decomposition Products (e.g., NO2) IPN->Decomposition catalyzed by NitrousAcid Nitrous Acid (HNO2) NitrousAcid->Decomposition Neutralization Neutralization Products (N2, CO2, H2O) NitrousAcid->Neutralization Urea Urea Urea->NitrousAcid Scavenges

Caption: The role of urea in preventing the decomposition of this compound.

References

Technical Support Center: Removal of Residual Acids from Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of residual acids from isopropyl nitrate (B79036). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical residual acids in crude isopropyl nitrate?

A1: The synthesis of this compound often involves the use of nitric acid and sometimes a sulfuric acid catalyst. Therefore, the primary residual acids are typically unreacted nitric acid and sulfuric acid.

Q2: Why is it crucial to remove residual acids from this compound?

A2: this compound is a high-energy material that can be sensitive to decomposition.[1][2] Residual acids can act as catalysts for decomposition reactions, potentially leading to the formation of unstable byproducts and increasing the risk of runaway reactions or explosions.[1][3] Complete removal of acidic residues is essential for the stability and safety of the final product.

Q3: What is the general principle behind removing residual acids?

A3: The most common method for removing residual acids is a liquid-liquid extraction process. This involves washing the crude this compound (which is immiscible with water) with a basic aqueous solution to neutralize the acids, followed by washing with pure water to remove any remaining salts and base.[3]

Q4: Can I use a strong base like sodium hydroxide (B78521) to neutralize the acids?

A4: Using strong bases like sodium hydroxide is generally not recommended. Strong bases can promote the hydrolysis of the nitrate ester, leading to product loss and the formation of impurities. Milder bases such as sodium bicarbonate or sodium carbonate are preferred as they are sufficient to neutralize strong acids without significantly degrading the this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Persistent Acidity After Washing

  • Symptom: The pH of the aqueous layer after washing remains acidic, or the final product tests acidic.

  • Possible Cause 1: Insufficient Neutralization. A single wash may not be enough to neutralize all the residual acid, especially if the initial acid concentration is high.

  • Solution: Perform multiple washes with a fresh portion of a weak basic solution (e.g., 5% sodium bicarbonate) until the aqueous layer tests neutral or slightly basic with pH paper.

  • Possible Cause 2: Inefficient Mixing. If the two phases are not mixed thoroughly, the acid in the organic layer will not be completely exposed to the basic solution.

  • Solution: Ensure vigorous but controlled mixing during the washing step. For separatory funnels, this means inverting the funnel multiple times and venting frequently to release any pressure buildup.

Problem 2: Emulsion Formation During Washing

  • Symptom: A stable, milky layer forms between the organic and aqueous phases, making separation difficult.

  • Possible Cause: Vigorous Shaking. Overly aggressive shaking or stirring can lead to the formation of a stable emulsion.

  • Solution 1 (Prevention): Use gentle, swirling motions or slow inversions of the separatory funnel instead of vigorous shaking.

  • Solution 2 (Resolution): To break an existing emulsion, try the following:

    • Allow the mixture to stand undisturbed for an extended period.

    • Add a small amount of a saturated sodium chloride solution (brine), which can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • If the emulsion persists, filtration through a pad of celite or glass wool may be effective.

Problem 3: Product Decomposition During Purification

  • Symptom: Observation of brown fumes (nitrogen dioxide) or a significant decrease in product yield.

  • Possible Cause 1: Use of a Strong Base. As mentioned in the FAQs, strong bases can cause hydrolysis of the nitrate ester.

  • Solution: Exclusively use mild bases like sodium bicarbonate or sodium carbonate for neutralization.

  • Possible Cause 2: Elevated Temperatures. this compound can be thermally sensitive, and exothermic neutralization reactions could raise the temperature.

  • Solution: Perform the washing steps at or below room temperature. If the neutralization is significantly exothermic, consider pre-cooling the solutions and performing the wash in an ice bath.

Data Presentation: Comparison of Neutralizing Agents

The choice of neutralizing agent is critical for efficient and safe purification. The table below provides a comparison of commonly used weak bases.

Neutralizing AgentConcentrationAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO₃)5-10% Aqueous SolutionVery mild, low risk of ester hydrolysis.Generates CO₂ gas, requiring frequent venting.
Sodium Carbonate (Na₂CO₃)2-5% Aqueous SolutionMore basic than bicarbonate, can be more efficient.Slightly higher risk of hydrolysis compared to bicarbonate.
Dilute Ammonia (NH₄OH)<1% Aqueous SolutionVolatile, excess can be removed easily.Can form soluble complexes, may require more washes.
Experimental Protocols

Protocol 1: Standard Procedure for Removal of Residual Acids

This protocol describes a standard lab-scale procedure for the purification of this compound using a separatory funnel.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Initial Setup: Transfer the crude this compound to a separatory funnel of appropriate size.

  • Neutralization Wash:

    • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and check its pH.

    • Repeat this washing step until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate and salts. Use the same gentle mixing and separation technique.

    • Repeat the water wash one more time.

  • Brine Wash:

    • Perform a final wash with an equal volume of saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and aids in phase separation.

  • Drying:

    • Drain the this compound into a clean, dry Erlenmeyer flask.

    • Add a small amount of a drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Gently swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Filtration:

    • Filter the dried this compound through a fluted filter paper or a small plug of cotton into a clean, dry storage container.

Visualizations

The following diagrams illustrate the workflow for troubleshooting and the experimental procedure.

G start Start: Crude this compound wash_bicarb Wash with 5% NaHCO3 Solution start->wash_bicarb emulsion Emulsion Formed? wash_bicarb->emulsion check_ph Check pH of Aqueous Layer is_neutral pH Neutral/Basic? check_ph->is_neutral is_neutral->wash_bicarb No (Acidic) wash_water Wash with Deionized Water is_neutral->wash_water Yes wash_brine Wash with Brine wash_water->wash_brine dry_product Dry with Anhydrous MgSO4/Na2SO4 wash_brine->dry_product filter Filter dry_product->filter end_product Purified this compound filter->end_product emulsion->check_ph No break_emulsion Add Brine / Let Stand emulsion->break_emulsion Yes break_emulsion->wash_bicarb

Caption: Workflow for the purification of this compound.

G start Problem: Persistent Acidity cause1 Insufficient Washes? start->cause1 cause2 Inefficient Mixing? start->cause2 solution1 Perform additional washes until pH is neutral. cause1->solution1 solution2 Ensure thorough but gentle mixing (swirling/inversions). cause2->solution2

References

Technical Support Center: Controlling Exothermicity in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The nitration of isopropanol (B130326) is a hazardous process that can result in the formation of isopropyl nitrate, a shock-sensitive and explosive compound.[1][2] This guide provides general principles for controlling exothermic reactions, using nitration as an example. It is not a specific protocol for the nitration of isopropanol. All experimental work should be conducted by trained professionals in a controlled laboratory setting after a thorough hazard and risk assessment.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What makes nitration reactions, like that of isopropanol, potentially dangerous?

A1: Nitration reactions are typically highly exothermic, meaning they release a significant amount of heat.[6][7] This heat can increase the reaction rate, which in turn generates more heat, creating a positive feedback loop.[5] If the cooling capacity of the system is insufficient to remove this heat, the reaction temperature can rise uncontrollably, leading to a "runaway reaction."[8][9] This can cause violent boiling, decomposition of the reaction mixture, over-pressurization of the vessel, and potentially an explosion.[4] The nitration of isopropanol is particularly risky due to the high reactivity of the alcohol and the explosive nature of the product, this compound.[1]

Q2: What are the critical first signs of a runaway reaction?

A2: The most critical indicator is a rapid, unexpected rise in the internal temperature of the reaction mixture that does not stabilize with standard cooling. Other signs include a sudden change in color, vigorous gas evolution, or a noticeable increase in pressure within the reaction vessel. Continuous monitoring of the reaction temperature is the most important safety measure.[9]

Q3: My reaction temperature is rising too quickly. What is the immediate course of action?

A3:

  • Stop Reagent Addition: Immediately cease adding the nitrating agent.

  • Enhance Cooling: Ensure the cooling bath is at maximum capacity. If using a dry ice/acetone bath, for example, add more dry ice.

  • Prepare for Quench: If the temperature continues to rise dramatically, prepare to quench the reaction by adding the mixture to a large volume of a cold, appropriate quenching agent as a last resort and only if specified as safe in your pre-established emergency protocol.[10] Caution: Quenching nitration reactions can be hazardous in itself, as the dilution of strong acids is also highly exothermic. This should only be performed as a last resort by trained personnel with appropriate safety measures in place.[10]

  • Alert Personnel: Inform your supervisor and any nearby colleagues immediately and follow all established laboratory emergency procedures.

Q4: How does the rate of adding the nitrating agent affect safety?

A4: The rate of addition is critical. Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it, leading to a dangerous accumulation of unreacted reagents and a potential runaway reaction.[10] A slow, dropwise addition with constant monitoring of the internal temperature is crucial to maintaining control.[10]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s) & Preventative Measures
Rapid Temperature Spike During Addition 1. Addition Rate Too High: Generating heat faster than the cooling system can dissipate it.[10] 2. Inadequate Cooling: Cooling bath capacity is insufficient for the scale of the reaction.[10] 3. Poor Agitation: Localized "hot spots" are forming due to inefficient stirring.[10]Solution: 1. Immediately stop the addition. 2. Increase cooling efficiency (e.g., add more dry ice to the bath). Prevention: 1. Use a pressure-equalizing addition funnel for slow, controlled, dropwise addition. 2. Ensure the cooling bath is at the target temperature before starting. 3. Use an overhead stirrer for vigorous and efficient agitation.
Reaction Fails to Initiate or Stalls 1. Temperature Too Low: The reaction rate is negligible at the current temperature, leading to the accumulation of unreacted nitrating agent.[10] 2. Reagent Quality: Impure or degraded starting materials or acids.Solution: 1. CAUTION: A very slight increase in temperature may be needed, but this is extremely hazardous if reagents have accumulated. Proceed only with extreme care and be prepared for a sudden exotherm. 2. Verify the purity and activity of all reagents.[11] Prevention: 1. Determine the optimal temperature range from literature or preliminary small-scale trials. 2. Use freshly opened or purified reagents.[12]
Low Yield of Desired Product 1. Incomplete Reaction: Reaction time was too short or the temperature was too low.[10] 2. Side Reactions: Over-nitration or oxidation of the starting material due to incorrect temperature or reagent ratios. 3. Work-up Issues: Product loss during quenching or extraction phases.Solution: 1. Monitor the reaction by TLC or GC to determine completion before work-up. 2. Re-evaluate the stoichiometry and temperature control. 3. Optimize the work-up procedure, such as adjusting the pH during extraction.[11] Prevention: 1. Maintain the reaction at the optimal temperature for the required duration. 2. Carefully control the stoichiometry of the nitrating agent.

Data Presentation: Cooling Bath Compositions

Effective temperature control is paramount. The choice of cooling bath depends on the required reaction temperature.[13][14]

Cooling Agent Solvent/Salt Approximate Temperature (°C) Notes
Crushed IceWater0 °CMost common bath for cooling to 0 °C.[15]
Crushed IceSodium Chloride (NaCl)-5 to -20 °CA simple way to achieve sub-zero temperatures.[15]
Dry Ice (Solid CO₂)Acetone-78 °CVery common; use in a well-ventilated area.[13][16]
Dry Ice (Solid CO₂)Acetonitrile-40 °CUseful for intermediate low temperatures.[16]
Liquid NitrogenDichloromethane-92 °CProvides very low temperatures. Handle liquid nitrogen with extreme care.[16]
Liquid NitrogenNone-196 °CUsed for extremely low-temperature applications. Requires specialized equipment and safety precautions.[14][15]

Experimental Protocols: General Hazard Assessment for Exothermic Reactions

This protocol outlines a general workflow for assessing and planning a potentially exothermic reaction. It is not a substitute for a specific, validated experimental procedure.

  • Literature Review & Hazard Analysis:

    • Thoroughly research the reaction, including all reactants, products, and potential by-products.

    • Consult safety data sheets (SDS) for all chemicals to understand their specific hazards, such as toxicity, flammability, and reactivity.[17][18] For isopropanol and nitric acid, this includes risks of forming explosive mixtures and releasing toxic fumes.[1][19]

    • Identify the expected exotherm and any documented runaway incidents for this class of reaction.

  • Scale and Equipment Selection:

    • Begin with a very small-scale experiment to observe the exotherm before proceeding to a larger scale.

    • Select a reaction vessel (e.g., a three-neck round-bottom flask) that is appropriately sized to allow for sufficient headspace and efficient stirring.

    • Use a jacketed reactor for larger-scale reactions to provide more efficient heat transfer.[20][21]

  • Setup for Controlled Conditions:

    • Assemble the apparatus in a certified chemical fume hood.

    • Equip the flask with an efficient stirring mechanism (e.g., overhead mechanical stirrer), a thermometer to monitor the internal reaction temperature, and a pressure-equalizing addition funnel for the nitrating agent.

    • Place the reaction vessel in a cooling bath of appropriate size and temperature before adding any reagents.[16]

  • Execution with Monitoring:

    • Cool the substrate (e.g., isopropanol) in the reaction flask to the target temperature before starting the addition.

    • Add the nitrating agent slowly, drop by drop, while vigorously stirring the mixture.[10]

    • Continuously monitor the internal temperature. The rate of addition should be immediately slowed or stopped if the temperature rises more than a few degrees above the set point.

  • Quenching and Work-up:

    • Have a pre-planned and tested quenching procedure ready. The standard method for nitrations is to pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.[10]

    • Perform all work-up procedures with an awareness of the potential hazards of the crude product and by-products.

Visualizations

Exotherm_Troubleshooting start Temperature Rises Unexpectedly stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more dry ice) stop_addition->enhance_cooling monitor Does Temperature Stabilize? enhance_cooling->monitor resume Resume Addition At Slower Rate monitor->resume  Yes prepare_quench Prepare for Emergency Quench monitor->prepare_quench No   alert Alert Supervisor & Follow Emergency Protocol prepare_quench->alert

Caption: A decision workflow for responding to a sudden temperature increase.

Heat_Balance cluster_reactor Chemical Reactor cluster_logic System State Reactor Reaction Mixture Heat_Out Heat Removed (Cooling System) Reactor->Heat_Out Q_rem Heat_In Heat Generated (Exothermic Reaction) Heat_In->Reactor Q_gen Runaway Runaway Condition (Temp Increases) Control Controlled State (Temp Stable) logic1 If Q_gen > Q_rem logic1->Runaway logic2 If Q_gen <= Q_rem logic2->Control

Caption: The heat balance relationship in an exothermic chemical reaction.

References

Technical Support Center: Isopropyl Nitrate (IPN) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of isopropyl nitrate (B79036) (IPN) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isopropyl nitrate under typical storage conditions?

A1: this compound (IPN) can degrade via three main pathways during storage: thermal decomposition, hydrolysis, and photodegradation. The dominant pathway depends on the specific storage conditions, such as temperature, presence of moisture, and exposure to light.

  • Thermal Decomposition: Even at ambient temperatures, IPN can undergo slow thermal decomposition. The primary step is the cleavage of the O-NO2 bond, which is the weakest bond in the molecule. This process can be accelerated by elevated temperatures.[1][2][3]

  • Hydrolysis: In the presence of water or humidity, IPN can hydrolyze to form isopropanol (B130326) and nitric acid. This reaction is catalyzed by both acids and bases.[4] The rate of hydrolysis is dependent on the pH of the solution.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the photolytic cleavage of the O-NO2 bond, leading to the formation of various degradation products.[1]

Q2: I've noticed a yellowing of my IPN sample and a change in odor. What could be the cause?

A2: A yellow to brown discoloration and a change from a pleasant to a sharp, acidic odor are common indicators of IPN degradation. This is often due to the formation of nitrogen dioxide (NO2) and other nitrogen oxides as byproducts of thermal or photodegradation.[5] The presence of these acidic gases can also catalyze further decomposition.

Q3: Can the type of storage container affect the stability of IPN?

A3: Yes, the material of the storage container is crucial for maintaining the stability of IPN. It is recommended to store IPN in tightly sealed containers made of inert materials such as amber glass to protect it from light and moisture.[5] Certain plastics and metals may be incompatible and could either be corroded by IPN or its degradation products, or they could catalyze its decomposition. Always consult chemical compatibility charts before selecting a storage container.[6][7]

Q4: Are there any stabilizers that can be added to prolong the shelf-life of IPN?

A4: Yes, stabilizers are often added to nitrate esters to inhibit autocatalytic decomposition.[8] These compounds typically work by scavenging the nitrogen oxide radicals that are formed during the initial decomposition steps, thereby preventing them from catalyzing further degradation.[8][9] While specific stabilizers for commercially available IPN may not always be disclosed, compounds such as aromatic amines (e.g., diphenylamine) and urea (B33335) derivatives are commonly used for other nitrate esters.[8][9]

Q5: How can I monitor the purity and degradation of my IPN sample over time?

A5: Several analytical techniques can be used to assess the stability of IPN. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for quantifying the parent compound and its degradation products.[10][11] Spectroscopic methods like Infrared (IR) spectroscopy can also be employed to monitor the disappearance of the nitrate ester functional group.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly rapid degradation of IPN. - Elevated storage temperature.- Exposure to light.- Presence of moisture or contaminants (e.g., acids, bases, metal oxides).[12] - Incompatible container material.- Store IPN in a cool, dark, and dry place.[5] - Use amber glass containers with tightly sealed caps.[5] - Ensure the IPN is free from acidic or basic impurities.
Inconsistent results in experiments using IPN. - Degradation of the IPN stock solution.- Formation of reactive degradation byproducts.- Regularly check the purity of the IPN stock using an appropriate analytical method (see Experimental Protocols).- Use freshly prepared solutions of IPN for critical experiments.- Consider the potential interference of degradation products in your experimental setup.
Pressure buildup in the storage container. - Formation of gaseous degradation products, primarily nitrogen oxides.[12]- CAUTION: Pressure buildup can be hazardous. Handle with extreme care in a well-ventilated fume hood. - Vent the container cautiously.- If significant degradation is suspected, dispose of the material according to safety guidelines.
Precipitate formation in the IPN solution. - Polymerization or secondary reactions of degradation products.- The IPN is likely significantly degraded and should not be used.- Dispose of the material following appropriate safety protocols.

Degradation Pathways

Thermal Decomposition Pathway

The primary thermal degradation pathway of this compound involves the homolytic cleavage of the O-NO2 bond to form an isopropoxy radical and nitrogen dioxide. The isopropoxy radical is unstable and rapidly decomposes to acetaldehyde (B116499) and a methyl radical.

Thermal_Decomposition IPN This compound (CH3)2CHONO2 Isopropoxy_Radical Isopropoxy Radical (CH3)2CHO• IPN->Isopropoxy_Radical Δ (Heat) NO2 Nitrogen Dioxide NO2 IPN->NO2 Δ (Heat) Acetaldehyde Acetaldehyde CH3CHO Isopropoxy_Radical->Acetaldehyde Methyl_Radical Methyl Radical •CH3 Isopropoxy_Radical->Methyl_Radical Hydrolysis_Pathway IPN This compound (CH3)2CHONO2 Isopropanol Isopropanol (CH3)2CHOH IPN->Isopropanol H+ or OH- Nitric_Acid Nitric Acid HNO3 IPN->Nitric_Acid H+ or OH- Water Water H2O Water->Isopropanol Water->Nitric_Acid Photodegradation_Pathway IPN This compound (CH3)2CHONO2 Isopropoxy_Radical Isopropoxy Radical (CH3)2CHO• IPN->Isopropoxy_Radical hν (UV light) NO2 Nitrogen Dioxide NO2 IPN->NO2 hν (UV light) Further_Products Further Reaction Products Isopropoxy_Radical->Further_Products NO2->Further_Products Stability_Study_Workflow Start Start: IPN Sample Storage Store under defined conditions (Temperature, Light, Humidity) Start->Storage Sampling Periodic Sampling Storage->Sampling Visual_Inspection Visual Inspection (Color, Clarity) Sampling->Visual_Inspection HPLC_Analysis HPLC Analysis (Quantify IPN) Sampling->HPLC_Analysis GC_Analysis GC-MS Analysis (Identify Volatile Products) Sampling->GC_Analysis Data_Analysis Data Analysis (Degradation Rate, Product Formation) Visual_Inspection->Data_Analysis HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of Isopropyl Nitrate and Ethyl Nitrate as Cetane Improvers for Diesel Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of isopropyl nitrate (B79036) (IPN) and ethyl nitrate (EN) as cetane improvers for diesel fuels. While both compounds belong to the alkyl nitrate class of cetane enhancers, which are known to accelerate ignition and improve combustion quality, a direct, side-by-side comparison using standardized experimental data is not extensively available in publicly accessible literature. This guide synthesizes the available information on their mechanisms of action, effects on engine performance, and the requisite experimental protocols for their evaluation.

Mechanism of Action: Thermal Decomposition Pathway

Cetane improvers function by decomposing at temperatures lower than the autoignition temperature of the diesel fuel itself. This decomposition initiates a series of exothermic reactions that promote a more rapid and controlled combustion. The primary mechanism for alkyl nitrates is the cleavage of the O-NO2 bond, which generates reactive radicals.

The thermal decomposition of both isopropyl nitrate and ethyl nitrate begins with the homolytic fission of the O–NO2 bond, producing an alkoxy radical and nitrogen dioxide (NO2).[1][2] The alkoxy radicals are unstable and subsequently decompose into smaller, stable molecules and other radicals.[1][2]

For This compound , the isopropoxy radical ((CH₃)₂CHO•) rapidly decomposes to form acetaldehyde (B116499) (CH₃CHO) and a methyl radical (•CH₃).[1] For ethyl nitrate , the ethoxy radical (CH₃CH₂O•) decomposes into a methyl radical (•CH₃) and formaldehyde (B43269) (CH₂O).[2] These decomposition products, particularly the radicals, contribute to the initiation of the combustion of the diesel fuel at an earlier stage in the engine cycle.

Below are diagrams illustrating the decomposition pathways for this compound and ethyl nitrate.

Isopropyl_Nitrate_Decomposition IPN This compound (CH₃)₂CHONO₂ IR Isopropoxy Radical ((CH₃)₂CHO•) IPN->IR O-NO₂ Bond Fission NO2 Nitrogen Dioxide (NO₂) IPN->NO2 AC Acetaldehyde (CH₃CHO) IR->AC Decomposition MR Methyl Radical (•CH₃) IR->MR

Decomposition Pathway of this compound.

Ethyl_Nitrate_Decomposition EN Ethyl Nitrate (CH₃CH₂ONO₂) ER Ethoxy Radical (CH₃CH₂O•) EN->ER O-NO₂ Bond Fission NO2 Nitrogen Dioxide (NO₂) EN->NO2 FA Formaldehyde (CH₂O) ER->FA Decomposition MR Methyl Radical (•CH₃) ER->MR

Decomposition Pathway of Ethyl Nitrate.

Performance Data

Comprehensive and directly comparable quantitative data on the performance of this compound and ethyl nitrate as cetane improvers is scarce in the reviewed literature. Most contemporary research focuses on 2-ethylhexyl nitrate (2-EHN), a larger and more commercially prevalent cetane improver. However, the available information suggests that alkyl nitrates, in general, can significantly enhance the cetane number of diesel fuels.

The effectiveness of a cetane improver is dependent on the composition of the base fuel.[3] Generally, the increase in cetane number is more pronounced in fuels that already have a higher natural cetane number.[4]

Table 1: Illustrative Cetane Number Improvement by an Alkyl Nitrate (2-EHN)

Note: This data is for 2-ethylhexyl nitrate (a larger alkyl nitrate) in a diesel-ethanol blend and is provided for illustrative purposes due to the lack of specific data for isopropyl and ethyl nitrate.

Additive Concentration (% vol in E10 blend)Cetane Number Increase (compared to E10)
2%5%
4%11%
6%16%
(Data synthesized from a study on 2-ethylhexyl nitrate in an E10 fuel blend)[1]

Engine Performance and Emissions

The addition of alkyl nitrate cetane improvers generally leads to a shorter ignition delay, which can result in smoother engine operation, reduced engine noise, and improved cold-start performance.[3] However, the impact on exhaust emissions can be complex.

  • NOx Emissions: The nitrogen content in nitrate-based cetane improvers can contribute to an increase in nitrogen oxide (NOx) emissions.[5] However, the shortened ignition delay and potentially lower combustion temperatures can sometimes counteract this effect, leading to a net reduction in NOx.[6]

  • CO and HC Emissions: By promoting more complete combustion, cetane improvers can lead to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[7]

  • Particulate Matter (Smoke): A more efficient combustion process typically results in lower particulate matter or smoke emissions.[8]

Due to the lack of specific comparative data for this compound and ethyl nitrate, a quantitative summary table for engine performance and emissions cannot be reliably constructed at this time.

Experimental Protocols

The evaluation of cetane improvers involves standardized testing procedures to ensure the reproducibility and comparability of results.

Cetane Number Determination

The standard method for determining the cetane number of a diesel fuel is ASTM D613 , "Standard Test Method for Cetane Number of Diesel Fuel Oil."[9]

Experimental Workflow for ASTM D613:

ASTM_D613_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare fuel blend with a specific concentration of cetane improver T2 Introduce fuel blend into the engine P1->T2 P2 Calibrate CFR engine with primary reference fuels (n-cetane and isocetane) T1 Operate CFR engine under specified conditions P2->T1 T1->T2 T3 Adjust compression ratio to achieve a standard ignition delay (13° crank angle) T2->T3 A1 Record the compression ratio T3->A1 A2 Compare with compression ratios of bracketing reference fuel blends A1->A2 A3 Calculate cetane number by interpolation A2->A3

Workflow for Cetane Number Determination via ASTM D613.

Key Steps in ASTM D613:

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection Cooperative Fuel Research (CFR) diesel engine is used.[9]

  • Procedure: The test fuel is run in the engine under controlled conditions. The compression ratio is adjusted until the ignition delay (the time between fuel injection and ignition) reaches a specified value (13 crank angle degrees).

  • Reference Fuels: The performance of the test fuel is bracketed by two reference fuel blends with known cetane numbers.

  • Calculation: The cetane number of the test fuel is determined by interpolating between the values of the two reference blends.[9]

Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a stationary test engine coupled to a dynamometer.

Methodology:

  • Engine Setup: A representative diesel engine (often a single-cylinder research engine or a multi-cylinder production engine) is mounted on a test bed.[5]

  • Fuel System: The engine is connected to a fuel delivery system that allows for precise measurement of fuel consumption.

  • Instrumentation: The engine is instrumented with sensors to measure parameters such as engine speed, torque, in-cylinder pressure, and temperatures at various points.

  • Emissions Analysis: The engine's exhaust is connected to an emissions analyzer to measure the concentrations of NOx, CO, HC, and particulate matter.

  • Test Cycle: The engine is operated under a defined test cycle, which may consist of various steady-state speed and load conditions or a transient cycle that simulates real-world driving.[8]

  • Data Acquisition: Data from all sensors and analyzers are recorded for subsequent analysis.

Conclusion

Both this compound and ethyl nitrate function as effective cetane improvers through thermal decomposition that initiates radical chain reactions, leading to earlier and more controlled combustion in diesel engines. While the fundamental mechanism of action is similar for both, the lack of direct comparative experimental data in the public domain prevents a definitive quantitative assessment of their relative performance. Future research directly comparing these and other alkyl nitrates under identical conditions using standardized test protocols would be highly valuable to the scientific and industrial communities.

References

A Comparative Study of Alkyl Nitrates in Propulsion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of simple alkyl nitrates as monopropellants. The information is compiled from various experimental studies to offer a comparative outlook on their potential in propulsion systems.

Performance Characteristics

The efficacy of a monopropellant is determined by several key performance indicators. This section and the subsequent tables summarize the critical performance data for a homologous series of alkyl nitrates: methyl nitrate (B79036), ethyl nitrate, n-propyl nitrate, and isopropyl nitrate. Due to the nature of available research, data is compiled from multiple sources and may not have been collected under identical experimental conditions.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of alkyl nitrates is crucial for their evaluation as propellants. Table 1 provides a summary of these key characteristics.

PropertyMethyl NitrateEthyl Nitraten-Propyl NitrateThis compound
Chemical Formula CH₃NO₃C₂H₅NO₃C₃H₇NO₃C₃H₇NO₃
Molar Mass ( g/mol ) 77.0491.07105.09105.09
Density (g/cm³) 1.211.111.061.04
Boiling Point (°C) 6587.5110.5101-102
Heat of Formation (kJ/mol) -123.4-156.9-181.6-193.3
Propulsion Performance

The primary metrics for evaluating the performance of a monopropellant are its specific impulse and ignition delay. Specific impulse is a measure of the efficiency of the propellant, while ignition delay is critical for engine design and operational safety.

Performance MetricMethyl NitrateEthyl Nitraten-Propyl NitrateThis compound
Specific Impulse (s) ~230-240~220-235~210-225~215-230
Ignition Delay (ms) ShortShortModerateModerate
Decomposition Temperature (°C) ~150-200~160-210~170-220~170-220

Note: Specific impulse values are theoretical or extrapolated from various sources and can vary significantly with engine design and operating conditions. Ignition delay is a qualitative comparison based on available literature.

Experimental Protocols

The data presented in this guide is derived from various experimental techniques. Understanding these methodologies is essential for interpreting the results and designing further comparative studies.

Specific Impulse Measurement

The specific impulse of a liquid monopropellant is typically determined experimentally using a small-scale rocket engine mounted on a thrust stand.

Typical Experimental Setup:

  • Propellant Feed System: A high-pressure inert gas (e.g., nitrogen) is used to force the liquid alkyl nitrate from a propellant tank through a calibrated flowmeter to the rocket engine.

  • Rocket Engine: A small, often water-cooled, rocket engine with a known nozzle expansion ratio is used. For monopropellants, this includes a decomposition chamber containing a catalyst bed to initiate and sustain the decomposition of the alkyl nitrate.

  • Thrust Stand: The engine is mounted on a thrust stand equipped with a load cell to measure the thrust produced during firing.

  • Data Acquisition System: Pressure transducers, thermocouples, and the load cell are connected to a data acquisition system to record chamber pressure, temperature, propellant flow rate, and thrust simultaneously.

Procedure:

  • The propellant tank is filled with the alkyl nitrate to be tested.

  • The feed system is pressurized to a predetermined level.

  • The data acquisition system is initiated.

  • A valve is opened, allowing the propellant to flow into the decomposition chamber of the rocket engine.

  • The engine fires for a predetermined duration.

  • The thrust, propellant mass flow rate, and other parameters are recorded throughout the test.

  • The specific impulse is calculated as the total impulse (integral of thrust over time) divided by the total mass of propellant consumed.

Ignition Delay Measurement

Ignition delay is a critical parameter, especially for hypergolic and catalytic systems. For alkyl nitrate monopropellants, which typically require a catalyst for decomposition, the "ignition delay" often refers to the time taken to achieve stable decomposition and combustion upon contact with the catalyst. A common method for screening and measurement is the drop test.[1][2][3][4]

Drop Test Apparatus:

  • Reaction Vessel: A cup or crucible, often made of a material compatible with the propellant and any catalysts.

  • Dropper Mechanism: A precision device to release a single drop of the liquid propellant from a fixed height.

  • High-Speed Camera: To visually record the moment of contact and the first sign of ignition (flame or rapid gas generation).

  • Photodetector: An electronic sensor to detect the light emission from ignition, providing a more precise timing measurement.

Procedure:

  • A small amount of the catalyst is placed in the reaction vessel.

  • The high-speed camera and photodetector are positioned to observe the vessel.

  • A single drop of the alkyl nitrate is released from the dropper.

  • The time from the drop making contact with the catalyst to the first light emission detected by the photodetector or observed on the high-speed camera is recorded as the ignition delay.

A more sophisticated method involves using a small-scale, transparent-sided rocket engine to observe the ignition process under more realistic flow and pressure conditions.[1]

Decomposition and Combustion Pathway

The propulsive force from alkyl nitrates is generated through their exothermic decomposition. The primary and most crucial step in the decomposition of alkyl nitrates is the homolytic cleavage of the O-NO₂ bond.[5] This initial step is followed by a series of complex radical reactions.

AlkylNitrateCombustion AlkylNitrate Alkyl Nitrate (R-O-NO₂) AlkoxyRadical Alkoxy Radical (R-O•) AlkylNitrate->AlkoxyRadical Initial Decomposition (O-NO₂ bond cleavage) NO2 Nitrogen Dioxide (NO₂) AlkylNitrate->NO2 DecompositionProducts Smaller Hydrocarbons, Aldehydes, etc. AlkoxyRadical->DecompositionProducts β-scission CombustionProducts Final Combustion Products (CO₂, H₂O, N₂) NO2->CombustionProducts Reduction DecompositionProducts->CombustionProducts Oxidation by NO₂

Caption: Generalized decomposition pathway of an alkyl nitrate monopropellant.

Experimental Workflow for Performance Evaluation

The systematic evaluation of a novel alkyl nitrate as a potential monopropellant follows a structured workflow, from initial synthesis to performance characterization.

ExperimentalWorkflow Synthesis Synthesis & Purification of Alkyl Nitrate Characterization Physical & Chemical Characterization (Density, BP, Hf) Synthesis->Characterization ThermalStability Thermal Stability Analysis (TGA, DSC) Characterization->ThermalStability IgnitionDelay Ignition Delay Testing (Drop Test) ThermalStability->IgnitionDelay PerformanceTesting Specific Impulse Measurement (Rocket Engine Test Stand) IgnitionDelay->PerformanceTesting DataAnalysis Data Analysis & Comparative Evaluation PerformanceTesting->DataAnalysis

References

A Comparative Guide to Validating the Kinetic Model of Isopropyl Nitrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and kinetic models for the thermal decomposition of isopropyl nitrate (B79036) (IPN). The information presented is essential for researchers and scientists working in combustion chemistry, atmospheric chemistry, and propellant formulation. By offering a clear comparison of performance with alternative models and supporting experimental data, this guide aims to facilitate a deeper understanding of IPN decomposition kinetics.

The thermal decomposition of isopropyl nitrate is a critical process in its application as a monopropellant and a cetane number enhancer in diesel fuels.[1][2] Understanding the kinetics of this decomposition is paramount for developing accurate combustion models and for predicting the behavior of IPN under various conditions. The primary step in the thermal decomposition of IPN is the cleavage of the weak O-NO2 bond, which has a bond dissociation energy of approximately 38.2 to 40 kcal/mol.[3][4] This initial step leads to the formation of an isopropoxy radical (i-C3H7O) and nitrogen dioxide (NO2).[1][3][4]

The subsequent reactions of the isopropoxy radical are rapid and lead to the formation of acetaldehyde (B116499) (CH3CHO) and a methyl radical (CH3).[1][3][4] These products are the most abundant species detected in experimental studies.[1][3] Other major products that have been identified include formaldehyde (B43269) (CH2O), methanol (B129727) (CH3OH), nitromethane (B149229) (CH3NO2), nitric oxide (NO), methane, formamide (B127407) (CHONH2), and methyl nitrite (B80452) (CH3ONO).[1]

Several experimental techniques have been employed to study the decomposition of IPN over a wide range of temperatures and pressures, including shock tubes, rapid compression machines, and flow reactors.[1][5] These studies provide the foundational data for the development and validation of kinetic models.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental and modeling studies on the decomposition of this compound.

Table 1: Experimental Conditions for this compound Decomposition Studies

Study TypeTemperature Range (K)Pressure RangeExperimental SetupReference
Pyrolysis373 - 773AtmosphericTubular Reactor[1]
Pyrolysis473 - 6581 - 12.5 Torr (Helium)Low-Pressure Flow Reactor[3][4]
Pyrolysis700 - 100071, 126, 240 TorrShock Tube[5]
Reaction with OH277 - 3551 Torr (Helium)Low-Pressure Flow Tube[6]
Evaporation & Decomposition473 - 523Not specifiedRapid Scan FTIR Spectroscopy

Table 2: Key Kinetic Parameters for the Unimolecular Decomposition of this compound

The unimolecular decomposition of IPN is the initial and rate-determining step. The rate constant for this reaction is pressure-dependent and can be described by the Lindemann-Hinshelwood model or more sophisticated RRKM theory.[3][5]

ParameterValueConditionsReference
Low-Pressure Limit Rate Constant (k0) 6.60 x 10⁻⁵ exp(-15190/T) cm³ molecule⁻¹ s⁻¹473 - 658 K, 1 - 12.5 Torr (He)[3][4]
High-Pressure Limit Rate Constant (k∞) 1.05 x 10¹⁶ exp(-19850/T) s⁻¹473 - 658 K, 1 - 12.5 Torr (He)[3][4]
High-Pressure Limit Rate Coefficient 5.70 x 10²² T⁻¹⁸⁰ exp(-21287.5/T) s⁻¹700 - 1000 K, 71, 126, 240 Torr[7]
O-NO2 Bond Dissociation Energy 38.2 ± 4.0 kcal mol⁻¹Derived from kinetic data[3][4]

Table 3: Major Product Yields from this compound Decomposition

The yields of the primary products provide crucial validation points for kinetic models.

ProductYieldExperimental ConditionsReference
Nitrogen Dioxide (NO2)0.98 ± 0.15473 - 658 K, 1 - 12.5 Torr (He)[3][4]
Methyl Radical (CH3)0.96 ± 0.14473 - 658 K, 1 - 12.5 Torr (He)[3][4]
Acetaldehyde (CH3CHO)0.99 ± 0.15473 - 658 K, 1 - 12.5 Torr (He)[3][4]
Acetone ((CH3)2CO)0.82 ± 0.13Reaction with OH, 277 - 355 K[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and comparing results across different studies.

Low-Pressure Flow Reactor with Quadrupole Mass Spectrometry

This method, as described by Morin and Bedjanian, is used to study the kinetics and products of IPN decomposition at low pressures.[3][4]

  • Reactor Setup : A low-pressure flow reactor is coupled to a quadrupole mass spectrometer for product detection.

  • Reactant Introduction : A controlled flow of IPN, highly diluted in an inert carrier gas like helium, is introduced into the reactor. The gas flow rates are precisely controlled using mass flow controllers.[1]

  • Temperature and Pressure Control : The reactor is maintained at a constant temperature within the range of 473-658 K and a total pressure between 1 and 12.5 Torr.[3][4]

  • Kinetic Measurements : The rate of IPN decomposition is determined by two methods:

    • Nitrate Loss Kinetics : At higher temperatures (563–658 K), the decay of the IPN concentration is monitored over time.[3] The consumption of the nitrate follows first-order kinetics.[3]

    • Product Formation Kinetics : At lower temperatures (473–565 K), where the consumption of IPN is negligible, the rate constant is determined from the rate of formation of a key product, such as the methyl radical.[3]

  • Product Identification and Quantification : The reaction products are sampled from the reactor and analyzed by the mass spectrometer to determine their identity and yields.

Shock Tube with Laser Schlieren Densitometry

This technique is employed to study decomposition at higher temperatures and pressures.[5][7]

  • Mixture Preparation : A dilute mixture of IPN in an inert gas (e.g., argon or krypton) is prepared. IPN is degassed prior to mixture preparation.[5]

  • Shock Wave Generation : A shock wave is generated in the shock tube, which rapidly heats and compresses the gas mixture to the desired temperature (700-1000 K) and pressure (71-240 Torr).[5]

  • Density Gradient Measurement : The decomposition of IPN behind the incident shock wave causes a change in the gas density. This density gradient is measured using laser schlieren densitometry.[5][7]

  • Kinetic Model Simulation : The experimental density gradient profiles are compared with simulations from a chemical kinetic mechanism. A shock tube module, such as one developed for CANTERA, can be used for these simulations.[5]

  • Mechanism Optimization : The parameters of the kinetic model, particularly the rate coefficients, are optimized to achieve the best agreement between the experimental data and the simulations.[5]

Logical Workflow for Kinetic Model Validation

The process of validating a kinetic model for a chemical reaction like the decomposition of this compound follows a structured, iterative workflow. This workflow ensures that the model is robust and accurately represents the real-world chemical system across a range of conditions.

Kinetic_Model_Validation_Workflow cluster_Experimental Experimental Investigation cluster_Modeling Kinetic Modeling cluster_Validation Model Validation and Refinement Exp_Setup Define Experimental Conditions (T, P, Composition) Data_Acq Acquire Experimental Data (Species Profiles, Ignition Delay, etc.) Exp_Setup->Data_Acq Data_Proc Process and Analyze Raw Data Data_Acq->Data_Proc Comparison Compare Simulation with Experimental Data Data_Proc->Comparison Experimental Results Model_Dev Develop Initial Kinetic Model (Reaction Mechanism, Rate Parameters) Simulation Perform Numerical Simulations Model_Dev->Simulation Simulation->Comparison Model Predictions Sensitivity Perform Sensitivity and Uncertainty Analysis Comparison->Sensitivity Final_Model Validated Kinetic Model Comparison->Final_Model Good Agreement Refinement Refine Kinetic Model (Update Rate Constants, Add/Remove Reactions) Sensitivity->Refinement Refinement->Simulation Iterate

Caption: Workflow for the validation of a kinetic model.

This diagram illustrates the iterative process of developing and validating a kinetic model. It begins with experimental investigations to gather empirical data. Concurrently, a theoretical kinetic model is developed. The predictions from this model are then compared against the experimental results. Discrepancies between the model and reality are addressed through sensitivity analysis and subsequent refinement of the model, leading to an iterative loop of simulation and comparison until the model's predictions are in good agreement with the experimental data.

References

A Comparative Analysis of Isopropyl Nitrate and Other Monopropellants for Propulsion Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the performance characteristics of Isopropyl Nitrate (B79036) (IPN) and other leading monopropellants, supported by experimental data and detailed methodologies.

This publication offers an objective evaluation of Isopropyl Nitrate (IPN) alongside other significant monopropellants, including the ADN (Ammonium Dinitramide)-based LMP-103S, the HAN (Hydroxylammonium Nitrate)-based AF-M315E, and the traditional stalwart, Hydrazine. The following sections present a comprehensive performance comparison, detailed experimental protocols for key performance metrics, and visualizations of decomposition pathways and experimental workflows.

Performance Comparison of Monopropellants

The selection of a monopropellant for a given application is a critical decision, balancing performance, handling safety, and system complexity. The following table summarizes the key performance parameters of IPN and other prominent monopropellants.

PropertyThis compound (IPN)LMP-103S (ADN-based)AF-M315E (HAN-based)Hydrazine (N₂H₄)
Theoretical Specific Impulse (Vacuum) ~210 s (sea level)~252 s[1]~257 s[2]220 - 235 s[2][3]
Density 1.036 g/cm³[4]1.24 g/cm³[5]1.47 g/cm³[2]1.021 g/cm³[3]
Density-Specific Impulse ~217 g·s/cm³>30% increase over Hydrazine[5][6]~64% increase over Hydrazine[7]~224.6 g·s/cm³[3]
Decomposition Temperature 200 - 400 °C (473 - 673 K)[8][9]Catalyst pre-heating to ~340 °C[10]Catalyst pre-heating to 315 - 400 °C[11][12]Spontaneous with catalyst[13]
Key Characteristics Colorless liquid, low-sensitivity explosive.[4]"Green" propellant, low toxicity, extensive flight heritage.[1][6]"Green" propellant, ultra-stable, shock resistant.[12]High performance, but toxic and carcinogenic.[7][13]

Experimental Protocols

The accurate determination of monopropellant performance is crucial for system design and mission planning. The following are detailed methodologies for key experimental procedures.

Determination of Specific Impulse (Isp)

Specific impulse is a measure of the efficiency of a rocket engine, representing the total impulse delivered per unit of propellant consumed.

Methodology:

  • Test Stand Setup: A static fire test stand equipped with a load cell for thrust measurement and a propellant feed system with a mass flow meter is utilized. The thruster is mounted securely to the test stand.

  • Propellant Conditioning: The monopropellant is brought to a specified temperature and pressure before the test firing.

  • Ignition and Firing: For catalytic monopropellants like Hydrazine, LMP-103S, and AF-M315E, the catalyst bed is preheated to its required ignition temperature.[10][11] For thermally initiated monopropellants, an appropriate ignition system is engaged. The thruster is then fired for a predetermined duration.

  • Data Acquisition: During the firing, thrust, propellant mass flow rate, chamber pressure, and chamber temperature are continuously recorded.[14]

  • Calculation: The specific impulse is calculated using the following formula: Isp = F / (ṁ * g₀) Where:

    • Isp is the specific impulse in seconds.

    • F is the measured thrust in Newtons.

    • ṁ is the measured mass flow rate in kg/s .

    • g₀ is the standard gravitational acceleration (9.81 m/s²).

  • Vacuum Correction: For ground-level tests, the measured specific impulse is corrected to vacuum conditions to provide a standardized performance metric.[14]

Determination of Decomposition Temperature

The decomposition temperature is a critical parameter that dictates the operational requirements and safety considerations of a monopropellant.

Methodology:

  • Apparatus: A common method involves using a low-pressure flow reactor coupled with a mass spectrometer.[9] Other techniques include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[15]

  • Sample Preparation: A small, precise amount of the monopropellant is placed in the reactor or the analysis instrument.

  • Controlled Heating: The sample is heated at a controlled rate in an inert atmosphere.

  • Decomposition Monitoring:

    • In a flow reactor with mass spectrometry, the evolution of decomposition products is monitored as a function of temperature.[9] The temperature at which a significant and sustained evolution of product gases is detected is considered the onset of decomposition.

    • In TGA, the mass of the sample is monitored as it is heated. The temperature at which a significant mass loss begins is indicative of decomposition.[16]

    • DSC measures the heat flow into or out of the sample as a function of temperature. An exothermic peak indicates the decomposition reaction, and the onset temperature of this peak is recorded.[16]

  • Data Analysis: The data from the respective instruments are analyzed to determine the temperature range over which decomposition occurs.

Visualizations

Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process initiated by the cleavage of the O-NO₂ bond.

IPN_Decomposition IPN This compound (CH₃)₂CHONO₂ Isopropoxy Isopropoxy Radical (CH₃)₂CHO• IPN->Isopropoxy O-NO₂ bond fission NO2 Nitrogen Dioxide NO₂ IPN->NO2 O-NO₂ bond fission Acetaldehyde Acetaldehyde CH₃CHO Isopropoxy->Acetaldehyde Decomposition Methyl Methyl Radical CH₃• Isopropoxy->Methyl Decomposition Monopropellant_Testing_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Propellant_Prep Propellant Conditioning (Temperature & Pressure) System_Setup Test Stand & Thruster Integration Propellant_Prep->System_Setup Ignition Catalyst Pre-heating / Ignition Sequence System_Setup->Ignition Firing Static Firing Ignition->Firing Data_Acq Data Acquisition (Thrust, Flow Rate, Pressure, Temp) Firing->Data_Acq Performance_Calc Performance Calculation (Isp, C*, Efficiency) Data_Acq->Performance_Calc Data_Analysis Data Analysis & Comparison Performance_Calc->Data_Analysis Reporting Reporting Data_Analysis->Reporting

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isopropyl nitrate (B79036) is critical for safety, quality control, and regulatory compliance. Isopropyl nitrate is a significant compound used as a propellant, an ignition promoter in diesel fuels, and in various chemical syntheses. Ensuring the reliability of analytical data through robust and validated methods is paramount. This guide provides a comprehensive comparison of the two primary analytical methods for this compound determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This guide will delve into a comparative analysis of these methods, presenting supporting experimental data and detailed protocols to assist in method selection and cross-validation.

Comparative Analysis of Analytical Methods

The choice between Gas Chromatography and High-Performance Liquid Chromatography for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the presence of interfering substances. While direct cross-validation studies on this compound are not extensively published, this comparison is based on the established performance of these techniques for this compound and structurally related alkyl nitrates.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis or Diode Array Detector (DAD)
Selectivity High to Very High (especially with MS)Moderate to High
Sensitivity (LOD) ~0.1 - 1 µg/mL~0.5 - 5 µg/mL
Linearity (R²) >0.999>0.998
Precision (%RSD) < 5%< 5%
Sample Volatility RequiredNot Required
Derivatization Generally not required for this compoundNot Required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC) Protocol

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound.[1] A GC-based method is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer.[1]

Instrumentation and Materials:

  • GC System: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Reagents: this compound reference standard, high-purity solvents (e.g., hexane, dichloromethane) for sample and standard preparation.

Chromatographic Conditions:

  • Injector Temperature: 200 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 250 °C (FID) or as per MS requirements.

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a direct dilution with a suitable solvent may be sufficient. For solid or semi-solid matrices, an extraction step may be necessary.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common than GC for highly volatile compounds, HPLC can be a viable alternative, particularly for non-volatile impurities or when analyzing complex mixtures where derivatization for GC is undesirable.

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control and data processing.

  • Reagents: this compound reference standard, HPLC grade acetonitrile (B52724), and HPLC grade water.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Cross-Validation Workflow

Cross-validation is essential when two or more methods are used to determine the concentration of an analyte.[2] The objective is to demonstrate that the methods provide equivalent results and are suitable for their intended purpose.[3]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gc Method 1: Gas Chromatography cluster_hplc Method 2: High-Performance Liquid Chromatography cluster_comparison Data Comparison and Evaluation Sample Homogeneous Sample Lot Prep Prepare Multiple Aliquots Sample->Prep GC_Analysis Analyze Aliquots by GC Prep->GC_Analysis HPLC_Analysis Analyze Aliquots by HPLC Prep->HPLC_Analysis GC_Data Obtain GC Results GC_Analysis->GC_Data Compare Compare Results GC_Data->Compare HPLC_Data Obtain HPLC Results HPLC_Analysis->HPLC_Data HPLC_Data->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Workflow for the cross-validation of analytical methods.

The presented guide offers a framework for the selection and cross-validation of analytical methods for this compound. The choice of method will ultimately be guided by the specific requirements of the analysis. By following the detailed protocols and the cross-validation workflow, researchers can ensure the generation of reliable and accurate data for this important compound.

References

A Comparative Guide to Assessing the Purity of Isopropyl Nitrate and its Alternative, 2-Ethylhexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fuel technology, the purity of chemical compounds is paramount. This guide provides a comparative analysis of methods used to assess the purity of synthesized isopropyl nitrate (B79036), a notable monopropellant and diesel cetane improver, and its common alternative, 2-ethylhexyl nitrate (2-EHN). This guide outlines detailed experimental protocols, presents comparative performance data, and discusses potential impurities.

Quantitative Data Summary

The following table summarizes the key physical properties and performance characteristics of isopropyl nitrate and 2-ethylhexyl nitrate, providing a clear comparison for researchers.

PropertyThis compound2-Ethylhexyl Nitrate (2-EHN)
Purity (typical) >98%>99%
Molecular Formula C₃H₇NO₃C₈H₁₇NO₃
Molecular Weight 105.09 g/mol 175.23 g/mol
Boiling Point 101-102 °C198-200 °C
Density 1.036 g/cm³0.96 g/cm³
Cetane Number Improvement EffectiveHighly Effective[1]
Common Analytical Method Gas Chromatography (GC)[2]Gas Chromatography (GC), Spectrophotometry[3]

Experimental Protocols

Accurate purity assessment relies on robust and well-defined experimental methods. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely accepted and reliable technique for determining the purity of volatile compounds like this compound and 2-ethylhexyl nitrate.

Gas Chromatography (GC-FID) Method for Purity Assessment

This protocol provides a generalized yet detailed procedure for the purity analysis of both this compound and 2-EHN. Instrument conditions may require optimization based on the specific equipment and columns used.

1. Objective: To quantify the purity of synthesized this compound and 2-ethylhexyl nitrate and to identify potential impurities.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of alkyl nitrates. A common choice is a non-polar or mid-polar column such as a DB-1 or DB-5 (or equivalent).

  • Autosampler for precise and repeatable injections.

  • Data acquisition and processing software.

3. Reagents and Materials:

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity hydrogen for the FID.

  • High-purity air for the FID.

  • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or hexane).

  • Certified reference standards of this compound and 2-ethylhexyl nitrate.

  • Volumetric flasks, pipettes, and autosampler vials.

4. Chromatographic Conditions:

ParameterThis compound2-Ethylhexyl Nitrate
Column DB-1, 30 m x 0.25 mm ID, 0.25 µm filmDB-1, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temperature 200 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min80 °C (hold 2 min), ramp to 220 °C at 15 °C/min
Detector FIDFID
Detector Temperature 250 °C300 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min

5. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the certified reference standard at a concentration of approximately 1000 µg/mL in the chosen solvent. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the synthesized this compound or 2-EHN sample and dissolve it in the solvent to achieve a concentration within the calibration range.

6. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared calibration standards to generate a calibration curve.

  • Inject the prepared sample solution.

  • Record the chromatograms for both standards and samples.

7. Data Analysis and Purity Calculation:

  • Identify the peaks corresponding to this compound or 2-EHN in the sample chromatogram by comparing the retention time with the respective reference standard.

  • Calculate the area of the main peak and any impurity peaks.

  • The purity of the sample can be determined using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Note: This method assumes that all components have a similar response factor in the FID. For higher accuracy, response factors for known impurities should be determined.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the nitration of isopropanol. During this process, several side reactions can occur, leading to the formation of impurities. Identifying these potential impurities is crucial for ensuring the quality and stability of the final product. Common impurities may include:

  • Unreacted Isopropanol: Incomplete reaction can leave residual starting material.

  • Acetone: Oxidation of the secondary alcohol (isopropanol) during nitration can produce acetone.

  • Nitrous Acid: A common byproduct in nitration reactions.

  • Other Alkyl Nitrates: Formation of smaller or rearranged alkyl nitrates.

  • Water: Can be present from the reagents or as a reaction byproduct.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of synthesized alkyl nitrate purity, from initial synthesis to final product qualification.

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized Alkyl Nitrates Synthesis Synthesize Alkyl Nitrate Purification Initial Purification (e.g., Washing, Drying) Synthesis->Purification Sampling Sample Preparation Purification->Sampling GC_Analysis Gas Chromatography (GC-FID) Purity Quantification Sampling->GC_Analysis Impurity_ID Impurity Identification (GC-MS, if necessary) GC_Analysis->Impurity_ID Data_Review Data Review & Comparison to Specifications GC_Analysis->Data_Review Impurity_ID->Data_Review Performance_Test Performance Testing (e.g., Cetane Number) Data_Review->Performance_Test Final_Product Qualified Product Performance_Test->Final_Product

Caption: Workflow for Alkyl Nitrate Purity Assessment.

References

"benchmarking the performance of isopropyl nitrate as a fuel additive"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isopropyl Nitrate (B79036) and Other Fuel Additives for Researchers

This guide provides a comparative analysis of isopropyl nitrate (IPN) as a potential fuel additive against other common performance-enhancing additives. Due to a scarcity of direct experimental data on this compound's performance in conventional compression-ignition engines, this guide utilizes 2-ethylhexyl nitrate (2-EHN), a widely studied and representative nitrate-based cetane improver, as a primary benchmark. The comparison also includes other additives like Di-tertiary Butyl Peroxide (DTBP) and isopropyl alcohol to offer a broader context for researchers, scientists, and drug development professionals exploring fuel chemistry.

Executive Summary

This compound is recognized for its potential as a cetane improver, a class of additives that accelerates ignition in diesel engines. While its application in propellants is documented, its performance as a mainstream fuel additive lacks extensive research.[1][2] This guide synthesizes available data on analogous compounds to project the likely impacts of nitrate-based additives on engine performance and emissions. The primary trade-off observed with nitrate-based cetane improvers like 2-EHN is the potential for increased nitrogen oxide (NOx) emissions, a critical consideration for environmental and regulatory compliance.[1][3]

Comparative Performance of Fuel Additives

The following tables summarize the performance of various fuel additives based on available experimental data. It is important to note that the effects can vary based on engine type, operating conditions, and base fuel properties.

Table 1: Impact on Engine Performance

Additive TypeAdditive ExampleEffect on Brake Thermal Efficiency (BTHE)Effect on Brake Specific Fuel Consumption (BSFC)
Nitrate Cetane Improver 2-Ethylhexyl Nitrate (2-EHN)Generally Positive[3][4]Minor Improvement or Negligible Change[3][4]
Peroxide Cetane Improver Di-tertiary Butyl Peroxide (DTBP)Positive[5]Improvement[5]
Alcohol Oxygenate Isopropyl AlcoholMixed Results; Can decrease at certain loads[6]Generally increases (negative impact)[6]

Table 2: Impact on Gaseous and Particulate Emissions

Additive TypeAdditive ExampleEffect on Nitrogen Oxides (NOx)Effect on Hydrocarbons (HC)Effect on Carbon Monoxide (CO)Effect on Smoke/Particulates
Nitrate Cetane Improver 2-Ethylhexyl Nitrate (2-EHN)Generally increases[1][3][4][7][8]Significant Decrease[1][3][4]Significant Decrease[1][3][4]Decrease[3]
Peroxide Cetane Improver Di-tertiary Butyl Peroxide (DTBP)Decrease[5]Decrease[5]Decrease[5]Decrease[5]
Alcohol Oxygenate Isopropyl AlcoholGenerally increases[6][9][10]Decrease[9][10]Significant Decrease[9][10]Decrease[9]

Experimental Protocols

The evaluation of fuel additives typically involves standardized engine testing procedures to ensure comparability and reproducibility of results.

1. Engine and Dynamometer Setup: A common methodology employs a single-cylinder or multi-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer.[3][5] The dynamometer is used to control the engine's speed and load, simulating various operating conditions.

2. Fuel Blend Preparation: Test fuels are prepared by blending the additive (e.g., this compound, 2-EHN) at various concentrations (e.g., 1%, 2%, 3% by volume) with a baseline diesel fuel.[3] The physical and chemical properties of the blends, such as cetane number, viscosity, and calorific value, are determined using standardized tests like ASTM D613.[11][12]

3. Performance and Emission Measurement:

  • Performance Data: Engine performance parameters, including brake thermal efficiency and brake specific fuel consumption, are calculated from measurements of fuel flow rate, torque, and engine speed.[3]

  • Emission Analysis: Gaseous emissions (NOx, HC, CO) are measured using an exhaust gas analyzer.[3] Smoke opacity or particulate matter is quantified using a smoke meter or particulate measurement system.[3]

4. Testing Procedure: The engine is typically warmed up to a stable operating temperature before testing.[5] Data is then collected at various engine loads (e.g., 25%, 50%, 75%, 100%) while maintaining a constant engine speed.[3][5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking the performance of a fuel additive.

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis cluster_comparison Phase 4: Comparison fuel_blend Fuel Blend Preparation (e.g., Diesel + IPN) fuel_analysis Fuel Property Analysis (Cetane, Viscosity) fuel_blend->fuel_analysis engine_setup Engine Setup & Warm-up fuel_analysis->engine_setup data_acq Data Acquisition (Constant Speed, Variable Load) engine_setup->data_acq perf_analysis Performance Analysis (BTHE, BSFC) data_acq->perf_analysis em_analysis Emission Analysis (NOx, HC, CO, Smoke) data_acq->em_analysis comparison Comparative Analysis vs. Baseline and Other Additives perf_analysis->comparison em_analysis->comparison

Caption: Experimental workflow for fuel additive performance benchmarking.

Conclusion

While this compound holds theoretical promise as a cetane improver, the lack of direct, publicly available data on its performance in diesel engines necessitates a cautious approach. The performance of 2-ethylhexyl nitrate (2-EHN) suggests that nitrate-based additives can improve thermal efficiency and reduce HC, CO, and smoke emissions.[3][4] However, the concurrent increase in NOx emissions is a significant drawback that must be addressed.[1][3] In contrast, peroxide-based additives like DTBP may offer a more balanced profile with reductions across multiple emission categories.[5] Further research and direct experimental testing are crucial to fully characterize the performance of this compound and determine its viability as a fuel additive for modern compression-ignition engines.

References

A Comparative Hazard Analysis of Alkyl Nitrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative hazard analysis of various alkyl nitrates, focusing on their toxicological, physical, and chemical properties. The information is intended to support research, drug development, and safety assessments involving this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate understanding.

Toxicological Hazards

The primary toxicological hazards associated with alkyl nitrates include acute toxicity, methemoglobinemia, mutagenicity, carcinogenicity, neurotoxicity, and irritation to the skin and eyes. A comparative summary of these effects for different alkyl nitrates is presented below.

Acute Toxicity

Alkyl nitrates exhibit varying degrees of acute toxicity depending on the specific compound and the route of exposure. The following tables summarize the available median lethal dose (LD50) and median lethal concentration (LC50) data for several alkyl nitrates in animal models. A lower LD50 or LC50 value indicates higher acute toxicity.

Table 1: Oral and Intraperitoneal Acute Toxicity of Alkyl Nitrates in Rodents

Alkyl Nitrate (B79036)SpeciesRouteLD50 (mg/kg)
n-Butyl nitrite (B80452)RatOral83
n-Butyl nitriteMouseOral180
sec-Butyl nitriteMouseOral428
tert-Butyl nitriteMouseOral336
Isobutyl nitriteMouseOral205
n-Butyl nitriteMouseIntraperitoneal130
sec-Butyl nitriteMouseIntraperitoneal423
tert-Butyl nitriteMouseIntraperitoneal308
Isobutyl nitriteMouseIntraperitoneal158

Table 2: Inhalation Acute Toxicity of Alkyl Nitrates in Rodents

Alkyl NitrateSpeciesExposure DurationLC50 (ppm)
Methyl nitriteRat4 hours176
Ethyl nitriteRat4 hours160
n-Propyl nitriteRat4 hours300
n-Butyl nitriteRat4 hours4210
Isobutyl nitriteRat4 hours777
Isopentyl nitrite (Isoamyl nitrite)Rat4 hours716
n-Butyl nitriteMouse1 hour567
Isobutyl nitriteMouse1 hour1033
sec-Butyl nitriteMouse1 hour1753
tert-Butyl nitriteMouse1 hour10852
Isoamyl nitriteMouse30 minutes1430
Methemoglobinemia

A significant and potentially life-threatening hazard of alkyl nitrate exposure is methemoglobinemia. This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin incapable of binding and transporting oxygen. This leads to tissue hypoxia.[1][2][3] The severity of methemoglobinemia depends on the dose and route of administration, with ingestion posing a higher risk than inhalation.[2]

The underlying mechanism involves the generation of reactive nitrogen species from the alkyl nitrite, which directly oxidize hemoglobin.[1] Methemoglobin itself can further catalyze the oxidation process, creating a dangerous feedback loop.[1]

A common method for inducing and measuring methemoglobinemia in a laboratory setting involves the following steps:[4]

  • Animal Model: Typically, rats or mice are used.

  • Administration of Alkyl Nitrite: The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation).

  • Blood Sampling: At specified time points after administration, blood samples are collected, often from the tail vein or via cardiac puncture.

  • Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically using a co-oximeter. A key method is the Evelyn and Malloy method, which measures the change in absorbance at 630 nm upon the addition of cyanide, which converts methemoglobin to cyanomethemoglobin.[4][5]

  • Data Analysis: The percentage of methemoglobin is plotted against time to determine the peak level and the duration of the effect.

Methemoglobinemia_Mechanism AlkylNitrite Alkyl Nitrite (e.g., Isobutyl Nitrite) ReactiveNitrogenSpecies Reactive Nitrogen Species (e.g., NO2 radical) AlkylNitrite->ReactiveNitrogenSpecies Metabolism Hemoglobin Hemoglobin (Fe²⁺) (Oxygen-carrying) ReactiveNitrogenSpecies->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) (Cannot carry oxygen) Hemoglobin->Methemoglobin TissueHypoxia Tissue Hypoxia Methemoglobin->TissueHypoxia Leads to

Caption: Mechanism of Alkyl Nitrite-Induced Methemoglobinemia.

Mutagenicity

Several alkyl nitrates have been shown to be mutagenic in bacterial reverse mutation assays, such as the Salmonella typhimurium (Ames) test. This indicates their potential to cause genetic mutations.

Table 3: Mutagenicity of Alkyl Nitrates in the Salmonella Assay

Alkyl NitrateSalmonella typhimurium Assay ResultMouse Lymphoma Assay Result
n-Amyl nitritePositiveNegative
n-Butyl nitritePositivePositive
Isobutyl nitritePositivePositive
Isoamyl nitritePositivePositive
sec-Butyl nitritePositivePositive
n-Propyl nitritePositivePositive

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A general protocol is as follows:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used. These strains have different types of mutations in the histidine operon.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The test compound is added to a petri dish containing a minimal agar (B569324) medium with a small amount of histidine, the bacterial tester strain, and (if applicable) the S9 mix.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis TestCompound Test Compound (Alkyl Nitrate) Plate Minimal Glucose Agar Plate + Trace Histidine TestCompound->Plate S9Mix S9 Mix (Metabolic Activation) S9Mix->Plate Salmonella Salmonella typhimurium (his- strain) Salmonella->Plate Incubation Incubate at 37°C (48-72 hours) Plate->Incubation Count Count Revertant Colonies (his+) Incubation->Count Result Mutagenic Potential Assessment Count->Result Neurotoxicity_Pathway AlkylNitrite Alkyl Nitrite Exposure GlutamatergicSystem Glutamatergic System (Hippocampus) AlkylNitrite->GlutamatergicSystem Affects NeuronalDysfunction Neuronal Dysfunction GlutamatergicSystem->NeuronalDysfunction Impairment Impairment of: - Learning - Memory - Motor Coordination NeuronalDysfunction->Impairment Leads to Vasodilation_Pathway AlkylNitrate Alkyl Nitrate NO Nitric Oxide (NO) AlkylNitrate->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKG->SmoothMuscleRelaxation Promotes Vasodilation Vasodilation SmoothMuscleRelaxation->Vasodilation

References

Spectroscopic Fingerprints: A Comparative Guide to Isopropyl Nitrate Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of isopropyl nitrate (B79036), with its structural isomer, n-propyl nitrate, serving as a key comparator. By examining the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can confidently differentiate between these two closely related molecules.

This guide presents a summary of the key quantitative spectroscopic data in easily comparable tables. Furthermore, it provides detailed experimental protocols for acquiring the cited spectra, ensuring that researchers can reproduce and apply these analytical techniques in their own laboratories.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isopropyl nitrate and n-propyl nitrate, highlighting the differences that enable their structural confirmation.

Infrared (IR) Spectroscopy
Functional Group Vibrational Mode This compound (cm⁻¹) n-Propyl Nitrate (cm⁻¹)
NO₂Asymmetric Stretch~1626~1630
NO₂Symmetric Stretch~1275~1275
C-HStretch~2980, ~2940, ~2880~2970, ~2940, ~2880

Table 1: Comparison of key Infrared (IR) absorption peaks for this compound and n-Propyl Nitrate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
Proton Environment This compound n-Propyl Nitrate
Chemical Shift (ppm) Multiplicity Integration
-OCH-~5.2Septet
-CH₃~1.4Doublet
-OCH₂---
-CH₂---
-CH₃--

Table 2: Comparison of ¹H NMR spectral data for this compound and n-Propyl Nitrate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
Carbon Environment This compound (ppm) n-Propyl Nitrate (ppm)
-OCH-~78-
-CH₃~22-
-OCH₂--~75
-CH₂--~22
-CH₃-~10

Table 3: Comparison of ¹³C NMR chemical shifts for this compound and n-Propyl Nitrate.

Mass Spectrometry (MS)
m/z Proposed Fragment (this compound) Relative Intensity (%) Proposed Fragment (n-Propyl Nitrate) Relative Intensity (%)
105[M]⁺Low[M]⁺Low
89[M-CH₃]⁺Moderate[M-C₂H₅]⁺Moderate
60[CH₃CH(OH)]⁺High[C₃H₇O]⁺Moderate
45[C₂H₅O]⁺High[C₂H₅O]⁺High
43[CH(CH₃)₂]⁺Very High[C₃H₇]⁺High

Table 4: Comparison of major fragments in the Mass Spectra of this compound and n-Propyl Nitrate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid sample to identify functional groups.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Sample (this compound or n-propyl nitrate)

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure:

  • Ensure the FTIR spectrometer is powered on and has been properly calibrated.

  • Clean the salt plates thoroughly with a small amount of acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.

  • Using a clean Pasteur pipette, place a single drop of the liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

  • Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum to account for atmospheric and instrumental noise.

  • Acquire the sample spectrum.

  • Process the spectrum to identify the characteristic absorption peaks.

  • After analysis, clean the salt plates with acetone and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample to determine its molecular structure.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Sample (this compound or n-propyl nitrate)

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)

Procedure:

  • Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Ensure the liquid height in the NMR tube is appropriate for the instrument (typically around 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside with a Kimwipe to remove any dust or fingerprints.

  • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and acquisition time.

  • Acquire the proton-decoupled ¹³C NMR spectrum, adjusting parameters as necessary for the lower sensitivity of the ¹³C nucleus.

  • Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform.

  • Phase the resulting spectra and reference them to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

  • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Materials:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Gas Chromatograph (GC) for sample introduction (GC-MS)

  • Vial for sample solution

  • Solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

  • Prepare a dilute solution of the sample (typically in the ppm range) in a volatile solvent.

  • Inject the sample solution into the GC-MS system. The GC will separate the sample from the solvent and introduce it into the mass spectrometer's ion source.

  • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

  • Analyze the spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Compound Unknown Compound (e.g., this compound) IR_Spectroscopy IR Spectroscopy Unknown_Compound->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Unknown_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Unknown_Compound->Mass_Spectrometry Functional_Groups Identify Functional Groups (e.g., -NO₂) IR_Spectroscopy->Functional_Groups Connectivity_and_Symmetry Determine Connectivity and Symmetry NMR_Spectroscopy->Connectivity_and_Symmetry Molecular_Weight_and_Fragmentation Determine Molecular Weight and Fragmentation Pattern Mass_Spectrometry->Molecular_Weight_and_Fragmentation Structure_Confirmation Structure Confirmation Functional_Groups->Structure_Confirmation Connectivity_and_Symmetry->Structure_Confirmation Molecular_Weight_and_Fragmentation->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

"inter-laboratory comparison of isopropyl nitrate analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is determined by several key parameters. Below is a summary of typical performance data for the analysis of isopropyl nitrate (B79036) and related compounds using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV).

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase, followed by detection based on UV absorbance.
Applicability Ideal for volatile and semi-volatile compounds like isopropyl nitrate.Suitable for less volatile nitrate esters or after derivatization.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range. For related organic nitrates, LODs can be around 50 µg L−1.Generally in the low µg/mL range. For some nitrates, LODs can be as low as 0.03 µg/mL.
Limit of Quantification (LOQ) Typically in the ng/mL range.Generally in the µg/mL range. For some nitrates, LOQs can be around 0.1 µg/mL.
Linearity (Correlation Coefficient, r²) Typically > 0.99Typically > 0.99
Precision (%RSD) Generally < 10% for repeatability and intermediate precision.Generally < 5% for repeatability and intermediate precision.
Accuracy (Recovery %) Typically in the range of 80-120%.Typically in the range of 95-105%.
Selectivity/Specificity High, due to separation by retention time and specific mass fragmentation patterns.Moderate to high, depending on the complexity of the sample matrix and chromatographic resolution.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate to high, with typical run times of 10-20 minutes.
Instrumentation Cost HighModerate to High

Experimental Protocols

A detailed experimental protocol for a common and highly specific method for this compound analysis, GC-MS, is provided below.

Protocol: Quantification of this compound in a Solution using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To quantify the concentration of this compound in a solution using a validated GC-MS method.

2. Materials and Reagents:

  • This compound (IPN) standard, >98% purity

  • Internal Standard (IS), e.g., n-butyl nitrate or another suitable volatile organic compound not present in the sample.

  • Solvent for dilution (e.g., Methanol or Hexane, HPLC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer detector (e.g., single quadrupole or ion trap).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure IPN and dissolve it in the chosen solvent in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 5 µg/mL).

5. Sample Preparation:

  • Accurately dilute the sample containing this compound with the solvent to bring the concentration within the calibration range.

  • Spike the diluted sample with the same fixed concentration of the internal standard as used in the calibration standards.

6. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for IPN (e.g., m/z 46 [NO₂⁺], m/z 60, m/z 89) and the internal standard.

7. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualization

Experimental_Workflow_for_IPN_Analysis_by_GCMS cluster_prep cluster_gcms cluster_data prep Preparation of Standards & Samples gcms GC-MS Analysis prep->gcms stock Prepare IPN & Internal Standard Stock Solutions calib Create Calibration Curve Standards (with IS) stock->calib injection Inject 1µL into GC calib->injection sample_prep Dilute Sample & Add Internal Standard (IS) sample_prep->injection data Data Processing & Quantification gcms->data separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry Detection (EI, SIM Mode) separation->detection integration Integrate Peak Areas (IPN and IS) detection->integration curve Generate Calibration Curve (Area Ratio vs. Concentration) integration->curve quant Quantify IPN in Sample using Calibration Curve curve->quant

Caption: Workflow for this compound (IPN) analysis by GC-MS.

A Comparative Analysis of the Stability of Branched Versus Linear Alkyl Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical stability between branched and linear alkyl nitrates, compounds of significant interest in atmospheric chemistry, pharmacology, and as energetic materials. The stability of these molecules is a critical parameter influencing their reactivity, storage, and biological activity. This document summarizes key findings from stability studies, presents comparative data, and outlines the experimental protocols used for their determination, aimed at researchers, scientists, and professionals in drug development.

Introduction

Alkyl nitrates (R-ONO₂) are esters of nitric acid and alcohols. Their stability is largely dictated by the structure of the alkyl (R) group. A recurring observation in organic chemistry is that branching in an alkyl chain can significantly alter the chemical and physical properties of a molecule. In the case of alkyl nitrates, stability is primarily influenced by susceptibility to hydrolysis and thermal decomposition. Generally, branched alkanes are more stable than their linear isomers.[1][2] However, when considering alkyl nitrates, the stability often relates to the carbocation that can be formed upon cleavage of the O-NO₂ bond.

The primary decomposition pathway for many alkyl nitrates is the homolytic cleavage of the O–NO₂ bond, forming an alkoxy radical and nitrogen dioxide (NO₂).[3] The stability of the resulting radical and the parent molecule is influenced by steric and electronic effects imparted by the alkyl group's structure. Hydrolysis, another key degradation pathway, is often acid-catalyzed and proceeds via mechanisms where carbocation stability plays a crucial role.[4]

Comparative Stability Data

The stability of alkyl nitrates is often discussed in terms of their hydrolysis rates and thermal decomposition kinetics. Tertiary alkyl nitrates are known to undergo rapid hydrolysis, with lifetimes ranging from minutes to hours, whereas primary and secondary nitrates are comparatively stable under neutral pH conditions.[4] This difference is attributed to the stability of the carbocation intermediate formed during the unimolecular (SN1) hydrolysis mechanism; tertiary carbocations are the most stable, followed by secondary and then primary carbocations.[4]

Compound StructureTypeStability MetricConditionsValueReference
Linear Alkyl Nitrates
n-Propyl Nitrate (B79036)PrimaryHalf-life (t½)Thermal DecompositionData not specified in snippets[3]
n-Butyl NitratePrimaryRelative StabilityHydrolysis (Neutral pH)Stable[4]
Branched Alkyl Nitrates
Isopropyl NitrateSecondaryO-NO₂ BDE (kcal/mol)Thermal Decomposition38.2 ± 4.0[3]
tert-Butyl NitrateTertiaryHydrolysis LifetimeNeutral pHMinutes to Hours[4]
α-Pinene HydroxynitrateTertiaryHydrolysis LifetimepH 7.42.5 hours[4]

BDE: Bond Dissociation Energy

The data clearly indicates that branching at the carbon atom bonded to the nitrate group significantly decreases hydrolytic stability. Tertiary nitrates are much more susceptible to hydrolysis than primary or secondary nitrates.[4]

Experimental Protocols

Detailed and precise experimental protocols are essential for the reproducible assessment of alkyl nitrate stability. Below are methodologies for key experiments.

1. Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This method is used to determine the thermal decomposition profile of alkyl nitrates.

  • Apparatus: A differential scanning calorimeter capable of controlled heating rates and operating under an inert atmosphere (e.g., nitrogen).

  • Sample Preparation: A small, precisely weighed sample of the alkyl nitrate (1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Methodology:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative side reactions.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

    • The heat flow to the sample relative to the reference is recorded as a function of temperature.

    • The onset temperature of decomposition and the peak exothermic temperature are determined from the resulting thermogram. These values provide a quantitative measure of thermal stability.

2. Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol measures the rate of hydrolysis of an alkyl nitrate in an aqueous solution.

  • Apparatus: An HPLC system equipped with a UV detector, a suitable reverse-phase column (e.g., C18), and a temperature-controlled autosampler and column oven.

  • Sample Preparation:

    • A stock solution of the alkyl nitrate is prepared in a water-miscible organic solvent (e.g., acetonitrile).

    • A buffered aqueous solution is prepared at the desired pH (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

    • The hydrolysis reaction is initiated by adding a small aliquot of the alkyl nitrate stock solution to the buffered solution, pre-equilibrated at a constant temperature (e.g., 25 °C or 37 °C).

  • Methodology:

    • At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

    • The samples are immediately analyzed by HPLC to quantify the remaining concentration of the parent alkyl nitrate.

    • A mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is used to separate the alkyl nitrate from its degradation products.

    • The concentration of the alkyl nitrate is determined by measuring its peak area at a specific wavelength (e.g., 210 nm).

    • The rate constant (k) of hydrolysis is calculated by plotting the natural logarithm of the alkyl nitrate concentration versus time. The half-life (t½) is then calculated as 0.693/k.

Visualizing Stability Factors and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in comparing alkyl nitrate stability.

G cluster_factors Factors Influencing Alkyl Nitrate Stability cluster_structure Structural Comparison cluster_outcome Stability Outcome Structure Alkyl Group Structure Mechanism Degradation Mechanism Structure->Mechanism determines Linear Linear (e.g., n-Propyl Nitrate) Branched Branched (e.g., tert-Butyl Nitrate) Primary/Secondary\nCarbocation Less Stable Carbocation Linear->Primary/Secondary\nCarbocation Tertiary\nCarbocation More Stable Carbocation Branched->Tertiary\nCarbocation High_Stability Higher Hydrolytic Stability Primary/Secondary\nCarbocation->High_Stability Leads to Low_Stability Lower Hydrolytic Stability Tertiary\nCarbocation->Low_Stability Leads to

Caption: Factors influencing the hydrolytic stability of alkyl nitrates.

G start Select Linear & Branched Alkyl Nitrates prep Prepare Samples in Buffered Solutions (Varying pH) start->prep thermal Thermal Analysis (DSC) prep->thermal aliquot for hydrolysis Hydrolysis Study (HPLC) prep->hydrolysis aliquot for data_thermal Record Decomposition Temperature thermal->data_thermal data_hydrolysis Measure Concentration vs. Time hydrolysis->data_hydrolysis compare Compare Stability Data data_thermal->compare calc Calculate Rate Constants and Half-Lives data_hydrolysis->calc calc->compare

Caption: Experimental workflow for comparing alkyl nitrate stability.

References

Safety Operating Guide

Proper Disposal of Isopropyl Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. Isopropyl nitrate (B79036), a colorless liquid monopropellant and cetane improver, is classified as a highly flammable and reactive substance, necessitating strict adherence to disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of isopropyl nitrate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] In case of fire or large spills, a self-contained breathing apparatus may be necessary.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][3][4][5] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][3][5][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Spill Size Isolation and Evacuation Containment and Cleanup
Minor Spill Isolate the spill area for at least 50 meters (150 feet) in all directions.[4][5]Absorb the spill with dry earth, sand, or another non-combustible material.[4][5] Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4][5]
Major Spill Isolate the spill or leak area for at least 50 meters (150 feet) in all directions and consider an initial downwind evacuation for at least 300 meters (1000 feet).[4][5] If a tank, rail car, or tank truck is involved in a fire, isolate for 800 meters (1/2 mile) in all directions and consider initial evacuation for the same distance.[4]Dike the area far ahead of the liquid spill for later disposal.[4][5] A vapor-suppressing foam may be used to reduce vapors.[4][5]

Note: Do not allow spilled material to enter waterways, sewers, basements, or confined areas.[2][4][5]

Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[8]

Step 1: Waste Collection Collect waste this compound in a suitable, leak-proof, and clearly labeled container.[2][9] The container must be kept tightly closed and stored in a cool, well-ventilated, and locked-up area.[2]

Step 2: Incompatible Materials Ensure that this compound waste is not mixed with incompatible materials, which could create a risk of fire or explosion. Incompatible materials include:

  • Oxidizing agents (e.g., nitrates, peroxides)[8]

  • Reducing agents[5]

  • Strong acids and bases[5]

  • Combustible materials[3]

Step 3: Professional Disposal Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[8] Approved disposal methods may include:

  • Controlled Incineration: This is a possible method for combustible packaging materials, often with flue gas scrubbing.[2]

  • Sanitary Landfill: Punctured and unusable containers may be disposed of in a sanitary landfill, as permitted by regulations.[2][8]

Step 4: Container Decontamination Empty containers that held this compound are also considered hazardous as they may retain product residue.[3][6] These containers can be triple-rinsed with a suitable solvent.[9] The rinsate should be collected and disposed of as hazardous waste.[8] After proper decontamination, containers may be offered for recycling or reconditioning.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IsopropylNitrateDisposal cluster_prep Preparation & Handling cluster_spill Spill Scenario cluster_disposal Waste Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Eliminate Ignition Sources ventilation->ignition spill_check Spill Occurred? ignition->spill_check spill_size Minor or Major Spill? spill_check->spill_size Yes collect_waste Collect Waste in a Labeled, Closed Container spill_check->collect_waste No minor_spill Minor Spill: Absorb with Inert Material Use Non-Sparking Tools spill_size->minor_spill Minor major_spill Major Spill: Evacuate Area Dike and Use Vapor Foam spill_size->major_spill Major collect_spill Collect Spilled Material in a Labeled Container minor_spill->collect_spill major_spill->collect_spill collect_spill->collect_waste storage Store in a Cool, Ventilated, Secure Area collect_waste->storage check_incompatibles Ensure No Incompatible Materials are Mixed storage->check_incompatibles contact_disposal Contact Licensed Hazardous Waste Disposal Company check_incompatibles->contact_disposal transport Arrange for Professional Collection and Disposal contact_disposal->transport end End: Proper Disposal Complete transport->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Isopropyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous substances like Isopropyl nitrate (B79036). This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of Isopropyl nitrate in a laboratory setting.

Core Hazards of this compound: this compound is a highly flammable liquid and vapor that poses a significant fire and explosion risk, especially when exposed to heat or sparks.[1] It is an oxidizing agent and may intensify fires when in contact with combustible materials.[1][2] Health hazards include potential for severe respiratory and digestive tract irritation, central nervous system depression, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, upon inhalation or ingestion.[1] Skin contact can lead to irritation and dermatitis.[1]

Quantitative Safety Data

While specific quantitative data for this compound is not uniformly available across all safety metrics, the following table summarizes key exposure limits and physical properties.

ParameterValueSource/Regulation
Occupational Exposure Limits
Austria (MAK) - TWA10 ppm / 45 mg/m³ECHEMI
Austria (MAK) - STEL15 ppm / 67 mg/m³ECHEMI
Sweden (AFS) - TWA10 ppm / 45 mg/m³ECHEMI
Sweden (AFS) - STEL15 ppm / 70 mg/m³ (15-min avg)ECHEMI
Physical & Chemical Properties
Molecular FormulaC3H7NO3Fisher Scientific
Molecular Weight105.09 g/mol Fisher Scientific
Boiling Point98.0 - 102.0 °CCole-Parmer
Specific Gravity1.0360 g/cm³Cole-Parmer
Vapor Density3.62 (Air = 1)Cole-Parmer
Experimental Protocol: Safe Use of this compound in a Laboratory Reaction

This protocol outlines a hypothetical but common laboratory procedure involving the use of this compound as a reagent.

Objective: To safely add this compound to a reaction mixture.

Materials:

  • This compound

  • Reaction vessel

  • Syringe and needle

  • Inert gas source (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Fume hood

  • Appropriate quenching agent (consult reaction specifics)

  • Spill kit with inert absorbent material (e.g., vermiculite (B1170534), sand)[1]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Hand Protection: Butyl rubber gloves are recommended. If not available, heavy-duty nitrile gloves may be used for short durations with immediate replacement upon any sign of degradation or exposure. Always inspect gloves before use.

  • Body Protection: A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). A chemical-resistant apron should also be worn.[1]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Clear the fume hood of all unnecessary equipment and combustible materials.

    • Have a spill kit and fire extinguisher readily accessible.

    • Ground and bond all metal equipment to prevent static discharge.[1][4]

    • Ensure an eyewash station and safety shower are accessible.[1]

  • Handling and Dispensing:

    • Don all required PPE.

    • Before opening, allow the this compound container to come to room temperature in the fume hood.

    • Slowly open the container to release any pressure buildup.

    • Use a clean, dry syringe to draw the required amount of this compound.

    • Ensure the reaction vessel is under an inert atmosphere.

    • Add the this compound to the reaction mixture dropwise, monitoring the reaction temperature and pressure.

  • Post-Procedure:

    • Triple-rinse the empty syringe and needle with a suitable solvent (ensure the solvent is compatible with your reaction waste). Dispose of the rinsate as hazardous waste.

    • Securely close the this compound container.

    • Wipe down the work area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[1][2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Do not store near combustible materials or reducing agents.[1]

Spill Management:

  • In case of a spill, immediately evacuate the area and remove all ignition sources.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • This compound and any materials contaminated with it are considered hazardous waste.[5]

  • It is classified as an ignitable waste (EPA hazardous waste number D001).[5]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Collect waste in a properly labeled, sealed container.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify fume hood & safety equipment handling Handling & Dispensing ppe->handling Inspect gloves post_proc Post-Procedure Cleanup handling->post_proc After use spill Spill Management handling->spill If spill occurs storage Secure Storage post_proc->storage Store chemical disposal Waste Disposal post_proc->disposal Dispose of waste end_proc End of Process storage->end_proc spill->disposal Collect contaminated material disposal->end_proc

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.